molecular formula C14H14O2 B1473559 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 720-73-0

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1473559
CAS No.: 720-73-0
M. Wt: 214.26 g/mol
InChI Key: BKRFJQKHEOASIZ-UHFFFAOYSA-N
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Description

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOCCLOTCXINRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366256
Record name 4'-Methyl[1,1'-biphenyl]-4-carboxylic acid
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720-73-0
Record name 4'-Methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methyl-4-biphenylcarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative, is a key structural motif and versatile intermediate in the fields of medicinal chemistry and materials science.[1][2] Its rigid biphenyl core, combined with the reactive carboxylic acid functionality and the modulating methyl group, imparts a unique combination of properties that make it a valuable building block for the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug discovery and development. The biphenyl scaffold is a recognized pharmacophore in numerous biologically active compounds, and understanding the nuances of this particular derivative is crucial for its effective utilization in the design of novel therapeutics.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug formulation. These properties dictate its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

Core Chemical Attributes
PropertyValueSource(s)
CAS Number 720-73-0[1][4]
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Appearance White to off-white powder/solid[1]
Melting Point 252-261 °C[1]
pKa (Predicted) 4.23 ± 0.10
Solubility Profile

Synthesis and Purification

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the pivotal carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.[5][6]

Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol

This protocol outlines a general procedure for the synthesis of this compound from 4-bromobenzoic acid and p-tolylboronic acid. The choice of a palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and purity.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Reactants Reactants: 4-Bromobenzoic Acid p-Tolylboronic Acid Reaction Reaction Mixture Reactants->Reaction CatalystSystem Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) CatalystSystem->Reaction Solvent Solvent: Aqueous mixture (e.g., Toluene/Ethanol/Water) Solvent->Reaction Heating Heating (e.g., 80-100 °C) Reaction->Heating Stirring Workup Aqueous Workup & Extraction Heating->Workup Purification Purification: Recrystallization Workup->Purification Product This compound Purification->Product Telmisartan_Synthesis Start This compound Functionalization Functional Group Interconversion Start->Functionalization Coupling Coupling with Benzimidazole Moiety Functionalization->Coupling FinalProduct Telmisartan Analog Coupling->FinalProduct

Sources

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in contemporary research and pharmaceutical development. Designed for chemists, researchers, and professionals in drug discovery, this document delves into the compound's core properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound, identified by the CAS Number 720-73-0 , is an aromatic carboxylic acid featuring a biphenyl scaffold.[1][2][3] This structural motif is of significant interest in medicinal chemistry as it is a "privileged scaffold," meaning it is a recurring molecular framework in a multitude of biologically active compounds.[4] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[5][6] The presence of both a carboxylic acid group—a key functional group for interacting with biological targets—and a tunable biphenyl core makes this compound a versatile starting material for the synthesis of novel therapeutic agents and functional materials.[7]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 720-73-0[1][2][3]
Molecular Formula C₁₄H₁₂O₂[1][2]
Molecular Weight 212.24 g/mol [1][2][3]
IUPAC Name 4-(4-methylphenyl)benzoic acid[2]
Appearance White to off-white solid[8]
Melting Point 253-256 °C[8]
Topological Polar Surface Area 37.3 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic Approach

The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[4][9][10]

The synthesis of this compound typically involves the coupling of 4-carboxyphenylboronic acid with a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene).

The Catalytic Cycle: An Explanatory Framework

The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-halotoluene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its aryl group (the p-tolyl group) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(X)L2 Ar-Pd(II)-X Complex Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Diaryl-Pd(II) Complex ArPd(II)(X)L2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)2 + Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Product This compound (Ar-Ar') ArPd(II)Ar'L2->Product ArylHalide 4-Halotoluene (Ar-X) ArylHalide->ArPd(II)(X)L2 BoronicAcid 4-Carboxyphenylboronic Acid (Ar'-B(OH)2) BoronicAcid->ArPd(II)Ar'L2 caption Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle
Step-by-Step Experimental Protocol

This protocol is a representative procedure for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.[8][11]

Materials:

  • 4-Iodobenzoic acid

  • 4-Methylphenylboronic acid (p-tolylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane/Water or Dimethoxyethane/Water mixture)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water).[11] Bubble the inert gas through the solution for 15-20 minutes. Subsequently, add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with an aqueous acid solution (e.g., 2M HCl) to a pH below 7 to precipitate the carboxylic acid product.[8]

  • Isolation and Purification: Collect the precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or benzene/petroleum ether) to yield pure this compound.[12]

Applications in Drug Discovery and Materials Science

The biphenyl carboxylic acid moiety is a cornerstone in the design of various functional molecules.

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of biphenyl carboxylic acid, such as Fenbufen.[11] The structural rigidity and lipophilicity of the biphenyl core are crucial for binding to target enzymes like cyclooxygenase (COX).

  • Anticancer Agents: The biphenyl scaffold has been utilized to develop novel anticancer agents. For instance, derivatives have been synthesized and tested against breast cancer cell lines, showing promising activity.[11]

  • Liquid Crystals: The rod-like shape of biphenyl derivatives makes them excellent candidates for the core structures of liquid crystals, which are essential in display technologies.[5]

  • Organic Synthesis Intermediate: Beyond direct applications, this compound serves as a key intermediate for more complex molecules. The carboxylic acid can be converted into esters, amides, or other functional groups, allowing for further molecular elaboration.[6]

Analytical Characterization

Ensuring the identity and purity of a synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.[13]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons in the two different phenyl rings and a singlet for the methyl group. The ¹³C NMR would confirm the presence of the carboxylic acid carbon and the distinct aromatic carbons.[11][13]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to confirm the molecular ion peak corresponding to the exact mass of C₁₄H₁₂O₂.[11][13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C-H stretches for the aromatic rings and the methyl group.[11][13]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound.

Representative HPLC Method: [15][16]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated state.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength of approximately 254 nm, where the biphenyl chromophore strongly absorbs.[16]

  • Sample Preparation: The sample is dissolved in the mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject Sample (10 µL) Sample->Inject Column Separation on C18 Column Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Calculate Purity (%) Integrate->Quantify caption HPLC Purity Analysis Workflow

HPLC Purity Analysis Workflow

Conclusion

This compound is a compound of significant value to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with its versatile chemical nature, ensures its continued importance as a key building block for the discovery and development of novel molecules. The analytical techniques outlined in this guide provide a solid framework for its quality control, ensuring reliable and reproducible research outcomes.

References

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. PubChem.
  • 4'-Methyl-4-biphenylcarboxylic acid. PubChem.
  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248–252.
  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. SIELC Technologies.
  • Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry.
  • Biphenyl-4-carboxylic acid. NIST WebBook.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. McMaster University.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar.
  • Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5159.
  • Methyl 4-biphenylcarboxylate. PubChem.
  • [1,1'-Biphenyl]-4-carboxylicacid, 4'-bromo-, methyl ester. PubChem.
  • Tassone, G., & Angeli, A. (2022). Carboxylic Acid (Bio)Isosteres in Drug Design. Pharmaceuticals, 15(10), 1259.

Sources

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Weight of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Introduction

This compound, also known as 4-(4-methylphenyl)benzoic acid, is a biphenyl derivative of significant interest in multiple scientific domains. Its rigid, aromatic structure serves as a crucial building block (scaffold) in the synthesis of advanced polymers, where it can enhance thermal stability and mechanical properties[1]. In the pharmaceutical sector, it is utilized as an intermediate in the development of new drug compounds, potentially improving critical parameters like solubility and bioavailability[1]. Given its role as a foundational component, the precise and accurate determination of its physicochemical properties, paramount among them being its molecular weight, is a non-negotiable prerequisite for any research, development, or quality control application.

This technical guide provides a comprehensive overview of the molecular weight of this compound. It moves beyond a simple statement of the value to detail the theoretical basis, definitive experimental verification methods, and essential validation protocols that ensure scientific rigor. The methodologies described herein are designed to form a self-validating system, providing researchers with the causal logic behind experimental choices and a framework for obtaining trustworthy, reproducible results.

Section 1: Core Physicochemical Properties

The identity and purity of a chemical compound are defined by its fundamental properties. For this compound (CAS No. 720-73-0), these properties provide the basis for all subsequent analytical work[2][3][4]. The molecular weight is derived directly from its molecular formula, C₁₄H₁₂O₂[2][5][6].

PropertyValueSource
IUPAC Name 4-(4-methylphenyl)benzoic acid[1][6]
CAS Number 720-73-0[2][5][6]
Molecular Formula C₁₄H₁₂O₂[2][6]
Average Molecular Weight 212.24 g/mol [2][5][6]
Monoisotopic Mass 212.083729621 Da[6]
SMILES Cc1ccc(cc1)-c2ccc(cc2)C(=O)O[1]
InChI Key RZOCCLOTCXINRG-UHFFFAOYSA-N[1]
Appearance White to off-white solid/powder[7]
Melting Point 251-260 °C[7][8]

Section 2: Theoretical Molecular Weight Calculation

The theoretical molecular weight is a calculated value based on the molecular formula and the average atomic masses of its constituent elements. This calculation serves as the fundamental reference point for all experimental measurements.

Formula: C₁₄H₁₂O₂

  • Carbon (C): 14 atoms × 12.011 u = 168.154 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Average Molecular Weight = 168.154 + 12.096 + 31.998 = 212.248 u

This value is commonly rounded to 212.24 g/mol for practical laboratory use[2][5][6]. For high-resolution mass spectrometry, the monoisotopic mass, calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O), is the relevant value: 212.0837 Da[6].

Section 3: Experimental Verification and Characterization

While the theoretical weight provides a benchmark, experimental verification is essential to confirm the identity and purity of the material. A multi-technique approach is required for a self-validating and trustworthy characterization.

Mass Spectrometry: The Definitive Measurement

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.

Causality of Method Choice: For a non-volatile, thermally stable aromatic carboxylic acid like this, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and preserves the molecular ion for unambiguous detection.

Expected Fragmentation: Aromatic carboxylic acids typically show an intense molecular ion peak[9]. Key fragmentation patterns to expect, which further confirm the structure, include the sequential loss of hydroxyl (-OH, 17 Da) and carbonyl (-CO, 28 Da) groups from the carboxylic acid moiety[9][10][11].

  • Molecular Ion [M-H]⁻ (Negative Mode): m/z ≈ 211.08

  • Molecular Ion [M+H]⁺ (Positive Mode): m/z ≈ 213.09

  • Key Fragment (loss of H₂O from [M+H]⁺): m/z ≈ 195.08

  • Key Fragment (loss of COOH from M⁺): m/z ≈ 167.09

Experimental Protocol: ESI-Mass Spectrometry

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 1:100 with the mobile phase.

  • Instrumentation: Utilize an ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Mobile Phase: A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Analysis: Identify the base peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze for expected fragment ions to validate the structure.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A Weigh Compound B Dissolve in Solvent (e.g., Methanol) A->B C Dilute for Analysis B->C D Direct Infusion C->D E Electrospray Ionization (ESI Source) D->E F Mass Analyzer (e.g., TOF) E->F G Detector F->G H Data Acquisition & Analysis G->H I Molecular Ion Peak (m/z ≈ 212) H->I Result

Caption: Workflow for molecular weight verification via ESI-MS.

NMR Spectroscopy: Structural Confirmation

While NMR does not directly measure molecular weight, it is indispensable for validating the chemical structure. By confirming the presence and connectivity of all protons and carbons, NMR provides unequivocal support for the molecular formula (C₁₄H₁₂O₂), thereby validating the calculated molecular weight.

Causality of Method Choice: ¹H and ¹³C NMR are fundamental techniques that provide a detailed "fingerprint" of the molecule's carbon-hydrogen framework.

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet far downfield (~12.9 ppm) corresponding to the acidic carboxylic acid proton (1H)[9][12].

    • A series of doublets in the aromatic region (~7.3-8.0 ppm) representing the 8 aromatic protons on the biphenyl rings[12].

    • A sharp singlet upfield (~2.3-2.4 ppm) for the methyl group protons (3H)[12].

  • ¹³C NMR:

    • A strongly deshielded signal for the carbonyl carbon (~160-180 ppm)[9][10].

    • Multiple signals in the aromatic region (~120-145 ppm) for the 12 aromatic carbons.

    • An upfield signal for the methyl carbon (~20-25 ppm).

Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton[12].

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure of this compound.

Chromatographic Purity: Ensuring Sample Integrity

The accuracy of any characterization is contingent on the purity of the sample. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity by separating the target compound from any impurities or starting materials.

Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard choice for separating non-polar to moderately polar aromatic compounds, making it perfectly suited for this molecule. UV detection is highly effective due to the strong UV absorbance of the aromatic biphenyl system[13].

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[13].

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid. A typical starting point is 70:30 (v/v) acetonitrile:water[13].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 254 nm[13]

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥97% is common for commercial-grade material[2].

HPLC_Workflow cluster_system HPLC System cluster_output Result A Mobile Phase (Solvent Reservoir) B Degasser & Pump A->B C Autosampler (Sample Injection) B->C D C18 Column (Separation) C->D E UV Detector D->E F Data System E->F G Chromatogram: Single Major Peak Indicates High Purity F->G

Sources

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a vital scaffold in medicinal chemistry and materials science. We will delve into its fundamental properties, explore robust synthetic methodologies with an emphasis on the underlying chemical principles, detail analytical characterization techniques, and discuss its applications, particularly within the realm of drug development.

Core Molecular Profile

This compound, also known as 4-(4-tolyl)benzoic acid, is a bi-aryl compound featuring a carboxylic acid functional group. This structure is of significant interest because the biphenyl moiety is a "privileged scaffold" in drug discovery, frequently found in molecules with diverse biological activities.[1] The carboxylic acid group provides a key site for hydrogen bonding and salt formation, which is crucial for molecular recognition in biological systems and for tuning physicochemical properties like solubility.

Chemical Structure and Identity

The molecule consists of two benzene rings linked by a single bond. One ring is substituted with a carboxylic acid group at the 4-position, and the other with a methyl group at the 4'-position.

Caption: 2D Representation of the core molecular structure.

Physicochemical Properties

A summary of the key identifiers and physical properties is provided below. The high melting point is indicative of a stable, crystalline solid, which is a desirable trait for pharmaceutical development.

PropertyValueReference
CAS Number 720-73-0[2][3][4][5][6]
Molecular Formula C₁₄H₁₂O₂[2][4][5][7]
Molecular Weight 212.24 g/mol [2][4][5][7]
Appearance White to off-white solid[4]
Melting Point 252-253 °C[4]
pKa (Predicted) 4.23 ± 0.10[4]
XLogP3 3.9[7]
InChIKey RZOCCLOTCXINRG-UHFFFAOYSA-N[4][7]

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the biphenyl scaffold of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This Nobel Prize-winning reaction is favored in both academic and industrial settings due to its high tolerance for various functional groups, mild reaction conditions, and the low toxicity of its boron-based reagents.[8]

Mechanistic Rationale

The choice of a Suzuki coupling is strategic. It allows for the direct and high-yield formation of a C-C bond between two sp²-hybridized carbon atoms. The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid partner for the crucial transmetalation step.[8]

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product & Workup reactant1 4-Carboxyphenylboronic Acid product This compound reactant1->product reactant2 4-Bromotoluene reactant2->product catalyst Pd(PPh₃)₄ or Pd/C catalyst->product base Na₂CO₃ or K₂CO₃ base->product solvent DME/H₂O or Toluene/Dioxane solvent->product workup Aqueous Workup & Recrystallization product->workup

Caption: General workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established Suzuki coupling methodologies.[10][11][12] Self-validation is achieved by monitoring the reaction progress via Thin-Layer Chromatography (TLC) and confirming the final product's identity and purity through the characterization methods outlined in Section 3.

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Bromotoluene (or 4-Iodotoluene for higher reactivity)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium on Carbon [Pd/C])[10][11]

  • Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., 1,2-Dimethoxyethane (DME)/Water, Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-carboxyphenylboronic acid (1.0 eq) and 4-bromotoluene (1.1 eq).

  • Catalyst and Base Addition: Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq). The use of a solid base like a carbonate is crucial for activating the boronic acid.[8]

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., DME/H₂O 4:1). Degas the mixture thoroughly by bubbling an inert gas (N₂) through it for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-16 hours.[1]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is ~2-3. The product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether or hexanes to remove non-polar impurities. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.[13]

Structural Characterization and Analysis

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the proton environment of the molecule. The spectrum provides key diagnostic signals.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.90Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.[14]
~8.01Doublet2HAr-HProtons ortho to the electron-withdrawing COOH group are shifted downfield.[14]
~7.78Doublet2HAr-HProtons meta to the COOH group.[14]
~7.64Doublet2HAr-HProtons ortho to the methyl-substituted phenyl ring.[14]
~7.31Doublet2HAr-HProtons meta to the methyl group.[14]
~2.36Singlet3H-CH₃The three equivalent protons of the methyl group appear as a sharp singlet.[14]
Note: Data is representative and based on a DMSO-d₆ solvent.[14]
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.[4]

Frequency Range (cm⁻¹)DescriptionFunctional Group
2500 - 3300Very BroadO-H stretch (Carboxylic Acid Dimer)
1700 - 1725Strong, SharpC=O stretch (Carboxylic Acid)
~3000MediumC-H stretch (Aromatic)
~2900WeakC-H stretch (Methyl)
1600, 1480Medium-WeakC=C stretch (Aromatic Ring)
The extremely broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[15][16] The strong carbonyl (C=O) absorption confirms the presence of the acid functionality.[15]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight.

  • Expected Molecular Ion (M⁺): m/z = 212.24[4][7]

Further fragmentation would likely show the loss of the carboxylic group (-COOH, 45 Da) and other characteristic fragments of the biphenyl core.

Applications in Drug Discovery and Development

The serves as a foundational building block for more complex molecules with therapeutic potential.

Scaffold for Active Pharmaceutical Ingredients (APIs)

Biphenyl carboxylic acids are recognized scaffolds for a range of therapeutic targets. They are found in anti-inflammatory drugs (e.g., Fenbufen), antihypertensives, and anticancer agents.[1] The specific substitution pattern of this compound can be used to fine-tune the steric and electronic properties of a lead compound to optimize its binding affinity and pharmacokinetic profile.

Role as a Bioisostere

In drug design, a carboxylic acid group is often used to mimic a phosphate or other charged group to interact with a biological target. However, it can also lead to poor cell permeability. This molecule can be a starting point for creating bioisosteres—replacing the carboxylic acid with other acidic groups like tetrazoles or hydroxamic acids to improve drug-like properties while maintaining biological activity.[17][18]

Precursor for URAT1 Inhibitors

Derivatives of biphenyl carboxylic acid are being actively investigated as potent inhibitors of Urate Transporter 1 (URAT1).[19] Inhibition of URAT1 is a key mechanism for treating hyperuricemia and gout. This molecule provides a ready-made scaffold that can be further functionalized to develop novel URAT1 inhibitors.[19]

Applications cluster_apps Therapeutic & Research Applications Core 4'-Methyl-[1,1'-biphenyl] -4-carboxylic acid Scaffold Privileged Scaffold in Drug Design Core->Scaffold Bioisostere Bioisostere Starting Material Core->Bioisostere AntiInflam Anti-inflammatory Agents (e.g., Fenbufen) Scaffold->AntiInflam AntiCancer Anticancer Research Scaffold->AntiCancer URAT1 URAT1 Inhibitor Development (Gout) Scaffold->URAT1

Caption: Key application areas stemming from the core structure.

Safety and Handling

As with any chemical reagent, proper handling is essential.

  • Hazard Identification: Classified as an irritant (Hazard Code: Xi).[4] It can cause skin and serious eye irritation.[20][21][22] May cause respiratory irritation.[22]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][23]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[22][23]

    • Skin: Wash off with soap and plenty of water.[22][23]

    • Inhalation: Move the person to fresh air.[22][23]

    • Ingestion: Clean mouth with water and seek medical attention if symptoms occur.[23]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][23]

Conclusion

This compound is more than a simple organic molecule; it is a versatile and powerful tool for chemists and pharmacologists. Its straightforward and robust synthesis via Suzuki-Miyaura coupling, combined with its privileged structural motifs, makes it an invaluable starting material for the development of novel therapeutics and functional materials. A thorough understanding of its properties, synthesis, and characterization is fundamental for any researcher looking to leverage its potential in their work.

References

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  • The Royal Society of Chemistry. ESI for - The Royal Society of Chemistry. URL: https://www.rsc.
  • Apollo Scientific. This compound. URL: https://www.apolloscientific.co.uk/cas/720-73-0
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  • Watson International Ltd. 4'-METHYLBIPHENYL-4-CARBOXYLIC ACID CAS 720-73-0. URL: https://www.watson-int.com/4-METHYLBIPHENYL-4-CARBOXYLIC-ACID-cas-720-73-0.html
  • PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. URL: https://pubchem.ncbi.nlm.nih.gov/compound/170805
  • BLDpharm. 720-73-0|this compound. URL: https://www.bldpharm.com/products/720-73-0.html
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  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. URL: https://www.ajgreenchem.com/article_144737.html
  • Thermo Fisher Scientific. Methyl 4'-methylbiphenyl-4-carboxylate - SAFETY DATA SHEET. URL: https://www.fishersci.com/sds?productName=H51911
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  • PubChem. Methyl 4-biphenylcarboxylate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69757
  • SIELC Technologies. [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. URL: https://sielc.com/product/11-biphenyl-4-carboxylic-acid-4-methyl-methyl-ester/
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  • Cayman Chemical. Safety Data Sheet. URL: https://cdn.caymanchem.com/cdn/msds/37785m.pdf
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  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. URL: https://www.researchgate.
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  • ResearchGate. Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester. URL: https://www.researchgate.net/figure/Mass-spectrum-of-a-compound-with-a-mass-of-biphenyl-4-4-dicarboxylic-acid-methyl_fig38_280920400
  • NIST WebBook. Methyl biphenyl-4-carboxylate. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C720752&Mask=400
  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. URL: https://www.prepchem.com/synthesis-of-4-methoxybiphenyl-4-carboxylic-acid/
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  • ChemicalBook. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_92-92-2_1HNMR.htm
  • Journal of the Chilean Chemical Society. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. URL: http://jcchemsoc.com/index.php/JCCHEMSOC/article/view/100
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  • ResearchGate. FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-4-4-bis-4-carboxy-methylene-biphenyl_fig2_275217112
  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-‎Methylphenyl sulphonamoyl Carboxylic Acids. URL: https://ijppr.humanjournals.com/synthesis-characterization-and-in-silico-studies-of-novel-alkanoylated-4-%E2%80%8Emethylphenyl-sulphonamoyl-carboxylic-acids-as-potential-antimicrobial-and-%E2%80%8Eantioxidant-agents%E2%80%8E/
  • Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. URL: https://www.echemi.com/cms/141011.html
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  • ChemicalBook. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid(5748-42-5) 1H NMR. URL: https://www.chemicalbook.com/SpectrumEN_5748-42-5_1HNMR.htm
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An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, with the IUPAC name 4-(4-methylphenyl)benzoic acid [1], is a bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid biphenyl framework, combined with the reactive carboxylic acid group and the modulating methyl substituent, makes it a versatile building block for the synthesis of complex molecular architectures with tailored properties. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, and its pivotal role in the development of therapeutic agents.

The biphenyl scaffold is a privileged structure in drug discovery, frequently appearing in a wide array of biologically active compounds. The introduction of a carboxylic acid moiety provides a key interaction point for biological targets, such as receptors and enzymes, and enhances solubility. The methyl group at the 4'-position can influence the molecule's conformation and metabolic stability, making this compound a valuable starting material for lead optimization in drug development programs.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValueSource
IUPAC Name 4-(4-methylphenyl)benzoic acidPubChem[1]
CAS Number 720-73-0Santa Cruz Biotechnology[2]
Molecular Formula C₁₄H₁₂O₂PubChem[1]
Molecular Weight 212.24 g/mol PubChem[1]
Appearance White to off-white powder---
Melting Point 252-261 °C---
Purity ≥97%Santa Cruz Biotechnology[2]

Synthesis of this compound: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.

The synthesis of this compound via this method involves the coupling of 4-bromobenzoic acid (or its corresponding ester) with p-tolylboronic acid .

G cluster_reactants Reactants cluster_reagents Reaction Conditions 4_bromobenzoic_acid 4-Bromobenzoic Acid Product This compound 4_bromobenzoic_acid->Product Suzuki-Miyaura Coupling p_tolylboronic_acid p-Tolylboronic Acid p_tolylboronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, K₂CO₃) Solvent Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of similar biphenyl carboxylic acids.

Materials:

  • 4-Bromobenzoic acid

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

    • Extract the product into ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

    • A singlet for the methyl protons (CH₃) around δ 2.4 ppm.

    • A series of doublets and triplets in the aromatic region (δ 7.2-8.2 ppm) corresponding to the protons on the two phenyl rings. The protons on the carboxylic acid-bearing ring will be more deshielded.

    • A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • A signal for the methyl carbon (-CH₃) around δ 21 ppm.

    • Multiple signals in the aromatic region (δ 125-145 ppm) for the twelve aromatic carbons.

    • A downfield signal for the carboxylic acid carbonyl carbon (-COOH) around δ 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[3][4]

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.[3][4]

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

  • C-O Stretch: An absorption band in the region of 1250-1350 cm⁻¹ is due to the C-O stretching vibration.

  • Aromatic C-H and C=C Stretches: Multiple sharp bands will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 212, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • [M - OH]⁺ (m/z = 195): Loss of a hydroxyl radical.

    • [M - COOH]⁺ (m/z = 167): Loss of the carboxylic acid group, resulting in a 4-methylbiphenyl cation.

    • [M - H₂O]⁺ (m/z = 194): Loss of a water molecule.

Applications in Drug Development: The "Sartan" Story

The 4'-methyl-[1,1'-biphenyl] moiety is a cornerstone in the structure of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". These drugs are widely prescribed for the treatment of high blood pressure and related cardiovascular conditions. The biphenyl scaffold provides the necessary structural rigidity and orientation for the pharmacophore to bind effectively to the AT₁ receptor.

G cluster_core Core Scaffold cluster_sartans Sartan Drugs (ARBs) Core This compound Losartan Losartan Core->Losartan Key Precursor Valsartan Valsartan Core->Valsartan Key Precursor Telmisartan Telmisartan Core->Telmisartan Key Precursor

Caption: The central role of the core scaffold in the synthesis of sartan drugs.

In the synthesis of these drugs, the carboxylic acid group of this compound is often converted to other functional groups, such as a tetrazole ring, which serves as a bioisostere for the carboxylic acid with improved metabolic stability and pharmacokinetic properties. The 4'-methyl group is a common feature in many of these drugs, contributing to the overall binding affinity and efficacy.

For instance, in the synthesis of Losartan , the 4'-methyl group is a key component of the final drug structure. Similarly, the synthesis of Valsartan and Telmisartan often involves intermediates derived from or structurally related to this compound.[5][6]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its crucial role as a building block in the pharmaceutical industry. The robust and scalable synthesis via the Suzuki-Miyaura coupling, combined with its well-defined analytical profile, makes it an accessible and valuable tool for researchers and drug development professionals. Its integral role in the development of life-saving antihypertensive medications underscores the importance of this seemingly simple molecule in the broader landscape of medicinal chemistry.

References

  • Chemische Berichte, 1899, vol. 32, p. 1053.
  • Beilstein Journals. (n.d.). A short and efficient synthesis of valsartan via a Negishi reaction.
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  • National Institute of Standards and Technology. (n.d.). Methyl biphenyl-4-carboxylate. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • ResearchGate. (n.d.). Synthesis of Valsartan as drug for the treatment of hypertension.
  • Scholars Research Library. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling.
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  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
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Nomenclature and Identification: Establishing a Common Language

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid: Properties, Synthesis, and Applications

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of key chemical entities is paramount. This guide provides a detailed exploration of this compound, a versatile biphenyl derivative. We will delve into its fundamental properties, synthesis methodologies, and diverse applications, offering field-proven insights to empower your research and development endeavors.

Accurate and unambiguous identification of a chemical compound is the foundation of scientific communication. This compound is known by several synonyms, reflecting its structure and historical usage. Establishing clarity in its nomenclature is crucial for database searches, procurement, and regulatory compliance.

The systematic IUPAC name for this compound is 4-(4-methylphenyl)benzoic acid .[1][2] This name explicitly describes a benzoic acid molecule substituted with a 4-methylphenyl (or p-tolyl) group at the 4-position.

Other commonly encountered synonyms include:

  • 4'-Methylbiphenyl-4-carboxylic acid[2][3]

  • 4-(p-tolyl)benzoic acid[3]

  • p-Tolylbenzoic acid

For precise identification, the Chemical Abstracts Service (CAS) Registry Number provides a unique identifier.

  • CAS Registry Number: 720-73-0[1][2][3][4][5]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. The table below summarizes the key physicochemical properties of this compound, providing a valuable reference for experimental design.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O₂[4][5]
Molecular Weight 212.24 g/mol [4][5]
Appearance White to off-white solid/powder[3][4]
Melting Point 251-260 °C[4]
Boiling Point (Predicted) 381.4 ± 21.0 °C[3]
Density (Predicted) 1.156 ± 0.06 g/cm³[3]
pKa (Predicted) 4.23 ± 0.10[3]
Solubility Insoluble in water.[6] Soluble in acetone.[7]

Applications in Scientific Research and Development

This compound is a valuable building block in several areas of chemical science, primarily due to its rigid biphenyl core and the reactive carboxylic acid functionality.

Liquid Crystal Synthesis

The biphenyl scaffold is a common mesogenic core in the design of liquid crystals. The rigid, rod-like structure of biphenyl derivatives allows for the formation of ordered phases (nematic, smectic) upon changes in temperature. The carboxylic acid group provides a convenient handle for further chemical modification, such as esterification, to introduce other functional groups and tune the liquid crystalline properties.[8][9]

Organic Synthesis and Medicinal Chemistry

As a versatile intermediate, this compound serves as a precursor for the synthesis of more complex molecules. The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[10] The carboxylic acid group can be converted into a variety of other functional groups (e.g., esters, amides, acid chlorides), enabling its incorporation into larger molecular frameworks. This compound and its derivatives have been explored in the discovery of novel therapeutics, including URAT1 inhibitors for the management of hyperuricemia.[11]

The following diagram illustrates the logical relationship of its core applications:

applications A This compound B Liquid Crystal Synthesis A->B Mesogenic Core C Organic Synthesis Intermediate A->C Versatile Building Block D Medicinal Chemistry Scaffold C->D Synthesis of Bioactive Molecules

Caption: Core applications of this compound.

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to unsymmetrical biaryls.

Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound from 4-bromobenzoic acid and 4-methylphenylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)[1][12]

  • Base (e.g., Na₂CO₃, K₂CO₃)[1][12][13]

  • Solvent system (e.g., DME/H₂O, MeOH/H₂O, or Toluene)[1][12][14]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid, 4-methylphenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

  • Isolation: Collect the crude product by vacuum filtration and wash with water.

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling synthesis:

suzuki_workflow A Combine Reactants: 4-Bromobenzoic acid 4-Methylphenylboronic acid Pd Catalyst & Base B Add Solvent and Purge with Inert Gas A->B C Heat to Reflux and Monitor by TLC B->C D Cool and Perform Aqueous Work-up C->D E Acidify to Precipitate Product D->E F Isolate Crude Product by Filtration E->F

Caption: Suzuki-Miyaura coupling synthesis workflow.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying the crude product.

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or benzene and petroleum ether.[15]

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Conclusion

This compound is a compound of significant interest due to its utility in the synthesis of liquid crystals and as a versatile building block in organic and medicinal chemistry. A thorough understanding of its nomenclature, physicochemical properties, and synthetic methodologies, as provided in this guide, is essential for its effective application in research and development. The protocols and data presented herein are intended to serve as a valuable resource for scientists and professionals in the field.

References

  • PubChem. (n.d.). Methyl 4-biphenylcarboxylate.
  • Ennis, D. S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]
  • Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252. [Link]
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester.
  • Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid.
  • University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
  • PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid.
  • ResearchGate. (2022). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]
  • MDPI. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Crystals, 11(11), 1383. [Link]
  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.

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An In-depth Technical Guide to the Synthesis of 4-(p-tolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(p-tolyl)benzoic acid

4-(p-tolyl)benzoic acid, a biphenyl carboxylic acid, is a key structural motif in a variety of functional materials and pharmacologically active molecules. Its rigid biphenyl backbone and the presence of a carboxylic acid handle make it a versatile building block in medicinal chemistry for the development of novel therapeutics. Furthermore, its derivatives are explored in the field of materials science for applications in liquid crystals and polymers. This guide provides a comprehensive overview of the synthetic strategies for 4-(p-tolyl)benzoic acid, with a focus on practical, efficient, and scalable methodologies suitable for a research and development setting.

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely employed method for the synthesis of biaryl compounds, including 4-(p-tolyl)benzoic acid. This reaction offers high functional group tolerance, excellent yields, and the use of readily available and relatively non-toxic boronic acid reagents.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of several key components:

  • Catalyst: A palladium(0) species is the active catalyst. While various palladium sources can be used, palladium(II) precatalysts like palladium acetate (Pd(OAc)₂) are often preferred due to their stability. In the reaction mixture, these are reduced in situ to the active Pd(0) species. The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance catalytic activity, particularly for challenging substrates. For many standard couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethylformamide) and water is frequently used. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Leaving Group: The aryl halide is a key reactant. The reactivity order is generally I > Br > Cl. Aryl bromides offer a good balance of reactivity and cost-effectiveness for many applications.

Visualizing the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromobenzoic_acid 4-Bromobenzoic acid Reaction_Vessel Reaction Mixture 4-Bromobenzoic_acid->Reaction_Vessel p-Tolylboronic_acid p-Tolylboronic acid p-Tolylboronic_acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Workup Aqueous Workup & Acidification Reaction_Vessel->Workup Heat Purification Purification (Recrystallization) Workup->Purification Final_Product 4-(p-tolyl)benzoic acid Purification->Final_Product Oxidation_Workflow 4-Methylbiphenyl 4-Methylbiphenyl Reaction_Mixture Reaction in Aqueous Base 4-Methylbiphenyl->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., KMnO₄) Oxidizing_Agent->Reaction_Mixture Acidification Acidification (e.g., HCl) Reaction_Mixture->Acidification Heat Purification Purification (Recrystallization) Acidification->Purification Final_Product 4-(p-tolyl)benzoic acid Purification->Final_Product

Whitepaper: The Strategic Synthesis and Characterization of 4'-Methylbiphenyl-4-carboxylic Acid – A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 4'-methylbiphenyl-4-carboxylic acid, a pivotal intermediate in pharmaceutical synthesis. The narrative traces its implicit "discovery" through the lens of the development of angiotensin II receptor blockers (ARBs), a multi-billion dollar class of antihypertensive drugs. This whitepaper offers a detailed examination of the strategic importance of this molecule, its synthesis via the Suzuki-Miyaura cross-coupling reaction, and comprehensive characterization methodologies. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Part 1: The Genesis of a Key Intermediate – The Rise of Angiotensin II Receptor Blockers

The story of 4'-methylbiphenyl-4-carboxylic acid is intrinsically linked to the quest for effective treatments for hypertension. In the latter half of the 20th century, researchers intensified their focus on the renin-angiotensin system (RAS) as a key regulator of blood pressure.[1][2][3] The discovery that angiotensin II, a peptide hormone, constricts blood vessels and increases blood pressure led to the development of angiotensin-converting enzyme (ACE) inhibitors.[3] While revolutionary, ACE inhibitors were associated with side effects like a persistent dry cough in some patients, which spurred the search for alternative therapeutic strategies.[4][5]

The next frontier was the direct blockade of the angiotensin II receptor type 1 (AT1).[3][5] Early attempts with peptide-based antagonists were unsuccessful due to poor oral bioavailability.[3] A significant breakthrough came in the 1980s from scientists at DuPont, who, inspired by a patent from Takeda Chemical Industries, shifted their focus to non-peptide antagonists.[4][6][7] This research culminated in the discovery of Losartan, the first orally active ARB, approved for clinical use in the United States in 1995.[1][4][8]

The molecular architecture of Losartan and subsequently developed ARBs such as Valsartan, Irbesartan, and Candesartan, prominently features a biphenyl scaffold.[1] A critical component of this scaffold is the 4'-methylbiphenyl group, which is often further functionalized. The synthesis of these complex molecules necessitated a reliable method for constructing the biphenyl core, leading to the widespread adoption of advanced cross-coupling reactions. It is within this context of process development and optimization for ARB synthesis that 4'-methylbiphenyl-4-carboxylic acid emerged as a crucial and widely utilized starting material.[9][10]

Part 2: Strategic Synthesis – The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl core of 4'-methylbiphenyl-4-carboxylic acid is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions, making it a cornerstone of modern organic synthesis.[11][12][13]

The strategic advantage of the Suzuki-Miyaura coupling lies in its ability to predictably form a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of 4'-methylbiphenyl-4-carboxylic acid, two primary retrosynthetic disconnections are viable, as illustrated below.

G cluster_0 Retrosynthetic Pathways cluster_A Route A cluster_B Route B MBCA 4'-Methylbiphenyl-4-carboxylic Acid R1 Route A R1->MBCA Suzuki Coupling R2 Route B R2->MBCA Suzuki Coupling A1 4-bromobenzoic acid A2 p-tolylboronic acid B1 4-iodobenzoic acid B2 p-tolylboronic acid

Caption: Retrosynthetic analysis of 4'-methylbiphenyl-4-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid

This protocol describes a representative procedure for the synthesis of 4'-methylbiphenyl-4-carboxylic acid. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

  • 4-bromobenzoic acid

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq). The use of a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. Potassium carbonate acts as the base, which is essential for the transmetalation step in the catalytic cycle.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane. The triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask. Degas the mixture by bubbling nitrogen through the solution for 15 minutes. This is a critical step to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Solvent Addition and Reflux: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The aqueous-organic solvent system is crucial for dissolving both the organic starting materials and the inorganic base. Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 1M HCl to a pH of approximately 2-3. This protonates the carboxylate salt, rendering the product insoluble in the aqueous phase. Extract the product into ethyl acetate (3 x 50 mL). The organic layers are combined and washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4'-methylbiphenyl-4-carboxylic acid as a white to off-white solid.

G start Combine Reactants: 4-bromobenzoic acid, p-tolylboronic acid, K₂CO₃ catalyst Add Pd(OAc)₂/PPh₃ Catalyst Solution start->catalyst degas Degas with Nitrogen catalyst->degas reflux Add Dioxane/Water & Reflux (4-6h) degas->reflux workup Cool & Acidify with 1M HCl reflux->workup extract Extract with Ethyl Acetate workup->extract dry Dry with MgSO₄ & Concentrate extract->dry purify Recrystallize dry->purify product 4'-Methylbiphenyl-4-carboxylic Acid purify->product

Caption: Experimental workflow for the synthesis of 4'-methylbiphenyl-4-carboxylic acid.

Part 3: Comprehensive Characterization and Data

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4'-methylbiphenyl-4-carboxylic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂O₂[14][15][16]
Molecular Weight 212.24 g/mol [14][15][16]
Appearance White to off-white powder[10]
Melting Point 252-261 °C[10][14]
CAS Number 720-73-0[14][15]
Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals are:

  • ~12.90 ppm (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • ~8.01 ppm (d, J = 8.0 Hz, 2H): These are the two aromatic protons ortho to the carboxylic acid group.

  • ~7.75 ppm (d, J = 8.0 Hz, 2H): These two protons are meta to the carboxylic acid group.

  • ~7.51 ppm (d, J = 8.0 Hz, 2H): These are the two aromatic protons ortho to the methyl group.

  • ~7.28 ppm (d, J = 8.0 Hz, 2H): These two protons are meta to the methyl group.

  • ~2.35 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[17]

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum confirms the carbon framework of the molecule. Key expected signals include:

  • ~167 ppm: Carboxylic acid carbon.

  • ~143-126 ppm: Aromatic carbons (multiple signals).

  • ~21 ppm: Methyl carbon.

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. For ESI in negative mode, a prominent peak at m/z = 211.07 [M-H]⁻ would be expected.

Part 4: Applications in Drug Development and Beyond

The primary application of 4'-methylbiphenyl-4-carboxylic acid is as a key building block in the synthesis of ARBs.[9][10] For example, in the synthesis of Losartan, it serves as the precursor to the biphenyl methyl portion of the final drug molecule. Beyond its role in the synthesis of sartans, this compound and its derivatives are utilized in various other fields:

  • Polymer Chemistry: It can be incorporated as a monomer to synthesize high-performance polymers with enhanced thermal stability and mechanical properties.[9][10]

  • Material Science: Its rigid biphenyl structure makes it a candidate for the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).[9]

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of a wide range of more complex organic molecules.[9]

Conclusion

4'-Methylbiphenyl-4-carboxylic acid stands as a testament to the enabling power of modern synthetic chemistry in drug discovery. Its "discovery" is a story of convergent evolution, driven by the need for a robust and scalable synthesis of a new class of life-saving antihypertensive drugs. The Suzuki-Miyaura cross-coupling reaction provides an elegant and efficient means for its production, and its well-defined characterization profile ensures its quality and suitability for pharmaceutical applications. As research in medicinal chemistry and materials science continues to advance, the utility of this versatile building block is poised to expand into new and exciting areas.

References

  • Bhardwaj, G. (2006). How the antihypertensive losartan was discovered. Expert Opinion on Drug Discovery, 1(6), 609-618. [Link]
  • Wikipedia. (n.d.). Discovery and development of angiotensin receptor blockers.
  • Timmermans, P. B., Wong, P. C., Chiu, A. T., Herblin, W. F., Benfield, P., Carini, D. J., ... & Smith, R. D. (1995). The 'discovery' of losartan, the first angiotensin II receptor antagonist. Journal of Human Hypertension, 9 Suppl 5, S3-18. [Link]
  • Bhardwaj, G. (2006). How the antihypertensive losartan was discovered. PubMed.
  • Bhardwaj, G. (2006). How the antihypertensive losartan was discovered. ResearchGate.
  • J&K Scientific LLC. (n.d.). 4'-Methylbiphenyl-4-carboxylic acid | 720-73-0.
  • Gavras, H. (1999). Historical Evolution of Angiotensin II Receptor Blockers: Therapeutic Advantages. Journal of the American Society of Nephrology, 10 Suppl 12, S255-7. [Link]
  • Wikipedia. (n.d.). Angiotensin II receptor blocker.
  • Patsnap Synapse. (n.d.). Losartan Potassium - Drug Targets, Indications, Patents.
  • de Gasparo, M., Levens, N. R., & Lüscher, T. F. (1997). Angiotensin II Type 1 Receptor Blockers.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Goodfriend, T. L. (1992). Angiotensin receptors: History and mysteries. American Journal of Hypertension, 5(12 Pt 2), 251S-257S. [Link]
  • Wiley-VCH. (n.d.). Supporting Information.
  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
  • The Royal Society of Chemistry. (n.d.). ESI for.
  • National Institutes of Health. (n.d.). Methyl 4-biphenylcarboxylate. PubChem.
  • RSC Publishing. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic.
  • ResearchGate. (n.d.). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
  • Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • Veeprho. (n.d.). 4′-Methylbiphenyl-2-carboxylic Acid | CAS 7148-03-0.
  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • NIST WebBook. (n.d.). Methyl biphenyl-4-carboxylate.
  • Google Patents. (n.d.). WO2011134019A1 - Novel biphenyl sartans.
  • Google Patents. (n.d.). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
  • Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES.

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Introduction: The Biphenyl Carboxylic Acid Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Core Physicochemical and Structural Characterization of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, serving as a rigid, aromatic scaffold that can orient functional groups in a well-defined three-dimensional space.[1][2] When functionalized with a carboxylic acid, as in the case of this compound (CAS No. 720-73-0), the resulting molecule becomes a critical building block for a diverse range of applications. Biphenyl carboxylic acid derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[3][4]

This guide provides a comprehensive overview of the essential characterization techniques for this compound. As Senior Application Scientists, we recognize that robust and reproducible characterization is the bedrock of scientific integrity. Therefore, this document moves beyond simple data presentation to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system for confirming the identity, purity, and stability of this key chemical entity.

Part 1: Foundational Physicochemical Properties

A thorough understanding of a compound's basic properties is the first step in any research or development workflow. These parameters influence everything from reaction conditions and formulation to storage and handling.

PropertyValueSource(s)
IUPAC Name 4-(4-methylphenyl)benzoic acid[5]
CAS Number 720-73-0[6][7]
Molecular Formula C₁₄H₁₂O₂[5][6]
Molecular Weight 212.24 g/mol [5][7]
Appearance White to off-white solid[6]
Melting Point 252-253 °C[6]
pKa (Predicted) 4.23 ± 0.10[6]
XLogP3 3.9[5]
SMILES Cc1ccc(cc1)c1ccc(cc1)C(=O)O[6]
InChIKey RZOCCLOTCXINRG-UHFFFAOYSA-N[5][6]

Part 2: Synthetic Provenance and Impurity Profiling

The method of synthesis directly impacts the purity profile of the final compound. For drug development professionals, understanding potential process-related impurities is critical for regulatory compliance and safety. The most prevalent and scalable method for constructing the biphenyl scaffold is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][8]

Typical Synthetic Route: Suzuki-Miyaura Coupling

This reaction involves the coupling of an aryl halide (4-bromobenzoic acid) with an aryl boronic acid (4-methylphenylboronic acid) in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents A 4-Bromobenzoic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Product This compound A->Product Suzuki-Miyaura Coupling B 4-Methylphenylboronic Acid B->Product Suzuki-Miyaura Coupling Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Fig 1: General workflow for Suzuki-Miyaura synthesis.

Expert Insight on Purity: The primary impurities to monitor are unreacted starting materials, homocoupled byproducts (biphenyl-4,4'-dicarboxylic acid and 4,4'-dimethylbiphenyl), and residual palladium catalyst. Regulatory guidelines often require palladium levels to be below 10 ppm in active pharmaceutical ingredients, making chromatographic purity assessment and elemental analysis essential.

Part 3: Spectroscopic Identity Confirmation

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following protocols are designed to yield high-quality, reproducible data for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to be highly characteristic. The aromatic region (approx. 7.30-8.10 ppm) will show signals for 8 protons, likely appearing as a set of overlapping doublets or multiplets corresponding to the two distinct substituted benzene rings. The methyl group protons will present as a sharp singlet around 2.40 ppm. The carboxylic acid proton will appear as a very broad singlet at a downfield shift, typically >12 ppm.

  • ¹³C NMR (in DMSO-d₆): The spectrum should display 11 distinct signals (accounting for symmetry). Key signals include the carboxylic carbon (~167 ppm), four quaternary carbons in the aromatic region, six aromatic CH carbons, and the methyl carbon (~21 ppm).

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids). Ensure complete dissolution.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A longer acquisition time (e.g., 1024 scans or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, it provides definitive evidence of the carboxylic acid moiety.

Expected Spectral Features: The IR spectrum is dominated by the carboxylic acid functional group.[9]

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[10]

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹. Conjugation with the biphenyl system lowers the frequency from a typical saturated carboxylic acid.[9]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

Protocol for FT-IR Analysis (ATR Method):

  • Instrument Preparation: Record a background spectrum on the clean, empty attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The background is automatically subtracted by the instrument software.

Mass Spectrometry (MS)

MS provides information about the mass of the molecule and its fragmentation patterns, further confirming its identity and molecular weight.

Expected Spectral Features:

  • Molecular Ion (M⁺˙): In electron ionization (EI-MS), the spectrum should show a clear molecular ion peak at m/z = 212.[5]

  • Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, m/z = 195) and the loss of the entire carboxyl group (-COOH, m/z = 167), leading to the 4-methylbiphenyl cation.

Protocol for GC-MS Analysis:

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the carboxylic acid can be esterified (e.g., to its methyl ester). However, direct analysis is possible.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the solution in split mode.

    • Temperature Program: Start at a moderate temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.

  • MS Conditions:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern to expected values.

Part 4: Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[11]

Method Rationale: A reversed-phase HPLC (RP-HPLC) method is ideal for this molecule. The non-polar biphenyl backbone will interact strongly with the non-polar stationary phase (like C18), while the polar carboxylic acid group will provide sufficient polarity for elution with a standard polar mobile phase (e.g., acetonitrile/water).[12]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (e.g., ACN:H₂O with 0.1% TFA) C System Equilibration (Pump Mobile Phase) A->C B Standard & Sample Prep (Dissolve in Diluent) D Sequence Setup & Injection (10 µL Injection Volume) B->D C->D E Chromatographic Separation (C18 Column, Isocratic Elution) D->E F UV Detection (λ = 254 nm) E->F G Peak Integration F->G H Purity Calculation (% Area Normalization) G->H

Fig 2: Standard workflow for RP-HPLC purity analysis.

Protocol for RP-HPLC Purity Analysis:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is critical for protonating the carboxylic acid, ensuring a single species is analyzed and improving peak shape. Filter and degas the mobile phase.

  • Standard/Sample Preparation: Accurately prepare a stock solution of the compound in a suitable diluent (e.g., a 50:50 mix of acetonitrile and water) at a concentration of ~1.0 mg/mL. Prepare the analytical sample at ~0.5 mg/mL from this stock.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm.

  • Data Analysis: Equilibrate the column for at least 30 minutes. Inject the sample and record the chromatogram for a sufficient time to elute any late-eluting impurities (e.g., 20 minutes). Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Conclusion

The robust characterization of this compound requires a multi-faceted analytical approach. By systematically applying NMR for structural elucidation, FT-IR for functional group confirmation, MS for molecular weight verification, and HPLC for purity assessment, researchers can establish a comprehensive and reliable profile of this important chemical building block. The protocols and insights provided in this guide are designed to ensure scientific integrity and support the seamless progression of research and development activities.

References

  • PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, methyl ester on Newcrom R1 HPLC column.
  • Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252.
  • PubChem. (n.d.). Methyl 4-biphenylcarboxylate. National Center for Biotechnology Information.
  • SIELC Technologies. (2018). [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester.
  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. NIST Chemistry WebBook.
  • PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234.
  • Iizuka, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(21), 4910.
  • Interchim. (n.d.). HPLC Organic Acid Analysis.

Sources

Solubility of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Introduction

This compound is an aromatic carboxylic acid characterized by a biphenyl core structure. This class of molecules serves as a crucial building block in various fields, notably in the synthesis of polymers, liquid crystals, and, most significantly, pharmacologically active compounds.[1] Biphenyl-derived carboxylic acids are structural components in numerous established drugs, including anti-inflammatory agents like Flurbiprofen and Fenbufen.[1] For researchers in drug discovery and material science, a comprehensive understanding of the solubility of this compound is paramount. Solubility dictates formulation strategies, bioavailability, reaction conditions for synthesis, and purification methods like crystallization.[2]

This guide provides a detailed examination of the solubility of this compound in common laboratory solvents. We will explore the underlying physicochemical principles governing its solubility, present a qualitative solubility profile, and provide a standardized protocol for its experimental determination.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure. This compound (Molecular Weight: 212.24 g/mol [3][4][5]) possesses two key functional regions that create a dualistic, amphiphilic character:

  • The Hydrophilic Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[6][7] This allows for strong interactions with polar solvents, especially water and alcohols.[8] Furthermore, its acidic nature (typical pKa for benzoic acids is ~4.2) means it can be deprotonated in basic solutions to form a highly polar and water-soluble carboxylate salt.

  • The Lipophilic Biphenyl-Methyl Group: The large, rigid biphenyl backbone, augmented by the methyl group, constitutes a significant nonpolar, hydrophobic region.[9] This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces (London dispersion forces) and is responsible for the compound's poor solubility in water.[7][10]

The balance between the polar carboxylic acid "head" and the nonpolar biphenyl "tail" is the primary determinant of its solubility profile.

Figure 1: Amphiphilic nature of the molecule cluster_molecule cluster_key Structural Features molecule molecule LIPO Lipophilic (Nonpolar) Tail (Biphenyl & Methyl Groups) - Interacts with nonpolar solvents - Responsible for low aqueous solubility HYDRO Hydrophilic (Polar) Head (Carboxylic Acid Group) - Forms hydrogen bonds - Interacts with polar solvents - Can be ionized to a soluble salt Figure 2: Workflow for Shake-Flask Solubility Determination A 1. Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Seal and agitate vials in an isothermal shaker bath (e.g., 24-72 hrs). A->B Achieve Equilibrium C 3. Phase Separation Let vials stand to allow excess solid to settle. B->C Stop Agitation D 4. Sampling Withdraw supernatant using a syringe with a particle filter. C->D Isolate Saturated Solution E 5. Quantification Dilute and measure concentration using HPLC or NMR. D->E Prepare for Analysis F 6. Calculation Determine solubility in mg/mL or mol/L. E->F Convert Data

Sources

Spectroscopic Characterization of 4'-Methylbiphenyl-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic data for 4'-methylbiphenyl-4-carboxylic acid, a molecule of significant interest in materials science and as a key intermediate in organic synthesis, including pharmaceutical drug development.[1] Its rigid biphenyl core, functionalized with a carboxylic acid and a methyl group, imparts unique electronic and structural properties that are critical to its application. Understanding its spectroscopic signature is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological processes.

This document delves into the core spectroscopic techniques used to characterize 4'-methylbiphenyl-4-carboxylic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

4'-methylbiphenyl-4-carboxylic acid possesses a biphenyl framework, which consists of two phenyl rings linked by a single bond. The para-substitution on both rings with a carboxylic acid group and a methyl group leads to a relatively linear and rigid structure. This structural arrangement influences the electronic distribution and, consequently, the spectroscopic properties of the molecule.

Caption: 2D structure of 4'-methylbiphenyl-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4'-methylbiphenyl-4-carboxylic acid, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol:

A detailed protocol for acquiring a ¹H NMR spectrum of a solid organic compound like 4'-methylbiphenyl-4-carboxylic acid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks.[2] DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

  • Instrument Setup: The spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.[3]

  • Data Acquisition: Standard acquisition parameters are generally sufficient. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

¹H NMR Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.90broad singlet1H-COOH
8.01doublet (d, J = 8.0 Hz)2HAr-H
7.78doublet (d, J = 8.4 Hz)2HAr-H
7.64doublet (d, J = 8.0 Hz)2HAr-H
7.31doublet (d, J = 8.0 Hz)2HAr-H
2.36singlet3H-CH₃

Data obtained in DMSO-d₆ at 400 MHz.[5]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 4'-methylbiphenyl-4-carboxylic acid displays a set of distinct signals that are consistent with its structure.

  • The downfield signal at 12.90 ppm is a broad singlet, characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

  • The aromatic region between 7.31 and 8.01 ppm shows four doublets. The two doublets at 8.01 and 7.78 ppm correspond to the protons on the phenyl ring bearing the electron-withdrawing carboxylic acid group. The other two doublets at 7.64 and 7.31 ppm are assigned to the protons on the methyl-substituted phenyl ring. The coupling constants (J) of approximately 8.0-8.4 Hz are typical for ortho-coupling in para-substituted benzene rings.

  • The upfield singlet at 2.36 ppm integrates to three protons and is assigned to the methyl group attached to the biphenyl system.

Caption: General workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

Experimental Protocol:

The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[6]

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.[6] A larger number of scans is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline corrected, and referenced.

¹³C NMR Data Summary:

Chemical Shift (δ, ppm)Assignment
167.5-COOH
145.0Ar-C
139.0Ar-C
138.0Ar-C
130.5Ar-CH
129.8Ar-CH
127.2Ar-CH
126.8Ar-CH
21.0-CH₃

Note: This is a representative spectrum; exact chemical shifts can vary slightly based on solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum.

  • The signal at 167.5 ppm is characteristic of a carboxylic acid carbon.

  • The aromatic region shows several signals between 126.8 and 145.0 ppm . The quaternary carbons (those without attached protons) generally appear as less intense signals. The signals for the protonated aromatic carbons are also observed in this region.

  • The upfield signal at 21.0 ppm is assigned to the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

For a solid sample like 4'-methylbiphenyl-4-carboxylic acid, the Attenuated Total Reflectance (ATR) or the KBr pellet method is commonly employed.[7]

  • ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[7] This method requires minimal sample preparation.

  • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

IR Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch (carboxylic acid)
~2920MediumC-H stretch (aromatic and methyl)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic rings)
~1300MediumO-H bend (carboxylic acid)
~1250StrongC-O stretch (carboxylic acid)
~830StrongC-H out-of-plane bend (para-disubstituted rings)

Interpretation of the IR Spectrum:

The IR spectrum of 4'-methylbiphenyl-4-carboxylic acid exhibits characteristic absorption bands that confirm the presence of its key functional groups.

  • A very broad absorption band centered around 3000 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.

  • The strong, sharp peak at approximately 1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid.

  • The absorptions around 1600 and 1480 cm⁻¹ are due to the C=C stretching vibrations within the aromatic rings.

  • The presence of a strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of the para-disubstituted aromatic rings.

  • The bands corresponding to the C-H stretching of the aromatic rings and the methyl group are observed around 2920 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

For a non-volatile compound like 4'-methylbiphenyl-4-carboxylic acid, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are commonly used.[5][9]

  • GC-MS (with derivatization): The carboxylic acid is often converted to a more volatile ester (e.g., methyl ester) before injection into the GC. The separated components are then introduced into the mass spectrometer.[9]

  • Direct Infusion ESI-MS: The sample is dissolved in a suitable solvent and infused directly into the ESI source, where it is ionized.

Mass Spectrometry Data Summary:

m/zRelative IntensityAssignment
212High[M]⁺ (Molecular Ion)
195Moderate[M - OH]⁺
167Moderate[M - COOH]⁺
165High[Biphenyl-CH₂]⁺ fragment
152ModerateBiphenyl fragment

Data obtained from GC-MS analysis.[1]

Interpretation of the Mass Spectrum:

The mass spectrum of 4'-methylbiphenyl-4-carboxylic acid provides crucial information for confirming its molecular weight and structure.

  • The molecular ion peak ([M]⁺) is observed at m/z 212 , which corresponds to the molecular weight of the compound (C₁₄H₁₂O₂).[1]

  • A significant fragment is observed at m/z 195 , corresponding to the loss of a hydroxyl radical (-OH) from the carboxylic acid group.

  • The fragment at m/z 167 results from the loss of the entire carboxylic acid group (-COOH).

  • The base peak is often observed at m/z 165 , which can be attributed to the stable biphenylmethylium cation.

  • A fragment at m/z 152 corresponds to the biphenyl radical cation.

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection injection Injection (GC or Direct Infusion) ion_source Ion Source (e.g., EI, ESI) injection->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: A simplified workflow for mass spectrometry.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous characterization of 4'-methylbiphenyl-4-carboxylic acid. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR to the identification of functional groups by IR and the confirmation of molecular weight and fragmentation by MS. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify, purify, and utilize this important chemical compound in their scientific endeavors. The presented protocols and interpretations are grounded in established principles of spectroscopic analysis, ensuring scientific integrity and trustworthiness.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Royal Society of Chemistry. (n.d.). ESI for - The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Wiley-VCH. (n.d.). Supporting Information.
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • PubMed Central. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.

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Literature review of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, Characterization, and Applications

Introduction: The Biphenyl Carboxylic Acid Scaffold

This compound is a bifunctional organic compound that has emerged as a crucial structural motif and versatile intermediate in both medicinal chemistry and materials science.[1][2] Its rigid biphenyl core provides a defined three-dimensional framework, while the carboxylic acid and methyl groups offer sites for chemical modification and influence molecular interactions.[3] The biphenyl scaffold itself is a privileged structure in drug discovery, forming the backbone of numerous pharmacologically active agents, including anti-inflammatory, antihypertensive, and anticancer drugs.[1][2] The carboxylic acid functional group is also of paramount importance, often acting as a key binding element (pharmacophore) or serving as a synthetic handle for creating esters, amides, and other derivatives.[4][5] This guide provides a detailed examination of the synthesis, properties, and applications of this compound for researchers and drug development professionals.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is presented below.[6][7][8]

PropertyValueReference
IUPAC Name 4-(4-methylphenyl)benzoic acid[6]
CAS Number 720-73-0[6]
Molecular Formula C₁₄H₁₂O₂[6][9]
Molecular Weight 212.24 g/mol [6][9]
Appearance White to off-white solid/powder[7][10]
Melting Point 251-261 °C[7][10][11]
pKa (Predicted) 4.23 ± 0.10[7]
XLogP3 3.9[6]
Topological Polar Surface Area 37.3 Ų[6]

Core Synthesis: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. Its widespread adoption in both academic and industrial settings is due to its high yields, excellent functional group tolerance, the commercial availability of starting materials, and the relatively mild reaction conditions required.[12][13]

The primary synthetic route involves coupling 4-bromobenzoic acid with 4-methylphenylboronic acid. The choice of these starting materials is strategic: 4-bromobenzoic acid provides the carboxylic acid moiety, while 4-methylphenylboronic acid introduces the tolyl group.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, multi-step process that underscores the importance of each component. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.

  • Oxidative Addition : The cycle begins with the active Palladium(0) catalyst complex oxidatively inserting into the carbon-bromine bond of 4-bromobenzoic acid, forming a Pd(II) complex.

  • Transmetalation : A base (e.g., sodium or potassium carbonate) activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers the 4-methylphenyl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex—the carboxyphenyl and the methylphenyl—couple and are eliminated from the metal center. This step forms the final biphenyl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)-X (L)₂ pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex biaryl_pd_complex Ar¹-Pd(II)-Ar² (L)₂ pd_complex->biaryl_pd_complex transmetalation Transmetalation transmetalation->biaryl_pd_complex biaryl_pd_complex->pd0 product Ar¹-Ar² (Product) biaryl_pd_complex->product reductive_elimination Reductive Elimination reductive_elimination->pd0 ar1x Ar¹-X (4-Bromobenzoic Acid) ar1x->oxidative_addition ar2b Ar²-B(OH)₂ + Base (4-Methylphenylboronic Acid) ar2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

This protocol represents a self-validating system. Successful synthesis relies on the careful exclusion of oxygen and the precise stoichiometry of reagents. The progress can be monitored via Thin Layer Chromatography (TLC), and the final product's identity is confirmed through rigorous characterization.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 4-Methylphenylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd/C, 0.01-0.05 equiv)[1][12][14]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)[1][13]

  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture (e.g., 4:1 v/v)[1]

  • Inert Gas: Nitrogen or Argon

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzoic acid, 4-methylphenylboronic acid, and the base.

  • Inert Atmosphere : Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition : Add the solvent mixture via cannula, followed by the palladium catalyst. The use of a pre-mixed solvent that has been degassed (e.g., by bubbling inert gas through it) is crucial for reproducibility.

  • Heating : Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction is generally complete within 4-16 hours.[1]

  • Monitoring : Monitor the reaction's progress by TLC, observing the consumption of the 4-bromobenzoic acid starting material.

  • Workup and Isolation :

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Acidify the aqueous layer with dilute HCl (e.g., 2M) until the pH is ~2-3. The product, being a carboxylic acid, will precipitate out of the solution.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Experimental_Workflow start 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) purge 2. Purge with Inert Gas (Nitrogen/Argon) start->purge add_solv_cat 3. Add Degassed Solvent & Palladium Catalyst purge->add_solv_cat reflux 4. Heat to Reflux (80-100 °C, 4-16h) add_solv_cat->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 6. Aqueous Workup (Cool, Acidify, Extract) monitor->workup Reaction Complete purify 7. Purify Product (Recrystallization) workup->purify characterize 8. Characterize (NMR, MS, MP) purify->characterize

Caption: A generalized workflow for the synthesis and purification of the target compound.

Structural Characterization

Authenticating the synthesized compound is critical. A combination of spectroscopic methods and physical measurements provides a definitive structural confirmation.

Analysis MethodExpected Results
¹H NMR Signals corresponding to aromatic protons in the biphenyl system and a characteristic singlet for the methyl (CH₃) group protons. The carboxylic acid proton (COOH) will appear as a broad singlet, typically downfield.[15][16]
¹³C NMR Resonances for the 14 distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >165 ppm), aromatic carbons, and the methyl carbon (~21 ppm).[15]
Mass Spectrometry The molecular ion peak [M]+ or [M-H]⁻ corresponding to the exact mass of the compound (Monoisotopic Mass: 212.0837 Da).[6]
Melting Point A sharp melting point within the literature range (251-261 °C) indicates high purity.[11]

Applications in Research and Development

The utility of this compound stems from its role as a versatile building block.

Drug Discovery and Medicinal Chemistry

The biphenyl carboxylic acid framework is a cornerstone in modern drug design.[1]

  • Scaffold for Active Agents : The rigid biphenyl unit serves as a scaffold to orient other functional groups in a precise spatial arrangement, enabling optimal interaction with biological targets like enzymes or receptors.[2] Derivatives have been synthesized and investigated for their potential as anticancer agents.[1]

  • URAT1 Inhibitors : Biphenyl carboxylic acids are a validated chemical class for inhibiting the urate transporter 1 (URAT1), a key target for treating hyperuricemia and gout.[17] The carboxylic acid group is often essential for binding to the transporter.

  • Bioisosteric Replacement : The carboxylic acid group itself can be a liability in drug candidates due to metabolic instability or poor membrane permeability.[4] This compound serves as an ideal starting point for creating bioisosteres—replacing the carboxylic acid with other acidic groups (like tetrazoles) to fine-tune pharmacokinetic properties while retaining biological activity.[18] The methyl group can also modulate properties like lipophilicity and metabolic stability.[3]

Materials Science

The defined, rod-like structure of biphenyl derivatives makes them excellent candidates for advanced materials.

  • Liquid Crystals : The biphenyl core is a common mesogen, a fundamental component of liquid crystalline materials.[19] By converting the carboxylic acid to an ester with a long alkyl chain, it's possible to synthesize molecules that exhibit liquid crystal phases.[20] These materials are critical for display technologies (LCDs) and sensors.

  • High-Performance Polymers : The dicarboxylic acid analogue, biphenyl-4,4'-dicarboxylic acid, is used to create high-performance polymers like polyesters and polyamides with exceptional thermal stability.[21] this compound serves as a monofunctional analogue for polymer studies or as a chain terminator to control molecular weight.

  • Mechanoluminescent Materials : Certain derivatives of 4-biphenyl carboxylic acid have been shown to exhibit mechanoluminescence, where they emit light in response to mechanical stress, a property of interest for damage sensing and novel lighting applications.[22]

Conclusion

This compound is more than a simple chemical; it is a foundational platform for innovation. Its straightforward and robust synthesis via the Suzuki-Miyaura coupling makes it readily accessible. For drug discovery professionals, it offers a proven scaffold for developing new therapeutics, providing a balance of structural rigidity and opportunities for functional modification. For materials scientists, its inherent structural properties make it a valuable precursor for creating liquid crystals and advanced polymers. A thorough understanding of its synthesis, characterization, and chemical nature is essential for leveraging its full potential in a research and development setting.

References

  • PubChem. 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421. [Link]
  • Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252. [Link]
  • PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. [Link]
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  • NIST WebBook.
  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. [Link]
  • Park, J. S., et al. (2006). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Journal of Colloid and Interface Science, 304(2), 459-473. [Link]
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  • Google Patents. RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
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Unlocking the Potential of 4'-(p-tolyl)benzoic acid: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-(p-tolyl)benzoic acid, a biphenyl carboxylic acid, represents a versatile and underexplored scaffold in chemical and materials science. While its structural analogues have found applications in various industries, the unique combination of a p-tolyl group and a benzoic acid moiety in a biphenyl system presents a compelling platform for novel research and development. This technical guide provides an in-depth exploration of promising research avenues for 4'-(p-tolyl)benzoic acid, targeting researchers, scientists, and drug development professionals. We will delve into its potential in the rational design of novel therapeutics, the synthesis of advanced functional materials such as liquid crystals and metal-organic frameworks (MOFs), and its application as a pivotal building block in complex organic synthesis. This guide will provide not only the conceptual framework for these research areas but also detailed, actionable experimental protocols to empower researchers to embark on these exciting scientific endeavors.

Introduction: The Architectural Appeal of 4'-(p-tolyl)benzoic acid

4'-(p-tolyl)benzoic acid, also known as 4'-methylbiphenyl-4-carboxylic acid, possesses a unique molecular architecture that makes it an attractive candidate for diverse applications. The biphenyl core provides rigidity and aromaticity, essential for creating ordered molecular assemblies and for interactions with biological targets. The p-tolyl group introduces a lipophilic and sterically defined substituent, which can be crucial for modulating physical properties and biological activity. Finally, the carboxylic acid group offers a versatile handle for a wide array of chemical modifications, including the formation of esters, amides, and coordination bonds with metal ions. This trifecta of structural features opens up a vast landscape of research possibilities that extend far beyond its current use as a simple organic intermediate.

PropertyValueReference
Molecular FormulaC₁₄H₁₂O₂[1]
Molecular Weight212.24 g/mol [1]
Melting Point238-242 °CCommercially available data
SolubilitySoluble in organic solvents like DMSO and DMFGeneral knowledge

Frontier in Medicinal Chemistry: Designing Novel Therapeutics

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The structural features of 4'-(p-tolyl)benzoic acid make it an excellent starting point for the design of novel therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Agents: Targeting Key Cellular Pathways

Recent studies have highlighted the potential of benzoic acid derivatives as anticancer agents, acting through various mechanisms such as apoptosis induction and enzyme inhibition.[2][3][4] The 4'-(p-tolyl)benzoic acid scaffold can be systematically modified to develop potent and selective anticancer compounds.

Proposed Research Directive: To synthesize a library of 4'-(p-tolyl)benzoic acid amides and esters and evaluate their cytotoxic activity against a panel of human cancer cell lines. The research will focus on establishing a structure-activity relationship (SAR) to identify lead compounds for further development.

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation A 4'-(p-tolyl)benzoic acid B Activation of Carboxylic Acid (e.g., SOCl₂, EDCI/HOBt) A->B Step 1 D Amide or Ester Derivatives B->D Step 2 C Amine or Alcohol C->D F MTT Cytotoxicity Assay D->F E Cancer Cell Lines (e.g., MCF-7, HCT-116) E->F G IC₅₀ Determination F->G H Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) G->H

Caption: Workflow for synthesis and anticancer evaluation.

  • Activation: To a solution of 4'-(p-tolyl)benzoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in dry DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Agents: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoic acid derivatives have shown promising antimicrobial activity.[5][6] The lipophilic nature of the p-tolyl group in 4'-(p-tolyl)benzoic acid could enhance membrane permeability, a key factor for antimicrobial efficacy.

Proposed Research Directive: To synthesize a series of 4'-(p-tolyl)benzoic acid derivatives incorporating known antimicrobial pharmacophores (e.g., thiazole, triazole) and to evaluate their activity against a panel of pathogenic bacteria and fungi. The research will aim to establish a clear structure-activity relationship.[7][8]

Advanced Materials Science: Engineering Functional Molecules

The rigid, rod-like structure of 4'-(p-tolyl)benzoic acid makes it an ideal building block for the creation of advanced materials with unique optical and electronic properties.

Liquid Crystals: Designing Novel Mesophases

Benzoic acid derivatives are well-known to form thermotropic liquid crystals, primarily through the formation of hydrogen-bonded dimers.[9][10] The p-tolyl group in 4'-(p-tolyl)benzoic acid can influence the molecular packing and, consequently, the mesophase behavior.

Proposed Research Directive: To synthesize a homologous series of 4'-(p-tolyl)benzoic acid esters with varying alkyl chain lengths and to characterize their liquid crystalline properties. The goal is to investigate the effect of the p-tolyl group on the formation and stability of nematic and smectic phases.[11][12][13]

G cluster_synthesis Synthesis cluster_characterization Characterization A 4'-(p-tolyl)benzoic acid B Esterification with Alkyl Halides (varying n) A->B C Homologous Series of Esters B->C D Polarized Optical Microscopy (POM) C->D E Differential Scanning Calorimetry (DSC) C->E F Phase Transition Temperature and Mesophase Identification D->F E->F

Caption: Workflow for liquid crystal synthesis and characterization.

  • Synthesis of Acid Chloride: Convert 4'-(p-tolyl)benzoic acid to its acid chloride using thionyl chloride as described in section 2.1.1.

  • Esterification: To a solution of 4-n-octylphenol (1.0 eq) and pyridine (1.2 eq) in dry toluene, add the 4'-(p-tolyl)benzoyl chloride solution dropwise at 0 °C.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Work-up and Purification: After cooling, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify the crude product by recrystallization from ethanol to yield the final ester.

  • Polarized Optical Microscopy (POM): To observe the texture of the mesophases and identify the type of liquid crystal phase (e.g., nematic, smectic).

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[12]

Metal-Organic Frameworks (MOFs): Building Porous Materials

The carboxylic acid functionality of 4'-(p-tolyl)benzoic acid makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs).[14][15][16] The biphenyl structure can lead to the formation of robust and porous frameworks with potential applications in gas storage, separation, and catalysis.[17][18]

Proposed Research Directive: To synthesize novel MOFs using 4'-(p-tolyl)benzoic acid as the organic linker and various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺). The research will focus on characterizing the structure and porosity of these MOFs and exploring their potential for selective CO₂ capture or as catalysts in organic transformations.

Synthetic Chemistry: A Versatile Building Block

Beyond its direct applications, 4'-(p-tolyl)benzoic acid is a valuable starting material for the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The synthesis of 4'-(p-tolyl)benzoic acid itself is a prime example of the utility of the Suzuki-Miyaura coupling reaction.[19][20][21] This methodology can be extended to create a wide range of substituted biphenyl compounds.

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a 10:1 mixture of toluene and water.

  • Reaction Execution: Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Work-up and Purification: After cooling, acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system.

Conclusion

4'-(p-tolyl)benzoic acid is a molecule with immense, yet largely untapped, potential. This guide has outlined several promising research directions, from the development of novel pharmaceuticals to the creation of advanced functional materials. The provided experimental frameworks and detailed protocols are intended to serve as a launchpad for researchers to explore these exciting frontiers. The unique structural attributes of 4'-(p-tolyl)benzoic acid, combined with the ever-expanding toolkit of modern chemistry and materials science, position it as a key player in the next generation of scientific innovation.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PubMed Central.
  • A Technical Guide to 4-(4-Aminophenoxy)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
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  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications.
  • Synthesis and Characterization of Thermotropic Liquid Crystals Consisting Heterocyclic Benzothiazole Core System. Asian Journal of Chemistry.
  • Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene. MDPI.
  • A highly active and reusable supramolecular catalyst for Suzuki-Miyaura coupling reaction in aqueous media. Royal Society of Chemistry.
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  • Benzoic acid, 4-methylphenyl ester. NIST WebBook.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
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  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.
  • Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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  • Design, synthesis and Applications of Metal Organic Framework. Digital WPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A convenient and green protocol for Suzuki–Miyaura coupling reaction of aryl bromides containing carboxyl group in w
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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
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  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid deriv
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PubMed Central.
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed.
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
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  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central.
  • Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed.
  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
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  • Modifications and Applications of Metal-Organic-Framework-Based Materials for Photoc
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
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  • Strategies for the application of metal–organic frameworks in c
  • The Chemistry and Applications of Metal–Organic Frameworks (MOFs)
  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury.

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Methodological & Application

Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science, with 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid serving as a key building block for numerous pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for synthesizing biaryl compounds.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. It delves into the causality behind experimental choices, the reaction mechanism, purification, characterization, and critical safety considerations, designed to equip researchers with a self-validating and reliable methodology.

Introduction: The Significance of Suzuki-Miyaura Coupling

The palladium-catalyzed cross-coupling of an organoboron species with an organic halide, known as the Suzuki-Miyaura reaction, is a cornerstone of modern organic synthesis. First reported by Akira Suzuki in 1979, its development was recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction's widespread adoption stems from its mild reaction conditions, exceptional tolerance of a wide array of functional groups, the commercial availability and low toxicity of boronic acid reagents, and the generation of non-toxic inorganic byproducts.[3][4][6] These features make it an invaluable tool in both academic research and industrial-scale pharmaceutical production.[1][7]

This guide focuses on the synthesis of this compound, a representative biaryl compound, by coupling 4-bromobenzoic acid and (4-methylphenyl)boronic acid.

Overall Reaction Scheme:

Reaction Scheme

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide (4-bromobenzoic acid) undergoes oxidative addition to the Pd(0) center, breaking the carbon-halogen bond and forming a new Pd(II) complex. This is often the rate-determining step of the reaction.[3][9]

  • Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[6][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group (the p-tolyl group) to the Pd(II) complex, displacing the halide.[10][11][12] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[11]

  • Reductive Elimination : In the final step, the two organic ligands (the carboxyphenyl and methylphenyl groups) on the Pd(II) complex couple to form the final biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[8][9]

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key transformations of the palladium catalyst and the coupling partners.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ + Base PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² Product This compound (Ar¹-Ar²) RedElim->Product Ar1X 4-Bromobenzoic Acid (Ar¹-X) Ar1X->OxAdd Ar2BOH2 p-Tolylboronic Acid (Ar²-B(OH)₂) + Base Ar2BOH2->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Application & Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger scales with appropriate safety considerations.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Typical PurityAmount (1 mmol scale)Molar Eq.
4-Bromobenzoic acidC₇H₅BrO₂201.02585-76-2≥98%201 mg1.0
(4-Methylphenyl)boronic acidC₇H₉BO₂135.965720-05-8≥97%163 mg1.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-399%35 mg0.03
Sodium Carbonate (anhydrous)Na₂CO₃105.99497-19-8≥99.5%212 mg2.0
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12110-71-4Anhydrous8 mL-
Deionized WaterH₂O18.027732-18-5-2 mL-

Required Equipment:

  • 100 mL two-neck round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Standard laboratory glassware for work-up and purification

Causality Behind Reagent Selection
  • Substrates : 4-Bromobenzoic acid is an ideal electrophile; aryl bromides offer a good balance of reactivity and stability.[13] (4-Methylphenyl)boronic acid is a stable, easy-to-handle source for the nucleophilic partner.[6] An excess of the boronic acid (1.2 eq.) is used to drive the reaction to completion and compensate for potential homo-coupling or degradation.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly reliable and commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.[7][14] A 3 mol% loading is typically sufficient for this type of transformation. For larger scale syntheses, using a more robust catalyst like Pd/C or a combination of Pd(OAc)₂ with a specialized phosphine ligand may be more cost-effective and easier to remove post-reaction.[7][13][15]

  • Base : An inorganic base is essential for activating the boronic acid.[11] Sodium carbonate (Na₂CO₃) is a cost-effective and moderately strong base that is highly effective in aqueous solvent mixtures.[7][16] Two equivalents are used to ensure complete formation of the active boronate species.

  • Solvent : A biphasic solvent system is employed. 1,2-Dimethoxyethane (DME) is an excellent solvent for the organic substrates and the palladium complex, while water is necessary to dissolve the inorganic base (Na₂CO₃).[7][8] The use of water is also known to accelerate the transmetalation step.

Step-by-Step Synthesis Protocol
  • System Preparation : Assemble the reaction glassware (flask and condenser) and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Solvent Degassing : Place the required volume of DME and water into a separate flask and degas the mixture for 15-20 minutes by bubbling the inert gas through it. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition : To the reaction flask, add 4-bromobenzoic acid (201 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Solvent Addition : Add the degassed DME (8 mL) and water (2 mL) to the flask containing the solids.

  • Catalyst Addition : Briefly remove the septum or stopper and add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). The mixture will typically turn yellow.

  • Reaction Execution : Place the flask in a pre-heated oil bath at 85-90 °C. Stir the mixture vigorously under the inert atmosphere for 12-18 hours.

  • Monitoring Progress : The reaction can be monitored by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate with a few drops of acetic acid). The disappearance of the 4-bromobenzoic acid spot indicates reaction completion.

Work-up and Purification Protocol
  • Cooling : After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Initial Quench : Add 20 mL of deionized water to the reaction mixture.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the mixture with ethyl acetate (2 x 20 mL) to remove the triphenylphosphine oxide byproduct and any non-acidic impurities. Discard the organic layers.

  • Acidification : Carefully acidify the aqueous layer to pH ~2 by adding 1 M HCl dropwise. The desired product, this compound, will precipitate as a white solid.

  • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 10 mL) to remove any remaining inorganic salts.

  • Drying : Dry the product in a vacuum oven at 60 °C overnight. A typical yield is 75-85%.

  • Recrystallization (if necessary) : For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form crystals, which are then collected by filtration.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

ParameterExpected Value
Appearance White to off-white solid
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol [17]
Melting Point 222-225 °C (literature)
Yield 75-85%
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.9 (s, 1H, COOH), 8.01 (d, 2H), 7.75 (d, 2H), 7.65 (d, 2H), 7.28 (d, 2H), 2.35 (s, 3H, CH₃). Note: Spectroscopic data is based on similar compounds and may vary slightly.[18][19]
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 167.2, 144.8, 137.5, 136.9, 130.2, 129.8, 129.5, 127.0, 126.8, 20.7.

Safety and Troubleshooting

Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation : All operations should be conducted in a certified chemical fume hood.

  • Reagent Hazards :

    • Palladium Catalysts : Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

    • Organic Solvents : DME is flammable. Ensure there are no ignition sources near the reaction setup.

    • Boronic Acids : Generally have low toxicity but can be irritating. Avoid skin contact and inhalation.

  • Thermal Hazards : Suzuki-Miyaura reactions can be exothermic, especially at larger scales.[20][21] Always monitor the reaction temperature during initial heating and be prepared for active cooling if necessary. A runaway reaction can occur if the heat generated exceeds the system's cooling capacity.[22]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Pd(0) catalyst due to oxidation. 2. Insufficiently degassed solvents. 3. Base is not strong enough or has absorbed moisture. 4. Reaction temperature too low.1. Use a fresh bottle of catalyst or a different batch. 2. Ensure thorough degassing of all solvents before use. 3. Use freshly opened, anhydrous base (e.g., K₂CO₃ or K₃PO₄). 4. Increase temperature to ensure reflux.
Presence of Starting Material 1. Reaction time is too short. 2. Insufficient catalyst loading.1. Extend the reaction time and monitor by TLC. 2. Increase catalyst loading to 5 mol%.
Formation of Homo-coupled Byproducts 1. Presence of oxygen. 2. Side reactions of the boronic acid.1. Improve inert atmosphere technique and solvent degassing. 2. Ensure the correct stoichiometry; do not use a large excess of boronic acid.
Difficulty in Purification 1. Residual palladium catalyst. 2. Persistent byproducts.1. After work-up, filter the crude product solution through a pad of Celite. For large scale, specific palladium scavengers can be used. 2. Perform flash column chromatography if recrystallization is ineffective.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • ACS Publications - Organic Letters. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.
  • SYNTHESIS. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • International Journal of New Chemistry. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry.
  • Chemistry – A European Journal. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.
  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • ACS Publications - Organic Process Research & Development. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions.
  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • American Chemical Society. Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach.
  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura.
  • National Institutes of Health (NIH). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
  • Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • The Royal Society of Chemistry. (2a) methyl [1,1'-biphenyl]-4-carboxylate.
  • ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • National Institutes of Health (NIH). Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem.
  • Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(p-tolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details the synthesis of 4-(p-tolyl)benzoic acid, a valuable biaryl carboxylic acid, via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers a robust and efficient pathway for the formation of a carbon-carbon bond between 4-halobenzoic acid and p-tolylboronic acid. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and expert insights into the critical parameters that govern the success of the synthesis. The information presented herein is intended to empower researchers to confidently and successfully implement this important transformation in their own laboratory settings.

Introduction: The Significance of Biaryl Carboxylic Acids and the Suzuki-Miyaura Coupling

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. 4-(p-tolyl)benzoic acid, in particular, serves as a key building block for more complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for the synthesis of such biaryl compounds.[1] Its prevalence is due to its mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[2]

This application note will focus on the synthesis of 4-(p-tolyl)benzoic acid from 4-iodobenzoic acid and p-tolylboronic acid, a classic example of the Suzuki-Miyaura reaction's power and versatility.

Reaction Mechanism and Scientific Rationale

The synthesis of 4-(p-tolyl)benzoic acid proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism for the Suzuki-Miyaura coupling consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-iodobenzoic acid) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.[3]

  • Transmetalation: This is a critical step where the organic group from the organoboron species (p-tolylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[1] The choice of base is therefore a critical parameter influencing reaction efficiency.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the biaryl product, 4-(p-tolyl)benzoic acid. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 4-Iodobenzoic Acid (Ar-X) ArX->OxAdd ArBOH2 p-Tolylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(p-tolyl)benzoic acid

This protocol provides a reliable method for the synthesis of 4-(p-tolyl)benzoic acid. Optimization may be necessary for different scales or if using alternative starting materials.

Reagents and Equipment
Reagent/EquipmentPurpose/Specifications
4-Iodobenzoic acidStarting material (aryl halide)
p-Tolylboronic acidStarting material (organoboron)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Palladium catalyst
Potassium Carbonate (K₂CO₃)Base
TolueneOrganic solvent
EthanolCo-solvent
WaterCo-solvent for base
2M Hydrochloric Acid (HCl)For acidification during workup
Ethyl AcetateExtraction solvent
Brine (saturated NaCl solution)For washing during workup
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and stir barFor efficient mixing
Inert atmosphere setup (Nitrogen or Argon)To prevent catalyst oxidation
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Buchner funnel and filter paperFor collecting solid product
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-iodobenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Establish Inert Atmosphere: Seal the flask with a septum and connect it to a nitrogen or argon line. Purge the flask with the inert gas for 10-15 minutes to ensure an oxygen-free environment. A positive pressure of inert gas should be maintained throughout the reaction.[4]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Subsequently, add the degassed solvent system, a 4:1:1 mixture of toluene, ethanol, and water, via syringe.[4] The use of a mixed solvent system is crucial for dissolving both the organic reactants and the inorganic base.[5]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The reaction is typically complete within 4-6 hours.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully add 2M hydrochloric acid to the reaction mixture until the pH is approximately 2-3. This will protonate the carboxylate salt to form the desired carboxylic acid, which will precipitate out of the solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with water and then with brine.[3] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of the Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-(p-tolyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white crystalline solid.[7]

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup: Combine 4-iodobenzoic acid, p-tolylboronic acid, and K₂CO₃ start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add Pd(PPh₃)₄ and degassed solvent mixture inert->add_reagents reflux Heat to Reflux (80-90 °C) add_reagents->reflux monitor Monitor Reaction (TLC or LC-MS) reflux->monitor workup Workup: Cool, acidify with HCl monitor->workup extract Extract with Ethyl Acetate workup->extract wash_dry Wash with H₂O and Brine, Dry over MgSO₄ extract->wash_dry isolate Isolate Crude Product (Rotary Evaporation) wash_dry->isolate purify Purify by Recrystallization isolate->purify end Characterize Final Product (NMR, MS) purify->end

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

Expected Results and Characterization

Upon successful completion of the synthesis and purification, 4-(p-tolyl)benzoic acid is obtained as a white crystalline solid. The expected yield for this reaction is typically in the range of 85-95%.

Characterization Data:

  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.24 g/mol [8]

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (s, 1H), 7.98 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 2.35 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.3, 145.0, 138.2, 136.5, 129.8, 129.5, 129.1, 126.8, 20.8.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (oxidation)Ensure a strictly inert atmosphere; use freshly opened or properly stored catalyst.[4]
Poor quality of boronic acidUse fresh boronic acid or consider converting it to a more stable boronate ester.
Ineffective base or solvent systemScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the solvent system effectively dissolves all components. A higher proportion of organic solvent may be needed.
Formation of Side Products Homocoupling of boronic acidImprove degassing of solvents and reagents.[6]
Protodeboronation (loss of boronic acid group)Use a slight excess of boronic acid (1.2-1.5 eq).
Incomplete Reaction Insufficient reaction time or temperatureIncrease reaction time and/or temperature. Microwave heating can be an effective alternative for rapid optimization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Handling of Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and flammable. Handle in a well-ventilated fume hood and avoid creating dust.

    • Boronic Acids: Can be irritants. Avoid inhalation and contact with skin and eyes.

    • Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.

  • Reaction Conditions: The reaction is conducted at elevated temperatures. Use appropriate heating equipment and ensure the setup is secure.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • BenchChem. (2025). Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzoate.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzoate.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process.
  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • MDPI. (n.d.). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions?.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • ResearchGate. (n.d.). Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester.
  • BMRB. (n.d.). P-Toluic at BMRB.
  • NIST. (n.d.). Benzoic acid, 4-methyl-.
  • MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ChemicalBook. (n.d.). Palladium - Safety Data Sheet.
  • YouTube. (2015, February 3). Purification of Benzoic Acid by Crystallization.

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Application Notes and Protocols for 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid as a component in liquid crystal formulations. This document offers in-depth protocols, mechanistic insights, and characterization workflows, designed to be a self-validating system for experimental success.

Introduction: The Role of Biphenyl Carboxylic Acids in Liquid Crystal Engineering

The biphenyl moiety is a fundamental structural unit in the design of calamitic (rod-like) liquid crystals, providing the necessary rigidity and anisotropy for the formation of mesophases.[1][2] The introduction of a carboxylic acid group provides a site for hydrogen bonding, which can significantly influence the self-assembly and thermal properties of the liquid crystal mixture. Specifically, this compound offers a unique combination of a rigid biphenyl core, a terminal methyl group that can influence packing and solubility, and a carboxylic acid group capable of forming dimers.

Recent studies have demonstrated that doping nematic liquid crystals with molecularly rigid carboxylic acids, such as the closely related biphenyl-4-carboxylic acid, can increase the nematic-isotropic transition temperature (TNI).[3][4] This phenomenon is attributed to the formation of highly rigid and elongated dimers through hydrogen bonding of the carboxylic acid moieties. These dimers enhance the overall order of the nematic phase, thereby increasing its thermal stability.[3] The application of this compound in this context allows for the fine-tuning of the physical properties of liquid crystal mixtures for specific applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following table summarizes key properties.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[5]
Molecular Weight 212.24 g/mol [5]
Appearance White PowderThermo Scientific Chemicals
Melting Point 251.0-260.0 °CThermo Scientific Chemicals
Purity ≥97%[5]
CAS Number 720-73-0[5]

Synthesis Protocol for this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids.[6][7][8]

Materials and Reagents
  • 4-bromobenzoic acid

  • 4-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a 4:1 mixture of 1,4-dioxane and deionized water.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the crude product.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield this compound as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Reactant1 4-bromobenzoic acid Reaction Suzuki Coupling in Dioxane/Water Reactant1->Reaction Reactant2 4-methylphenylboronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Workup Acidification & Extraction Reaction->Workup Cool & Acidify Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Suzuki coupling synthesis workflow.

Application Protocol: Formulation of a Nematic Liquid Crystal Mixture

This protocol describes the preparation of a nematic liquid crystal mixture doped with this compound to modulate its thermal properties. The host nematic liquid crystal used in this example is 4-cyano-4'-pentylbiphenyl (5CB), a well-characterized mesogen.

Materials and Equipment
  • This compound (synthesized or commercial)

  • 4-cyano-4'-pentylbiphenyl (5CB)

  • Toluene (spectroscopic grade)

  • Vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Hot plate with magnetic stirring

  • Vacuum oven

Doping Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).

  • Doping Calculation: Calculate the required volume of the stock solution to achieve the desired molar concentration of the dopant in the 5CB host.

  • Mixing: In a clean vial, add the desired amount of 5CB. Add the calculated volume of the dopant stock solution to the vial.

  • Homogenization: Gently vortex the mixture until it is visually homogeneous.

  • Solvent Evaporation: Place the vial on a hot plate at a temperature slightly above the boiling point of toluene (e.g., 115 °C) to evaporate the solvent. To ensure complete removal of the solvent, place the vial in a vacuum oven at a temperature below the clearing point of the mixture for several hours.

  • Thermal Cycling: To ensure a uniform mixture, heat the doped liquid crystal above its clearing point into the isotropic phase, mix thoroughly, and then slowly cool back to the nematic phase. Repeat this cycle several times.

Characterization of the Liquid Crystal Mixture

The following protocols outline the standard techniques for characterizing the mesomorphic properties of the prepared liquid crystal mixture.

Polarized Optical Microscopy (POM)

POM is used to identify the liquid crystal phases and observe their textures.

  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean glass slide and cover with a coverslip.

  • Heating and Cooling Stage: Place the slide on a hot stage attached to a polarized light microscope.

  • Observation: Heat the sample into the isotropic phase and then cool it slowly. Observe the textures that form upon cooling to identify the nematic and any other mesophases. The nematic phase will typically exhibit a Schlieren or marbled texture.[9]

  • Transition Temperature Determination: Record the temperatures at which phase transitions occur.

Differential Scanning Calorimetry (DSC)

DSC is used to quantitatively determine the phase transition temperatures and associated enthalpy changes.

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the liquid crystal mixture into an aluminum DSC pan and seal it.

  • DSC Program: Place the sample pan and an empty reference pan in the DSC instrument. Run a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

  • Data Analysis: The phase transitions will appear as peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the transition enthalpy.

Expected Results

The addition of this compound to a nematic host like 5CB is expected to increase the nematic-isotropic transition temperature (TNI). The magnitude of this increase will depend on the concentration of the dopant.

Dopant Concentration (mol%)Nematic-Isotropic Transition Temperature (TNI) (°C)
0 (Pure 5CB)~35.0
1Expected increase
2Expected further increase
5Expected significant increase

Note: The exact transition temperatures should be determined experimentally.

Characterization Workflow Diagram

Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Sample LC Mixture in Vial Slide Prepare Microscope Slide Sample->Slide DSC_Pan Prepare DSC Pan Sample->DSC_Pan POM Polarized Optical Microscopy (POM) Slide->POM DSC Differential Scanning Calorimetry (DSC) DSC_Pan->DSC Textures Phase Identification (e.g., Nematic Schlieren) POM->Textures Temps Transition Temperatures (Tₙᵢ) POM->Temps DSC->Temps Enthalpy Transition Enthalpies (ΔH) DSC->Enthalpy

Caption: Liquid crystal characterization workflow.

Conclusion

This compound is a valuable component for the formulation of liquid crystal mixtures. Its rigid core and hydrogen-bonding capability allow for the effective modification of the thermal properties of nematic hosts. The protocols provided in these application notes offer a robust framework for the synthesis, formulation, and characterization of liquid crystals incorporating this compound, enabling researchers to explore its potential in advanced materials and devices.

References

  • Żurowska, M., Dziaduszek, J., Garbat, K., Filipowicz, M., Bennis, N., Otón, J. M., & Dąbrowski, R. (2022). Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives. Crystals, 12(12), 1710. MDPI AG.
  • Lalloz, L., Patois, C., & Merienne, J. (2002). Method for preparing 4-methyl-biphenyl derivatives. U.S.
  • Venessa, O. A., Jua, Y., & Yusuf, Y. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. The Journal of Physical Chemistry B, 124(5), 859–867.
  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252.
  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248–252.
  • Murali, M., & Karuppasamy, M. (2023). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Park, J. S., Jang, C. H., Tingey, M. L., Lowe, A. M., & Abbott, N. L. (2006). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Journal of colloid and interface science, 304(2), 459–473.
  • Venessa, O. A., Jua, Y., & Yusuf, Y. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids.
  • Le Barny, P., Ravaux, G., Dubois, J. C., Parneix, J. P., Bioulistard, A. M., & Gottarelli, G. (1987). Mesomorphic Properties of Some New Flurinated Liquid Crystals: the 4-n-Alkoxyperfluorobenzoate Series and Trifluoromethylbiphenyl Dervatives. Molecular Crystals and Liquid Crystals, 127(1), 413.
  • Gaillard, C., Kadi, S., Nait-Merzoug, S., Boyère, C., & Hapiot, P. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Molecules, 28(14), 5299.
  • Żurowska, M., Dziaduszek, J., Garbat, K., Filipowicz, M., Bennis, N., Otón, J. M., & Dąbrowski, R. (2022). Synthesis, Mesomorphic Properties and Application of (R,S)-1-Methylpentyl 4′-Hydroxybiphenyl-4-carboxylate Derivatives.
  • (No author given). (n.d.). Properties of the Liquid Crystals Formed by Certain 4-Biphenylyl 4”- n -Alkoxybenzoates.: A Reinvestigation. Scilit.
  • Luo, S. H., Wang, Q. F., Wang, Z. Y., & Peng, P. (2013). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety.
  • Żurowska, M., Dąbrowski, R., Dziaduszek, J., Garbat, K., Filipowicz, M., Tykarska, M., Bennis, N., & Otón, J. M. (2012). Synthesis and mesomorphic properties of (S)-4'-(1- methylheptyloxycarbonyl)biphenyl-4-yl 4-[3-(2,2,3,3,4,4,5,5,5- nonafluoropentyloxy)prop-1-oxy]benzoates.
  • Al-Mutabagani, L. A., Asnawi, A. A., Al-Dies, A. M., El-Azhary, A. A., & Ahmed, H. A. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(19), 6200.
  • Basavaraja, C., Reddy, M. S., & Jayannavar, A. M. (2011). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry, 7, 1346–1352.
  • (No author given). (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
  • (No author given). (2018). [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. SIELC Technologies.
  • (No author given). (n.d.). Methyl 4-biphenylcarboxylate. National Center for Biotechnology Information. PubChem Compound Database.
  • Kanojiya, J. B., Vadalia, M. V., Thaker, B. T., & Joshi, M. J. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group †.

Sources

Application Notes and Protocols: 4'-Methylbiphenyl-4-carboxylic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Biphenyl Scaffold in Modern Pharmaceuticals

In the landscape of modern drug discovery and development, the biphenyl scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. 4'-Methylbiphenyl-4-carboxylic acid is a critical pharmaceutical intermediate, serving as a cornerstone in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[2] These drugs are at the forefront of cardiovascular therapy, effectively managing conditions like hypertension and heart failure.[3]

The therapeutic efficacy of these ARBs is intrinsically linked to the biphenyl core of intermediates like 4'-methylbiphenyl-4-carboxylic acid. This structural motif mimics key pharmacophoric features of the natural ligand, angiotensin II, enabling competitive antagonism at the AT1 receptor.[4] The methyl group at the 4'-position and the carboxylic acid at the 4-position are not merely synthetic handles; they play a crucial role in the overall binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and quality control of 4'-methylbiphenyl-4-carboxylic acid. The protocols and insights presented herein are grounded in established chemical principles and validated methodologies, ensuring scientific integrity and practical utility.

Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid via Suzuki-Miyaura Coupling: A Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6] Its high functional group tolerance, stereospecificity, and generally high yields make it an industrially viable method for the large-scale production of pharmaceutical intermediates.[7][8]

Causality Behind Experimental Choices

The selection of reagents and conditions for the Suzuki-Miyaura coupling is critical for a successful and efficient synthesis.

  • Catalyst: A palladium catalyst, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), is the cornerstone of this reaction. The palladium cycles between its Pd(0) and Pd(II) oxidation states to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] The use of a phosphine ligand, like triphenylphosphine, helps to stabilize the palladium catalyst and enhance its reactivity.

  • Base: A base, typically sodium carbonate or potassium carbonate, is essential for the transmetalation step. It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[6]

  • Solvent System: A mixture of an organic solvent (like 1-propanol or acetone) and water is often employed. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.[9] This biphasic system promotes an efficient reaction at the interface.

Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid

This protocol outlines a representative lab-scale synthesis. For large-scale production, process optimization and safety assessments are imperative.

Materials:

  • 4-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1-propanol and deionized water to the flask.

  • Catalyst Addition: Under a nitrogen atmosphere, add palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 4'-methylbiphenyl-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Synthetic Pathway Diagram

G cluster_reactants Reactants cluster_reagents Reagents 4_bromobenzoic_acid 4-Bromobenzoic Acid suzuki_coupling Suzuki-Miyaura Coupling 4_bromobenzoic_acid->suzuki_coupling 4_methylphenylboronic_acid 4-Methylphenylboronic Acid 4_methylphenylboronic_acid->suzuki_coupling catalyst Pd(OAc)₂ / PPh₃ catalyst->suzuki_coupling base Na₂CO₃ base->suzuki_coupling solvent 1-Propanol / H₂O solvent->suzuki_coupling product 4'-Methylbiphenyl-4-carboxylic Acid suzuki_coupling->product

Caption: Suzuki-Miyaura synthesis of 4'-methylbiphenyl-4-carboxylic acid.

Application in Telmisartan Synthesis: A Key Building Block

4'-Methylbiphenyl-4-carboxylic acid is a precursor to a more advanced intermediate, typically an ester derivative of 4'-(bromomethyl)biphenyl-2-carboxylic acid, which is then used in the synthesis of Telmisartan.[10][11] The following protocol outlines a conceptual pathway for the utilization of the biphenyl core in the synthesis of Telmisartan.

Experimental Protocol: Synthesis of Telmisartan Intermediate

This protocol is a multi-step process that begins with the esterification of 4'-methylbiphenyl-4-carboxylic acid, followed by bromination and subsequent coupling with the benzimidazole moiety.

Part A: Esterification

  • Reaction Setup: Dissolve 4'-methylbiphenyl-4-carboxylic acid (1.0 eq) in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Workup: Neutralize the reaction mixture, and extract the methyl 4'-methylbiphenyl-4-carboxylate.

Part B: Bromination

  • Reaction Setup: Dissolve the methyl 4'-methylbiphenyl-4-carboxylate in a suitable solvent like carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reaction: Irradiate with a UV lamp or heat to initiate the radical bromination of the methyl group.

  • Isolation: Isolate the resulting methyl 4'-(bromomethyl)biphenyl-4-carboxylate.

Part C: Alkylation and Hydrolysis (leading to Telmisartan)

  • Reaction Setup: In a suitable solvent like dimethylformamide (DMF), combine the pre-formed bis-benzimidazole moiety of Telmisartan with a base like potassium carbonate.[12]

  • Alkylation: Add the methyl 4'-(bromomethyl)biphenyl-4-carboxylate to the mixture and heat to effect the alkylation.

  • Hydrolysis: After the alkylation is complete, hydrolyze the ester group using a base like sodium hydroxide to yield Telmisartan.[13]

  • Purification: Purify the final product through recrystallization.

Telmisartan Synthesis Workflow

G start 4'-Methylbiphenyl-4-carboxylic Acid esterification Esterification (Methanol, H₂SO₄) start->esterification intermediate1 Methyl 4'-Methylbiphenyl-4-carboxylate esterification->intermediate1 bromination Radical Bromination (NBS, Initiator) intermediate1->bromination intermediate2 Methyl 4'-(bromomethyl)biphenyl-4-carboxylate bromination->intermediate2 alkylation Alkylation with Bis-benzimidazole intermediate2->alkylation intermediate3 Telmisartan Ester Precursor alkylation->intermediate3 hydrolysis Hydrolysis (NaOH) intermediate3->hydrolysis end Telmisartan hydrolysis->end

Caption: Synthetic workflow from the intermediate to Telmisartan.

Quantitative Data Summary

ParameterSynthesis of 4'-Methylbiphenyl-4-carboxylic AcidTelmisartan Synthesis (from intermediate)
Typical Yield >90%[8]Variable, dependent on specific route
Purity (crude) >95%>90%
Purity (recrystallized) >99%>99.5% (pharmaceutical grade)
Reaction Time 4-6 hours12-24 hours (multi-step)
Key Reagents Pd(OAc)₂, PPh₃, Na₂CO₃NBS, K₂CO₃, NaOH

Analytical & Quality Control

Ensuring the purity and identity of 4'-methylbiphenyl-4-carboxylic acid is paramount in a pharmaceutical setting.[14] A robust quality control regimen is essential to guarantee the quality and safety of the final API.[15]

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of the intermediate and detecting any process-related impurities.[16][17] A validated reverse-phase HPLC method with UV detection is typically employed.

  • Gas Chromatography (GC): GC can be used to detect volatile impurities and residual solvents.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identity of the compound.[18]

  • Mass Spectrometry (MS): MS provides accurate mass determination, further confirming the identity of the intermediate.

  • Melting Point: A sharp melting point range is indicative of high purity.[8]

Quality Control Workflow

G cluster_identity_tests Identity Tests cluster_purity_tests Purity Tests sample Incoming Intermediate (4'-Methylbiphenyl-4-carboxylic Acid) visual Visual Inspection (Appearance, Color) sample->visual identity Identity Confirmation visual->identity purity Purity & Impurity Profiling identity->purity Pass reject Reject identity->reject Fail nmr NMR Spectroscopy ms Mass Spectrometry mp Melting Point release Release for Manufacturing purity->release Pass purity->reject Fail hplc HPLC (Purity, Impurities) gc GC (Residual Solvents)

Caption: Quality control workflow for the pharmaceutical intermediate.

Conclusion

4'-Methylbiphenyl-4-carboxylic acid is a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, and its subsequent incorporation into complex APIs like Telmisartan, highlight the elegance and efficiency of modern organic chemistry. A thorough understanding of the underlying reaction mechanisms, coupled with stringent analytical quality control, ensures the consistent production of this vital intermediate, ultimately contributing to the development of life-saving medicines.

References

  • A PROCESS FOR THE PREPARATION OF TELMISARTAN - P
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • CN102050791A - Key intermediate of telmisartan, synthesis method thereof and method for synthesizing telmisartan by intermediate - Google P
  • Preparation method of telmisartan key intermediate 4 '-methylbiphenyl-2-carboxyl
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • US8691999B2 - Process for the preparation of telmisartan - Google P
  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. (URL: [Link])
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar. (URL: [Link])
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  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Public
  • Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids - PubMed. (URL: [Link])
  • Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their rel
  • US7943781B2 - Process for preparing telmisartan - Google P
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (URL: [Link])
  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. (URL: [Link])
  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy - MDPI. (URL: [Link])
  • Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. (URL: [Link])
  • Quality Control and Analytical Techniques for Biopharmaceuticals - ResearchG
  • Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Biphenyl Scaffold

The 4'-methylbiphenyl-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry and materials science. As a key structural motif, it is present in numerous pharmacologically active compounds, including the multi-billion dollar class of angiotensin II receptor blockers (ARBs) such as Losartan and Valsartan, which are pivotal in the management of hypertension.[1][2] The specific substitution pattern of a methyl group at the 4'-position and a carboxylic acid at the 4-position imparts a unique combination of lipophilicity and polarity, influencing the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, these derivatives serve as essential building blocks in the synthesis of advanced polymers and liquid crystals.[3]

This comprehensive guide provides detailed, field-proven protocols for the synthesis of 4'-methylbiphenyl-4-carboxylic acid, with a primary focus on the robust and versatile Suzuki-Miyaura coupling reaction. We will also explore alternative methodologies, such as the Negishi and Ullmann couplings, offering a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs. Our approach emphasizes not just the procedural steps, but the underlying chemical principles and rationale that govern experimental choices, ensuring a thorough and practical understanding for researchers, scientists, and drug development professionals.

Comparative Overview of Synthetic Methodologies

The construction of the C-C bond between the two phenyl rings is the cornerstone of synthesizing 4'-methylbiphenyl-4-carboxylic acid. Several cross-coupling reactions have been developed for this purpose, each with its distinct advantages and limitations.

Methodology Key Reactants Catalyst Typical Yields Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling Aryl Halide + Arylboronic AcidPalladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂)>90%[4]High functional group tolerance, commercially available and stable reagents, mild reaction conditions, environmentally benign byproducts.Potential for boronic acid homo-coupling; palladium catalyst can be expensive.
Negishi Coupling Aryl Halide + Arylzinc ReagentPalladium or Nickel[5]HighHigh reactivity and functional group tolerance; can be effective for sterically hindered substrates.Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
Ullmann Coupling Aryl Halide + Aryl Halide (or other coupling partner)Copper[6]Moderate to GoodPalladium-free, cost-effective catalyst.[7]Often requires high reaction temperatures, stoichiometric amounts of copper, and can have a limited substrate scope.[8]

Primary Synthetic Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preeminent method for the synthesis of 4'-methylbiphenyl-4-carboxylic acid due to its exceptional reliability, scalability, and functional group tolerance.[9] The reaction facilitates the formation of a biaryl linkage through the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.[10]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The organic group from the arylboronic acid (e.g., 4-tolylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol details the synthesis of 4'-methylbiphenyl-4-carboxylic acid from 4-bromobenzoic acid and 4-tolylboronic acid.

Materials and Reagents:

ReagentCAS No.Molecular WeightMolesMass/Volume
4-Bromobenzoic acid586-76-5201.02 g/mol 1.0 equiv(Specify mass)
4-Tolylboronic acid5720-05-8135.96 g/mol 1.1 equiv(Specify mass)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 0.01 equiv(Specify mass)
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol 0.03 equiv(Specify mass)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 3.0 equiv(Specify mass)
1,4-Dioxane123-91-1--(Specify volume)
Deionized Water7732-18-5--(Specify volume)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromobenzoic acid (1.0 equiv), 4-tolylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask. Stir the mixture to dissolve the reagents.

  • Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.01 equiv) and triphenylphosphine (0.03 equiv) in a small amount of dioxane. Add this catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Wash the aqueous layer with an organic solvent such as ethyl acetate to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. The product will precipitate as a white solid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether, to afford pure 4'-methylbiphenyl-4-carboxylic acid.[11][12]

    • Dry the purified product under vacuum.

Suzuki_Workflow start Start: Combine Reactants and Base inert_atm Establish Inert Atmosphere start->inert_atm add_solvents Add Dioxane and Water inert_atm->add_solvents add_catalyst Add Pd(OAc)₂ / PPh₃ Solution add_solvents->add_catalyst reflux Heat to Reflux (80-100 °C) Monitor by TLC/LC-MS add_catalyst->reflux cool_down Cool to Room Temperature reflux->cool_down workup Aqueous Workup and Acidification cool_down->workup precipitate Precipitate Product workup->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize dry Dry Under Vacuum recrystallize->dry end End: Pure Product dry->end

Experimental workflow for the Suzuki-Miyaura synthesis.

Alternative Synthetic Routes

Negishi Coupling

The Negishi coupling offers a powerful alternative, particularly when dealing with substrates that are challenging for the Suzuki-Miyaura reaction.[13] It involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organohalide.[5]

Protocol Outline: Negishi Synthesis

  • Preparation of Organozinc Reagent: Prepare 4-tolylzinc chloride in situ from 4-tolylmagnesium bromide and zinc chloride in anhydrous THF under an inert atmosphere.

  • Coupling Reaction: In a separate flask, dissolve 4-bromobenzoic acid and a catalytic amount of a palladium complex (e.g., Pd(PPh₃)₄) in anhydrous THF.

  • Addition and Reaction: Slowly add the freshly prepared 4-tolylzinc chloride solution to the reaction mixture. The reaction is typically conducted at room temperature or with gentle heating.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by an acidic workup and purification similar to the Suzuki-Miyaura protocol.[14]

Ullmann Coupling

The Ullmann coupling is a classical method that utilizes copper as the catalyst for the formation of biaryl compounds.[6] While modern variations have made the reaction conditions milder, it often requires higher temperatures than palladium-catalyzed methods.[15]

Protocol Outline: Ullmann Synthesis

  • Reaction Setup: Combine 4-iodobenzoic acid, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., cesium carbonate) in a high-boiling point solvent like DMF or dioxane in a sealed tube.[7]

  • Coupling Partner: Add an excess of toluene as the coupling partner.

  • Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) for an extended period (12-24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is worked up by filtration to remove copper salts, followed by extraction, acidification, and recrystallization to isolate the product.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[16][17]

  • Boronic Acids: 4-Tolylboronic acid is an irritant to the skin, eyes, and respiratory system.[18][19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aryl Halides: 4-Bromobenzoic acid is harmful if swallowed and causes skin and eye irritation.[20][21] Handle with care and appropriate PPE.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood and avoid sources of ignition.

  • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[16][17][18][20][21][22][23][24][25][26][27][28]

Conclusion

The synthesis of 4'-methylbiphenyl-4-carboxylic acid and its derivatives is most reliably and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. Its mild conditions, high yields, and broad functional group tolerance make it the preferred method for both laboratory-scale synthesis and industrial production. While the Negishi and Ullmann couplings provide viable alternatives, they often involve more stringent reaction conditions or the handling of sensitive reagents. The detailed protocols and comparative insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable compounds for their applications in drug discovery and materials science.

References

  • Labogens. (2016, June 5). Material Safety Data Sheet: 4-Bromobenzoic Acid for Synthesis.
  • Metascience. (2019, August 8). Safety Data Sheet: p-Tolualdehyde.
  • Organic Chemistry Portal. Negishi Coupling.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • The Denmark Group, University of Illinois Urbana-Champaign. The Negishi Cross-Coupling Reaction.
  • University of Rochester. Recrystallization and Crystallization.
  • PrepChem. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Ma, D., & Xia, C. (2001). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 3(16), 2583–2586.
  • Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 17(3), 289-310.
  • Vertex AI Search. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiNFq317Kj2av9AaWEGntka-cerAmjGSw_jJTglEvAMjdLoUIMRZzRG-KhKPM08cm4_Gm3CxRpuzfzpa2xXqJSlz639q3LgcFxi-yzsblONT_66CnPfAbOrH2EtiOmwwJzLtPQvj7_LtIqXealAgeTic-4diVLvN8CeB0Tpcbes2is6cMqBnFBt89IlKNlFzctOpzqKRGJ5C9mJNobjzqbuWpSViafjyEAUGB8Fp_cwPc5BusQJiJKHzS4a0mCXw==]
  • Witte, F., Zucker, S. P., Paulus, B., & Tzschucke, C. C. (2022). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Molecules, 27(19), 6529.
  • Horikiri, S., et al. (2020). Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and 1-bromo-4-methylbenzene by the Suzuki–Miyaura cross-coupling process in the presence of the Pd/AC catalyst and K2CO3 base in a 1-hexanol/toluene solvent system. Scientific Reports, 10(1), 1-9.
  • CUNY Baruch College. Purification by Recrystallization.
  • Google Patents. (1992). Purification of 4,4'-biphenyldicarboxylic acid.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols. Organic Letters, 4(6), 973–976.
  • Journal of Chemical Research. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. 43(1-2), 50-52.
  • ResearchGate. (2025, August 6). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.
  • Estrada, G. O. D., et al. (2012). 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. Catalysis Communications, 27, 138-141.
  • El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19081.

Sources

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on 4'-Methylbiphenyl-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4'-Methylbiphenyl-2-carboxylic Acid in Medicinal Chemistry

The 4'-methylbiphenyl-2-carboxylic acid scaffold is a privileged structure in modern drug discovery and materials science. Its rigid, yet tunable, biphenyl backbone provides a three-dimensional framework that can be precisely decorated with functional groups to modulate pharmacological activity and material properties. The carboxylic acid moiety at the 2-position is a particularly strategic functional handle. Its acidic nature and ability to be converted into a wide array of derivatives make it a cornerstone for molecular diversification.[1] Functionalization of this group allows for the introduction of amides, esters, and other functionalities that can profoundly influence a molecule's solubility, bioavailability, and target-binding interactions.[1]

A prime example of the significance of this scaffold is its role as a key intermediate in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[2][3][4] The synthesis of Telmisartan involves the formation of an amide bond with the carboxylic acid of a 4'-substituted biphenyl-2-carboxylic acid derivative, highlighting the industrial relevance of robust functionalization protocols for this class of molecules.[2]

This comprehensive guide provides detailed protocols and expert insights into the two most common and critical functionalization pathways for the carboxylic acid group of 4'-methylbiphenyl-2-carboxylic acid: amide bond formation and esterification . The methodologies presented are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles that ensure successful and reproducible outcomes.

Part 1: Amide Bond Formation - Crafting the Peptide Linkage

The direct condensation of a carboxylic acid with an amine to form an amide bond is generally an inefficient process, as it often results in the formation of a non-reactive ammonium carboxylate salt.[5][6] To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[6][7] This section details two robust protocols for the synthesis of amides from 4'-methylbiphenyl-2-carboxylic acid, employing common and highly effective coupling reagents.

Protocol 1.1: EDC/NHS-Mediated Amide Coupling

This method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester intermediate. This intermediate readily reacts with a primary or secondary amine to yield the desired amide with high efficiency and minimal side reactions.[5][8]

Experimental Workflow:

cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A 4'-Methylbiphenyl- 2-carboxylic Acid B EDC + NHS in Anhydrous DMF A->B Dissolve C Activated NHS Ester Intermediate B->C Stir at RT (15-60 min) D Primary or Secondary Amine C->D Add Amine (1-1.2 equiv) E Amide Product D->E Stir at RT (2-12 hours) F Reaction Mixture E->F G Quench & Extract F->G H Purify by Column Chromatography G->H I Pure Amide H->I

Caption: Workflow for EDC/NHS-mediated amide coupling.

Step-by-Step Protocol:

  • Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-methylbiphenyl-2-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • To this solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 15-60 minutes. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

  • Amine Coupling: To the solution containing the activated NHS ester, add the desired primary or secondary amine (1-1.2 equivalents).

  • Continue to stir the reaction at room temperature for 2-12 hours. Monitor the reaction for the formation of the amide product and the disappearance of the activated ester.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 1.2: HATU-Mediated Amide Coupling

For more challenging couplings, particularly with sterically hindered or electron-deficient amines, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior.[9] HATU, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), rapidly forms a highly reactive activated ester, leading to efficient amide bond formation with minimal racemization for chiral substrates.[5]

Experimental Workflow:

cluster_preactivation Pre-activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification A 4'-Methylbiphenyl- 2-carboxylic Acid B HATU + DIPEA in Anhydrous DMF A->B Dissolve C Highly Reactive Activated Ester B->C Stir at RT (15-30 min) D Primary or Secondary Amine C->D Add Amine (1.2 equiv) E Amide Product D->E Stir at RT (1-4 hours) F Reaction Mixture E->F G Dilute & Wash F->G H Purify by Column Chromatography G->H I Pure Amide H->I

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Pre-activation: In a flask under an inert atmosphere, dissolve 4'-methylbiphenyl-2-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling: Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired amide.

Reagent SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC NHS or Sulfo-NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, mild conditions.[5]Racemization (can be suppressed with HOBt or NHS), formation of N-acylurea.
HATU NoneDIPEADMF, Acetonitrile1-4 hours75-98%High efficiency for hindered substrates, low racemization.[9]Guanidinium byproduct formation if amine is added before activation.
SOCl₂ NonePyridine or Et₃NDCM, Toluene1-6 hours (for amidation)70-90%Forms highly reactive acyl chloride, inexpensive.[7][10]Harsh conditions, not suitable for sensitive functional groups.

Part 2: Esterification - Diversifying through Oxygen

Esterification is another fundamental transformation of the carboxylic acid group, yielding derivatives with altered polarity, volatility, and biological activity.[11] Similar to amide synthesis, direct esterification with an alcohol is a slow, reversible process that requires a catalyst, typically a strong acid.[12] More efficient methods involve the activation of the carboxylic acid.

Protocol 2.1: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water formed, often through azeotropic distillation.[7]

Reaction Scheme:

cluster_products Products A 4'-Methylbiphenyl- 2-carboxylic Acid B Alcohol (R-OH) (Solvent/Excess) C Conc. H₂SO₄ (catalyst) D Ester Product C->D Heat/Reflux E Water C->E Heat/Reflux

Caption: General scheme for Fischer Esterification.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4'-methylbiphenyl-2-carboxylic acid (1 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol), cautiously add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester into an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. The crude ester can be purified by distillation or column chromatography.

Protocol 2.2: DCC/DMAP-Mediated Esterification

For more sensitive substrates or when using precious alcohols, a milder and more efficient method involves activation with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[13] This reaction proceeds at room temperature and generally gives high yields.[13]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4'-methylbiphenyl-2-carboxylic acid (1 equivalent), the alcohol (1-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Reaction: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate with 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography. A synthesis of 4'-methylbiphenyl-2-carboxylic acid methyl ester using DCC and DMAP reported a yield of 98.05%.[13]

Conclusion: Enabling Molecular Innovation

The functionalization of the carboxylic acid group on 4'-methylbiphenyl-2-carboxylic acid is a critical step in the synthesis of a diverse range of valuable molecules for the pharmaceutical and materials science industries. The protocols detailed in this guide for amide bond formation and esterification provide robust and reproducible methods for achieving these transformations. By understanding the principles of carboxylic acid activation and selecting the appropriate reagents and conditions, researchers can effectively leverage this versatile scaffold to drive innovation in their respective fields. The choice between a carbodiimide-based approach or a more potent uronium salt like HATU for amidation, or between classic Fischer esterification and a milder DCC-mediated process, will depend on the specific substrate, scale, and desired purity of the final compound. These protocols serve as a foundational resource for scientists engaged in the synthesis and development of novel biphenyl-containing entities.

References

  • Vertex AI Search. (n.d.). Carboxylic Acid Functional Group Reactions.
  • Mehta, G. N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468.
  • Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.
  • Kumar, A., et al. (2010). Efficient and improved synthesis of Telmisartan. Arkivoc, 2010(v), 81-90.
  • Li, Z., et al. (2013). Synthesis of telmisartan and its derivatives and evaluation of their biological activities. Chinese Journal of Medicinal Chemistry, 23(1), 29-34.
  • Reddy, K. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(x), 247-254.
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  • Google Patents. (n.d.).
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  • Chemistry LibreTexts. (2023).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
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  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6, 2875-2888.
  • ChemicalBook. (n.d.). 4′-Methylbiphenyl-2-carboxylic acid methyl ester.
  • Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)
  • Organic Chemistry Portal. (n.d.).
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  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review.
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  • National Institutes of Health. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
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  • MDPI. (n.d.).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

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The Strategic Application of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide on the strategic use of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid in the context of Organic Light-Emitting Diode (OLED) technology. A comprehensive review of organic electronics literature reveals that this specific molecule is not employed as a primary functional material (e.g., host, emitter, or charge transport) in OLEDs due to inherent limitations in its electronic and morphological properties.[1] However, its constituent parts—the biphenyl scaffold and the carboxylic acid functional group—are of significant importance. This guide elucidates the nuanced, yet critical, roles these components play. We will first explore the foundational importance of functionalized biphenyl derivatives in modern OLEDs. Subsequently, we will detail a primary application for molecules featuring a carboxylic acid group: its use as an anchoring agent to form a self-assembled monolayer (SAM) on transparent conductive oxides, thereby enhancing device efficiency and stability. This guide provides field-proven protocols for the synthesis of the title compound via Suzuki-Miyaura coupling and its application in the fabrication of a multi-layer phosphorescent OLED to improve the anode interface.

Foundational Concepts: Deconstructing the Molecule's Potential

While this compound itself is not a functional OLED material, its structure provides a valuable blueprint for understanding molecular design in organic electronics. The primary reasons for its direct non-use are:

  • Absence of Charge Transport Moieties: Efficient OLEDs depend on materials that can transport holes and electrons. This molecule lacks the necessary functional groups, such as carbazoles, amines, or triazines, which facilitate charge carrier injection and mobility.[1]

  • Lack of Luminescent Properties: The emissive layer requires materials that efficiently produce light. This compound is not a known luminophore and does not possess the requisite photoluminescent properties for light emission in the visible spectrum.[1]

  • Tendency to Crystallize: Materials used in vacuum-deposited OLEDs must form stable, uniform amorphous films. Small, symmetric molecules like this have a strong tendency to crystallize, which can lead to device failure and short circuits.[1]

Despite these limitations, the two key components of the molecule are central to OLED material science:

The Biphenyl Scaffold: A Rigid Core for Functional Materials

The biphenyl core is a fundamental building block for many high-performance OLED materials.[1] Its rigidity and electronic structure make it an excellent scaffold for attaching functional groups that tune the molecule's properties. A prime example is 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) , a ubiquitous host material in phosphorescent OLEDs (PhOLEDs).

MaterialStructureRole in OLEDKey Properties
This compound Biphenyl with Methyl and Carboxyl groupsNot Directly Used- Lacks charge transport moieties- Not luminescent- Prone to crystallization[1]
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) Biphenyl with two Carbazole groupsHost Material- Good hole transport via carbazole units- High triplet energy to confine excitons- Forms stable amorphous films[1][2]

In CBP, the addition of carbazole units to the biphenyl core imparts excellent hole-transporting capabilities and a high triplet energy level, which is crucial for efficiently transferring energy to a phosphorescent dopant.[1]

The Carboxylic Acid Group: An Anchor for Interfacial Engineering

The carboxylic acid (-COOH) group serves as a powerful anchoring group, enabling molecules to bind to metal oxide surfaces like the Indium Tin Oxide (ITO) anode.[3] This allows for the formation of a Self-Assembled Monolayer (SAM) , an ultrathin, highly ordered molecular layer that can modify the electronic properties of the electrode-organic interface. The benefits of a SAM include:

  • Increasing the Anode Work Function: A well-designed SAM can create an interfacial dipole that increases the work function of the ITO, reducing the energy barrier for hole injection into the hole transport layer (HTL).[4]

  • Improving Film Morphology: SAMs can passivate the ITO surface, making it more hydrophobic and promoting better morphology of the subsequently deposited organic layers.[3]

  • Blocking Leakage Currents: A dense SAM can help prevent current leakage, improving overall device efficiency and stability.

Research has shown that organic semiconductor materials containing a carboxylic acid head group can be chemically bonded to the ITO surface, leading to improved OLED performance compared to devices without a SAM layer.[3]

Application Protocol I: Synthesis of this compound

To utilize this molecule for interfacial engineering, a reliable synthesis is required. The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for forming the C-C bond between the two phenyl rings.[5] This protocol details a robust procedure for its synthesis.

Causality of Method Selection

The Suzuki-Miyaura coupling is chosen for its high yields, tolerance of a wide range of functional groups (including the carboxylic acid), and relatively mild reaction conditions.[6] A palladium catalyst, typically with phosphine ligands, is used to facilitate the coupling between an aryl halide (or triflate) and an arylboronic acid (or ester).[7][8]

Diagram: Synthesis via Suzuki-Miyaura Coupling

G r1 4-Bromotoluene r2 4-Carboxyphenylboronic acid plus1 + arrow_node Heat (e.g., 85 °C) Inert Atmosphere (N2) r1->arrow_node cat Pd(PPh3)4 (Catalyst) r2->arrow_node base Na2CO3 (Base) solv Toluene/Ethanol/H2O (Solvent) prod This compound plus2 + arrow_node->prod

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Step-by-Step Synthesis Protocol
  • Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromotoluene (1.0 equiv.), 4-carboxyphenylboronic acid (1.2 equiv.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).[7][8]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio). The biphasic condition is common for Suzuki couplings.[6]

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and acidify with dilute HCl (e.g., 2 M) until the aqueous layer is acidic (pH ~2-3). This protonates the carboxylate salt, causing the product to precipitate.

    • Filter the resulting solid precipitate and wash it thoroughly with water to remove inorganic salts.

    • Wash the solid with a non-polar solvent like hexane to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol II: Fabrication of an OLED with a SAM-Modified Anode

This protocol describes the fabrication of a phosphorescent OLED device where this compound is used to form a SAM on the ITO anode. The device structure will be: ITO / SAM / NPB (HTL) / CBP:Ir(ppy)₃ (EML) / BAlq (HBL) / Alq₃ (ETL) / LiF (EIL) / Al (Cathode) .

Workflow Overview

G sub 1. ITO Substrate Cleaning sam 2. SAM Deposition (Spin-coating or Dipping) sub->sam org 3. Organic Layer Deposition (Thermal Evaporation) sam->org cat 4. Cathode Deposition (Thermal Evaporation) org->cat enc 5. Encapsulation (Glovebox) cat->enc char 6. Device Characterization (IVL Testing) enc->char G cluster_device OLED Device Cross-Section cluster_energy Energy Level Diagram (Simplified) anode Anode (ITO) sam SAM anode->sam htl HTL (NPB) sam->htl eml EML (CBP:Ir(ppy)3) htl->eml hbl HBL (BAlq) eml->hbl etl ETL (Alq3) hbl->etl eil EIL (LiF) etl->eil cathode Cathode (Al) eil->cathode anode_wf ITO WF ~4.7 eV sam_effect SAM Dipole (Increases WF) anode_wf->sam_effect Hole Injection htl_homo NPB HOMO ~5.4 eV etl_lumo Alq3 LUMO ~3.0 eV cathode_wf Al WF ~4.2 eV eil_effect LiF Effect (Lowers Injection Barrier) cathode_wf->eil_effect Electron Injection

Caption: OLED structure with the SAM layer and a simplified energy diagram.

References

  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
  • Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society.
  • Havare, A. K. (2022). OLED application of π-conjugated phenylimino carboxylic acid organic semiconductor material. ResearchGate.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Methyl 4'-Methylbiphenyl-2-carboxylate in OLED Advancement.
  • Google Patents. (n.d.). CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl.
  • Neliti. (n.d.). Fabrication Of Organic Light Emitting Diodes (Oleds) For Flat Panel Displays.
  • MDPI. (2023). Biological Interfacial Materials for Organic Light-Emitting Diodes.
  • Zand, N., Kianfar, F., Gunning, P., Kotha, A. K., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • CORE. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Journal of Materials Chemistry C. (n.d.). Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits.
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • International Journal of Advanced Research in Engineering and Technology. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
  • MDPI. (n.d.). Emission Characteristics of Organic Light-Emitting Diodes and Organic Thin-Films with Planar and Corrugated Structures.
  • PubMed. (2023). Versatile Host Materials for Both D-A-Type and Multi-Resonance TADF Emitters toward Solution-Processed OLEDs with Nearly 30% EQE.
  • The Chemistry Blog. (n.d.). The Chemistry Behind OLEDs: Understanding Key Intermediates.
  • Google Patents. (n.d.). RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • PubMed Central. (2024). Enhancing the charge transport and luminescence properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate through complexation.
  • OSTI.GOV. (n.d.). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs.
  • ResearchGate. (n.d.). Anchoring functional molecules on TiO2 surfaces: A comparison between the carboxylic and the phosphonic acid group.
  • Beilstein Journal of Organic Chemistry. (2018). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes.
  • YouTube. (2025). Are Organic Materials Used In LEDs (OLEDs)? - Chemistry For Everyone.
  • ChemRxiv. (n.d.). TADF/RTP OLED organic emitters based on concaved N-PAHs with tunable intrinsic D-A electronic structure.
  • The Schanze Research Group. (n.d.). Light-Emitting Organometallic Molecules and Materials.
  • ResearchGate. (n.d.). Molecular structures of TADF emitters using in OLEDs.
  • Journal of Materials Chemistry C. (n.d.). Recent progress of narrowband TADF emitters and their applications in OLEDs.
  • PubMed. (2018). Recent advances in phosphorescent platinum complexes for organic light-emitting diodes.
  • European Patent Office. (2016). OLEDs having inorganic material containing anode capping layer - EP 1624504 B1.
  • MDPI. (n.d.). Development of Blue Phosphorescent Pt(II) Materials Using Dibenzofuranyl Imidazole Ligands and Their Application in Organic Light-Emitting Diodes.

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Application Note & Protocol: High-Purity 4'-Methylbiphenyl-4-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the purification of 4'-methylbiphenyl-4-carboxylic acid by recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development and materials science to achieve high purity of this compound, which is a critical precursor in the synthesis of polymers and pharmaceuticals.[1] This document elucidates the scientific rationale behind solvent selection, temperature control, and impurity removal, ensuring a reproducible and efficient purification process.

Introduction: The Rationale for Recrystallization

4'-Methylbiphenyl-4-carboxylic acid is a rigid aromatic carboxylic acid with a molecular weight of 212.24 g/mol . Its planar structure and capacity for hydrogen bonding contribute to a high melting point and good crystallinity, making it an excellent candidate for purification by recrystallization.[2] Recrystallization is a powerful purification technique that leverages the differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities, present in lower concentrations, remain in the mother liquor.

Common impurities in synthetically prepared 4'-methylbiphenyl-4-carboxylic acid, often produced via Suzuki-Miyaura cross-coupling reactions, can include unreacted starting materials, palladium catalyst residues, and homocoupled byproducts such as 4,4'-dimethylbiphenyl.[4][5] The selected recrystallization protocol is designed to effectively remove these contaminants.

Materials and Methods

Reagents and Solvents
  • Crude 4'-methylbiphenyl-4-carboxylic acid

  • Ethanol (Reagent grade or higher)

  • Deionized water

  • Activated carbon (optional)

Apparatus
  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, but recommended for larger volumes)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Beakers

  • Watch glass

  • Drying oven or vacuum desiccator

Experimental Protocol: A Step-by-Step Guide

Solvent Selection and Rationale

While specific solubility data for 4'-methylbiphenyl-4-carboxylic acid is not extensively published, ethanol is an excellent choice based on the recrystallization of structurally similar compounds like 4'-methoxybiphenyl-4-carboxylic acid and general principles for aromatic carboxylic acids.[2][3] Ethanol's polarity allows for the dissolution of the carboxylic acid at elevated temperatures, while its miscibility with water can be exploited for further purification if needed.

Recrystallization Workflow

The following workflow is designed to maximize both the purity and yield of the final product.

Recrystallization_Workflow Figure 1: Recrystallization Workflow A Dissolution: Add crude 4'-methylbiphenyl-4-carboxylic acid to a minimal amount of hot ethanol. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B If needed C Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath. A->C If no insoluble impurities B->C D Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. C->D E Washing: Wash the crystals with a small amount of cold ethanol. D->E F Drying: Dry the purified crystals under vacuum or in a drying oven. E->F G Purity Assessment: Determine the melting point of the purified crystals. F->G

Caption: Figure 1: Step-by-step workflow for the purification of 4'-methylbiphenyl-4-carboxylic acid.

Detailed Procedural Steps
  • Dissolution: Place the crude 4'-methylbiphenyl-4-carboxylic acid into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In this case, add a small amount of activated carbon to the hot solution and stir for a few minutes.

  • Hot Filtration (Optional): If activated carbon was added or if there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature well below the melting point (e.g., 80-100 °C) or in a vacuum desiccator until a constant weight is achieved.

Expected Results and Troubleshooting

The purified 4'-methylbiphenyl-4-carboxylic acid should be a white, crystalline solid. The expected melting point of the purified compound is in the range of 251-260 °C.[6] A sharp melting point within this range is a good indicator of high purity.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
AppearanceWhite solid/powder[6]
Melting Point251-260 °C[6]

Troubleshooting:

  • No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization.

  • Oiling out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or too rapid cooling. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Low yield: This can be caused by using too much solvent during dissolution or washing. Ensure a minimal amount of solvent is used.

Safety and Handling

4'-Methylbiphenyl-4-carboxylic acid is harmful if swallowed and causes serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This protocol provides a robust and reliable method for the purification of 4'-methylbiphenyl-4-carboxylic acid by recrystallization from ethanol. By following these steps and understanding the underlying principles, researchers can consistently obtain a high-purity product suitable for demanding applications in research and development.

References

  • University of Rochester, Department of Chemistry.
  • PrepChem. "Synthesis of 4'-methoxybiphenyl-4-carboxylic acid." [Link]
  • Reddit. "Good solvent for recrystalizing 4-biphenyl carboxylic acid?" [Link]
  • The Royal Society of Chemistry. "ESI for - General Procedure for the Suzuki Reaction." [Link]
  • Google Patents.
  • PrepChem. "Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid." [Link]
  • ResearchGate. "What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?" [Link]

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Application Notes & Protocols for the Comprehensive Characterization of 4'-(p-tolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01-07-001

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4'-(p-tolyl)benzoic acid (also known as 4'-methyl-4-biphenylcarboxylic acid). As a key intermediate and structural motif in medicinal chemistry and materials science, establishing the identity, purity, and stability of this compound is paramount. This document moves beyond rote procedures to explain the scientific rationale behind each technique, offering robust, field-tested protocols. The methods detailed herein form an integrated, self-validating workflow, ensuring the highest degree of scientific integrity for regulatory submissions, quality control, and advanced research applications.

Introduction: The Analytical Imperative for 4'-(p-tolyl)benzoic acid

4'-(p-tolyl)benzoic acid is a biphenyl carboxylic acid derivative featuring a methyl group on one phenyl ring and a carboxylic acid on the other, both at the para position. This structure is of significant interest in drug discovery as a scaffold for designing ligands for various biological targets and in materials science for the synthesis of liquid crystals and polymers.

The rigorous characterization of this molecule is a non-negotiable prerequisite for its use. Key analytical objectives include:

  • Identity Confirmation: Unambiguously verifying the molecular structure.

  • Purity Assessment: Quantifying the analyte and identifying potential process-related impurities (e.g., starting materials like p-toluic acid or biphenyl-4-carboxylic acid) and degradation products.

  • Physicochemical Stability: Determining thermal properties such as melting point and decomposition temperature.

This document outlines a multi-technique approach, leveraging the strengths of chromatography, spectroscopy, and thermal analysis to build a complete analytical profile of the molecule.

Physicochemical Properties of 4'-(p-tolyl)benzoic acid
PropertyValueSource
Systematic Name 4-(4-methylphenyl)benzoic acidPubChem[1]
Synonyms 4'-Methyl-4-biphenylcarboxylic acidPubChem[1]
Molecular Formula C₁₄H₁₂O₂PubChem[1]
Molecular Weight 212.24 g/mol PubChem[1]
Appearance White to off-white solid (Predicted)N/A
CAS Number 720-73-0PubChem[1]

Chromatographic Analysis: Purity and Quantification by HPLC

Principle & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For 4'-(p-tolyl)benzoic acid, a reversed-phase (RP-HPLC) method is ideal. The non-polar C18 stationary phase retains the hydrophobic biphenyl core, while the acidic nature of the mobile phase ensures the carboxylic acid group is protonated and does not cause peak tailing. UV detection is highly effective due to the strong chromophore of the biphenyl system. This method can effectively separate the target analyte from potential starting materials and by-products.[2][3]

Experimental Protocol: RP-HPLC
  • Instrumentation & Consumables:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Vials, caps, and 0.45 µm syringe filters.

  • Reagents & Mobile Phase Preparation:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or deionized.

    • Formic Acid (FA) or Phosphoric Acid (H₃PO₄), analytical grade.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality Note: The acidic modifier (formic acid) is crucial for maintaining the carboxylic acid in its neutral, protonated state (-COOH), which prevents ionization and results in sharp, symmetrical peaks.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm. A DAD can be used to monitor peak purity across the full UV spectrum.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the 4'-(p-tolyl)benzoic acid reference standard in a 50:50 mixture of ACN and water to a final concentration of 1.0 mg/mL. Prepare working standards (e.g., 0.1 mg/mL) by diluting this stock solution with the same diluent.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: H2O+FA, B: ACN+FA) SamplePrep Prepare Standard & Sample (1 mg/mL in ACN/H2O) Filter Filter Samples (0.45 µm) SamplePrep->Filter Equilibrate Equilibrate Column (Initial Conditions) Filter->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect at 254 nm Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Unique carbon environments in 4'-(p-tolyl)benzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The spectrum of 4'-(p-tolyl)benzoic acid will be dominated by characteristic absorptions from the carboxylic acid group (O-H and C=O stretches) and the aromatic rings (C-H and C=C stretches). [4][5] Protocol: Solid-State Analysis (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Collect a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
~3030MediumC-H stretch (sp²)Aromatic
~2920WeakC-H stretch (sp³)Methyl
~1680-1710Strong, SharpC=O stretchCarboxylic Acid
~1600, ~1490Medium-StrongC=C stretchAromatic Ring
~1200-1320StrongC-O stretchCarboxylic Acid
~820StrongC-H out-of-plane bend1,4-disubstituted ring
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the intact molecular ion with a proton added ([M+H]⁺) or removed ([M-H]⁻).

Protocol: ESI-MS

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquire spectra in both positive and negative ion modes.

Expected Mass-to-Charge (m/z) Ratios
Ion ModeExpected m/zIon Formula
Positive213.08[C₁₄H₁₂O₂ + H]⁺
Negative211.07[C₁₄H₁₂O₂ - H]⁻

Thermal Analysis: Stability and Phase Transitions

Principle & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the physicochemical stability of a compound. DSC measures heat flow to determine melting point and other phase transitions, while TGA measures mass loss as a function of temperature to identify the decomposition temperature. [6][7] Protocol: DSC/TGA

  • DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan. Crimp a lid onto the pan (a pinhole may be used to allow volatiles to escape). Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Thermal Events
TechniqueExpected EventApproximate TemperatureInterpretation
DSCSharp Endotherm> 220 °CMelting Point (Tₘ)
TGASharp Mass Loss> 250 °COnset of Thermal Decomposition (Tₑ)

Note: The melting point is predicted to be higher than that of biphenyl-4-carboxylic acid (~225 °C) due to the additional methyl group potentially influencing crystal packing. [8]

Workflow for Thermal Characterization

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis s1 Weigh Sample (2-10 mg) d1 Seal in Al Pan s1->d1 t1 Place in Pt Pan s1->t1 d2 Heat at 10 °C/min d1->d2 d3 Record Heat Flow d2->d3 d4 Identify Melting Point (Tₘ) d3->d4 t2 Heat at 10 °C/min t1->t2 t3 Record Mass Loss t2->t3 t4 Identify Decomposition (Tₑ) t3->t4

Caption: Integrated workflow for DSC and TGA thermal analysis.

Conclusion

The analytical characterization of 4'-(p-tolyl)benzoic acid requires a multi-faceted approach. The combination of HPLC for purity, NMR for structural identity, FTIR for functional group confirmation, MS for molecular weight verification, and thermal analysis for stability provides a comprehensive and robust data package. The protocols and expected results detailed in this guide serve as a validated starting point for researchers in quality control, synthesis, and drug development, ensuring that subsequent work is built upon a foundation of high-quality, well-characterized material.

References

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates.
  • CP Lab Safety. (n.d.). Biphenyl-2-carboxylic Acid, min 98% (HPLC). CP Lab Safety. [Link]
  • PubChem. (n.d.). p-Toluic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). HMDB. [Link]
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309).
  • ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates.
  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. NIST Chemistry WebBook. [Link]
  • SpectraBase. (n.d.). benzoic acid, p-tolyl ester. Wiley. [Link]
  • Wikipedia. (n.d.). p-Toluic acid. Wikipedia. [Link]
  • Human Metabolome Database. (n.d.). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). HMDB. [Link]
  • ResearchGate. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
  • ResearchGate. (n.d.). Thermogravimetric analysis and DSC graph of benzoic acid.
  • Royal Society of Chemistry. (2005). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry. [Link]
  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
  • ContaminantDB. (2016). p-Toluic acid (CHEM015689). ContaminantDB. [Link]
  • The Journal of Organic Chemistry. (n.d.). Notes - The Preparation of 4-p-Tolyl-pyridine.
  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. NIST Chemistry WebBook. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. [Link]
  • Analytice. (n.d.). Extraction and analysis of terephthalic acid and byproducts. Analytice. [Link]
  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.). 13C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid.
  • ResearchGate. (n.d.). FTIR spectrum of 4-(4'-pyridylazophenyl)4''-octyloxybenzoate.
  • ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c)....
  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). De Gruyter. [Link]
  • PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis-.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of o-(p-toluyl)-benzoic acid. PrepChem. [Link]
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Application Notes and Protocols: The Strategic Use of 4'-Methylbiphenyl-4-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4'-Methylbiphenyl-4-carboxylic acid is a versatile organic compound whose rigid, anisotropic molecular structure serves as a foundational building block in multiple areas of materials science. Its biphenyl core provides a robust, conjugated scaffold, while the terminal carboxylic acid and methyl groups offer sites for chemical modification and influence intermolecular interactions. This guide provides an in-depth exploration of its application in the synthesis and performance of liquid crystals, high-performance polymers, and metal-organic frameworks (MOFs). We will delve into the causal mechanisms behind its utility and provide detailed, field-proven protocols for researchers and developers.

The Biphenyl Scaffold: A Foundation for Anisotropy and Stability

The core of 4'-methylbiphenyl-4-carboxylic acid's utility lies in its biphenyl structure. This arrangement of two connected phenyl rings creates a rod-like (calamitic) shape, which is fundamental for inducing anisotropy in materials. This geometric anisotropy is a prerequisite for the formation of liquid crystal phases.[1] Furthermore, the biphenyl unit enhances the thermal stability and mechanical strength of polymers into which it is incorporated.[2][3] The terminal functional groups—a carboxylic acid at the 4-position and a methyl group at the 4'-position—are not merely passive components. The carboxylic acid group is a key reactive site for esterification, amidation, and coordination with metal ions, making it a versatile handle for building larger, more complex structures.[4] The methyl group, while less reactive, influences the molecule's packing in the solid state and modifies its solubility.[5]

Application in Thermotropic Liquid Crystals

Thermotropic liquid crystals are materials that exhibit a fluid phase with long-range orientational order upon heating.[6] The molecular shape is paramount for this behavior. Molecules like 4'-methylbiphenyl-4-carboxylic acid and its derivatives serve as the rigid core, or mesogen, that encourages the ordered, anisotropic arrangements characteristic of nematic and smectic liquid crystal phases.[1]

Scientific Rationale

The elongated biphenyl structure provides the necessary rigidity and aspect ratio for liquid crystallinity. The carboxylic acid group allows for the attachment of flexible alkyl or alkoxy "tails" through esterification. These flexible chains are crucial for lowering the melting point and influencing the specific type of liquid crystal phase (mesophase) that forms. By carefully selecting the length and branching of these chains, researchers can precisely tune the temperature range over which the material is in a liquid crystalline state.[1] Furthermore, the polarity of the carboxylic acid or resulting ester group can be exploited to control the alignment of the liquid crystal molecules on treated surfaces, a critical aspect for display and sensor applications.[7]

Protocol 1: Synthesis of a Nematic Liquid Crystal Ester

This protocol details the synthesis of a representative liquid crystal, 4'-methylbiphenyl-4-yl 4-pentylbenzoate, via esterification of 4'-methylbiphenyl-4-carboxylic acid.

Materials:

  • 4'-Methylbiphenyl-4-carboxylic acid (1.0 eq)

  • 4-Pentylphenol (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reactant Dissolution: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-methylbiphenyl-4-carboxylic acid (1.0 eq) and 4-pentylphenol (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until it dissolves.

  • Initiation of Coupling: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure.

  • Final Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure liquid crystal ester.

  • Characterization: Confirm the structure using NMR and mass spectrometry. Characterize the liquid crystalline phases and transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Visualization of Synthesis Workflow

G cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_workup Work-up & Purification Reactants Dissolve 4'-methylbiphenyl- 4-carboxylic acid & 4-pentylphenol in anhydrous DCM Catalyst Add DMAP Catalyst Reactants->Catalyst Cooling Cool to 0°C Catalyst->Cooling DCC_add Add DCC Solution Dropwise Cooling->DCC_add Stir Stir 12-18h at RT DCC_add->Stir Filter Filter DCU Precipitate Stir->Filter Wash Aqueous Wash Sequence (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry with MgSO₄ & Evaporate Solvent Wash->Dry Recrystallize Recrystallize from Ethanol/Hexane Dry->Recrystallize Characterization Characterization (NMR, MS, DSC, POM) Recrystallize->Characterization Final Product

Caption: Workflow for the DCC-mediated synthesis of a biphenyl-based liquid crystal.

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands.[4] Biphenyl dicarboxylic acids, including the parent compound 4,4'-biphenyldicarboxylic acid (BPDC), are widely used as "struts" or linkers in MOF synthesis.[8] The use of 4'-methylbiphenyl-4-carboxylic acid provides a similar structural function but with the added methyl group potentially influencing pore chemistry and framework interpenetration.

Scientific Rationale

The rigid, linear geometry of the biphenyl dicarboxylate linker is ideal for creating robust, porous frameworks with predictable topologies. The length of the linker directly influences the resulting pore size of the MOF; longer linkers like BPDC generally lead to larger pores and higher surface areas compared to shorter linkers like terephthalic acid.[8] This tunability is critical for applications in gas storage, separation, and catalysis. The synthesis is typically achieved via a solvothermal method, where the components are heated in a high-boiling-point solvent, allowing for the slow, controlled crystallization of the MOF structure.[9]

Protocol 2: Solvothermal Synthesis of a Ni-based MOF

This protocol is adapted from methodologies for synthesizing MOFs using BPDC as the organic linker and can be applied to 4'-methylbiphenyl-4-carboxylic acid.[8]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • 4'-Methylbiphenyl-4-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Step-by-Step Methodology:

  • Precursor Solution: In a glass beaker, dissolve 4'-methylbiphenyl-4-carboxylic acid in DMF.

  • Metal Salt Addition: In a separate beaker, dissolve Ni(NO₃)₂·6H₂O in DMF.

  • Mixing: Slowly add the metal salt solution to the organic linker solution while stirring.

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven.

  • Heating Profile: Heat the autoclave to a specific temperature (e.g., 150-180 °C) and hold for 24-48 hours. The precise temperature can be used to tune the final morphology and pore size of the MOF.[8]

  • Cooling and Product Recovery: Allow the autoclave to cool naturally to room temperature.

  • Washing: Recover the solid product by centrifugation or filtration. Wash the product repeatedly with fresh DMF to remove any unreacted starting materials trapped within the pores.

  • Solvent Exchange and Activation: To prepare the MOF for porosity measurements, the high-boiling DMF solvent must be exchanged. Submerge the product in a more volatile solvent (e.g., ethanol or acetone) for several days, replacing the solvent periodically.

  • Drying: Dry the solvent-exchanged product under vacuum at an elevated temperature to fully activate the framework, ensuring the pores are empty of guest molecules.

Data Presentation: MOF Properties

The choice of organic linker and synthesis conditions significantly impacts the properties of the final MOF.

PropertyLinker: BPDCExpected Trend with 4'-Methylbiphenyl-4-carboxylic acidRationale
Specific Surface Area High (e.g., ~312 m²/g for Ni-BPDC)[8]Potentially slightly lowerThe methyl group may cause steric hindrance or promote framework interpenetration, reducing accessible surface area.
Pore Size Tunable (e.g., 1-40 nm)[8]Similar, but with modified pore chemistryThe fundamental pore dimensions are dictated by the linker length, but the methyl groups will line the pore walls, making them more hydrophobic.
Specific Capacitance High (e.g., 488 F/g for Ni-BPDC)[8]Dependent on final structureCapacitance is linked to surface area and ion accessibility. Changes in pore structure will directly impact performance.
Visualization of MOF Synthesis Logic

G Metal Metal Salt (e.g., Ni(NO₃)₂) Mix Mix & Transfer to Autoclave Metal->Mix Linker Organic Linker (4'-methylbiphenyl- 4-carboxylic acid) Linker->Mix Solvent Solvent (DMF) Solvent->Mix Solvothermal Solvothermal Reaction (Heat 150-180°C, 24-48h) Mix->Solvothermal Wash Wash with DMF (Remove Unreacted Species) Solvothermal->Wash Activate Solvent Exchange & Vacuum Dry (Activation) Wash->Activate FinalMOF Porous MOF Material Activate->FinalMOF

Caption: Logical flow of the solvothermal synthesis and activation of a MOF.

Application in Polymer Science and Organic Electronics

While 4'-methylbiphenyl-4-carboxylic acid itself is not typically a final, functional material in organic electronics, its biphenyl scaffold is a critical precursor for synthesizing high-performance polymers and small molecules.[5] These materials are used as charge transport layers in devices like Organic Light-Emitting Diodes (OLEDs) and as the active semiconductor in Organic Field-Effect Transistors (OFETs).[5][10]

Scientific Rationale

The rigid biphenyl core provides an electronically conjugated pathway essential for efficient charge transport.[5] By using synthetic reactions like Suzuki or Yamamoto coupling, these biphenyl units can be polymerized to form conjugated polymers. The carboxylic acid group can be converted to other functional groups (e.g., amines, esters) to create hole-transporting small molecules. The methyl group helps to tune solubility, preventing the excessive crystallization that can be detrimental to the formation of the smooth, amorphous thin films required for device fabrication.[5][10]

Protocol 3: Synthesis of a Poly(p-phenylene)-type Polymer via Suzuki Polycondensation

This protocol outlines a general method for polymerizing a dibromo-functionalized biphenyl monomer, which can be synthesized from 4'-methylbiphenyl-4-carboxylic acid in several steps.

Precursor Synthesis (Conceptual):

  • Convert the carboxylic acid of 4'-methylbiphenyl-4-carboxylic acid to an ester.

  • Perform a double bromination on the biphenyl core at positions reactive to electrophilic substitution.

  • Hydrolyze the ester back to a carboxylic acid and then convert it to a boronic acid ester (e.g., a pinacol ester). The result is a monomer with two polymerizable handles.

Polymerization Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine the dibromo-biphenyl monomer (1.0 eq), the corresponding biphenyl-diboronic acid ester monomer (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Solvent and Base: Add a degassed solvent (e.g., toluene) and an aqueous solution of a base (e.g., 2 M sodium carbonate). The two-phase system is common for Suzuki couplings.

  • Inert Atmosphere: Thoroughly degas the mixture by bubbling with argon or nitrogen for 20-30 minutes to prevent catalyst deactivation.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring to ensure mixing between the aqueous and organic phases. Monitor the reaction progress by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Termination and Precipitation: After an appropriate time (12-48 hours), cool the reaction to room temperature. Terminate the polymerization by adding a small amount of a monofunctional reagent like bromobenzene.

  • Purification: Pour the reaction mixture into a large volume of a non-solvent like methanol or acetone to precipitate the polymer.

  • Washing: Collect the polymer by filtration and wash it extensively with water and methanol to remove residual catalyst and salts. Further purification can be achieved by Soxhlet extraction.

  • Drying: Dry the final polymer under vacuum.

Visualization of Polymerization Concept

G MonomerA Dibromo-Biphenyl Monomer Polymerization Suzuki Polycondensation (Toluene/H₂O, Reflux) MonomerA->Polymerization MonomerB Diboronic Ester Biphenyl Monomer MonomerB->Polymerization Catalyst Pd(PPh₃)₄ Catalyst + Base (Na₂CO₃) Catalyst->Polymerization PolymerChain Growing Polymer Chain Polymerization->PolymerChain n Precipitation Precipitate in Methanol Polymerization->Precipitation PolymerChain->Polymerization Purification Wash & Dry Precipitation->Purification FinalPolymer Conjugated Polymer Purification->FinalPolymer

Caption: Conceptual workflow for creating a conjugated polymer using Suzuki coupling.

References

  • J&K Scientific LLC. 4'-Methylbiphenyl-4-carboxylic acid | 720-73-0. [Link]
  • Luk, Y-Y., et al. (2004). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 20(19), 8175-8184. [Link]
  • University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]
  • Chem-Impex International. 4-Biphenylcarboxylic acid. [Link]
  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
  • Google Patents.
  • PubChem. 4'-Methyl-4-biphenylcarboxylic acid. [Link]
  • Semantic Scholar. Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. [Link]
  • PrepChem.com. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]
  • ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. [Link]
  • Frontiers.
  • PubMed Central. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]
  • Indian Academy of Sciences. Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)
  • PubMed Central. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. [Link]
  • Google Patents. RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
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  • Research and Reviews. Metal Organic Frameworks | Open Access Journals. [Link]
  • Globe Thesis. Structures And Properties Of Metal-Organic Frameworks Based On The Rigid Ligand(1,1'-Biphenyl)-2,4,6-Tricarboxylic Acid. [Link]
  • ResearchGate. (PDF) Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. [Link]
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Introduction: The Biphenyl Carboxylic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Biphenyl Carboxylic Acid Derivatives: Application Notes and Protocols

The biphenyl moiety, consisting of two connected phenyl rings, is a privileged scaffold in medicinal chemistry. Its derivatives are foundational to a wide range of pharmacologically active compounds, from commercial pharmaceuticals to natural products[1][2]. The biphenyl structure offers a unique combination of properties: it provides a rigid backbone for the precise spatial orientation of functional groups, yet allows for rotational flexibility, enabling it to adapt to various biological targets. When combined with a carboxylic acid group—a key functional group that enhances polarity and bioavailability—the resulting biphenyl carboxylic acid derivatives become potent agents for therapeutic intervention[2].

These compounds are recognized for a vast spectrum of biological activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial effects[2][3]. Marketed drugs such as Flurbiprofen (an anti-inflammatory agent), Losartan (an antihypertensive), and Diflunisal (an analgesic) underscore the therapeutic success of this chemical class[2][4]. This guide provides an in-depth exploration of the key biological activities of biphenyl carboxylic acid derivatives, detailing their mechanisms of action and providing field-proven protocols for their synthesis and evaluation.

Section 1: Synthesis of Biphenyl Carboxylic Acid Derivatives

The cornerstone of synthesizing biphenyl scaffolds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a versatile and efficient route to a diverse library of biphenyl derivatives[1][2][5].

Protocol 1: General Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general, one-step synthesis for creating biphenyl carboxylic acid derivatives, a method widely cited for its reliability and good yields[2][6].

Principle: The reaction utilizes a Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to couple a brominated carboxylic acid derivative with a substituted boronic acid. A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent and base is critical for reaction efficiency.

Materials:

  • Aryl bromide (e.g., 4-bromobenzoic acid derivative)

  • Substituted arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base (e.g., Potassium Carbonate, K₂CO₃, or Sodium Carbonate, Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, or Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc) for extraction

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the aryl bromide (1.0 eq) in the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Addition of Reagents: To this solution, add the substituted arylboronic acid (1.0-1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₄ (typically 0.02-0.05 eq). The causality here is crucial: the Pd(0) complex initiates the catalytic cycle through oxidative addition into the aryl-bromide bond.

  • Reaction Conditions: Stir the resulting mixture at an elevated temperature (e.g., 80-110 °C) for 12-18 hours. The reaction progress should be monitored by TLC. Heating provides the necessary activation energy for the reaction steps.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final biphenyl carboxylic acid derivative[2].

Self-Validation: The structure and purity of the synthesized compound must be confirmed through analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[1][2]. The data should be in full agreement with the proposed structure.

Section 2: Anticancer Activity

Several biphenyl carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as cell cycle arrest and inhibition of key cellular machinery[1][7].

Mechanism of Action

One notable derivative, Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), exhibits a dual mechanism. It inhibits Cyclin-Dependent Kinase 4 (Cdk4), leading to cell cycle arrest at the G0/G1 phase[7][8]. Concurrently, it inhibits tubulin polymerization, causing a block at the G2/M phase of the cell cycle[7][8]. This multi-pronged attack makes it a potent anticancer agent. Studies on other derivatives have shown potent cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231, with IC₅₀ values in the low micromolar range[1][2].

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative biphenyl carboxylic acid derivatives against human breast cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Standard Reference (IC₅₀, µM)Reference
3j (Benzyloxy deriv.) MCF-79.92 ± 0.97Tamoxifen[1][2]
3j (Benzyloxy deriv.) MDA-MB-2319.54 ± 0.85Tamoxifen[1][2]
3a (Unsubstituted) MCF-710.14 ± 2.05Tamoxifen[1][2]
3a (Unsubstituted) MDA-MB-23110.78 ± 2.58Tamoxifen[1][2]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a standard method for evaluating the cytotoxic effects of biphenyl carboxylic acid derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Biphenyl carboxylic acid derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is critical as it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualization: Anticancer Mechanism Workflow

The following diagram illustrates the workflow for evaluating the anticancer activity of a novel biphenyl carboxylic acid derivative.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Suzuki Coupling: Aryl Bromide + Arylboronic Acid purification Purification (Column Chromatography) synthesis->purification characterization Structural Validation (NMR, MS, IR) purification->characterization mtt MTT Assay on Cancer Cell Lines characterization->mtt Lead Compound ic50 Determine IC50 Value mtt->ic50 mechanism Mechanism Study: Cell Cycle Analysis, Tubulin Polymerization Assay ic50->mechanism xenograft Human Tumor Xenograft in SCID Mice mechanism->xenograft Promising Candidate efficacy Measure Tumor Reduction & Therapeutic Window xenograft->efficacy

Caption: Workflow for anticancer drug discovery with biphenyl carboxylic acid derivatives.

Section 3: Anti-inflammatory Activity

Biphenyl carboxylic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs)[9]. Their mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain[9].

Protocol 3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This protocol is a classic and reliable method for screening the acute anti-inflammatory activity of novel compounds in an animal model[10][11].

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The test compound is administered prior to the carrageenan injection. The reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

Materials:

  • Wistar rats (150-200 g)

  • Test biphenyl carboxylic acid derivative

  • Standard drug (e.g., Indomethacin or Celecoxib)

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization & Grouping: Acclimatize the animals for at least one week. Fast the rats overnight before the experiment but allow free access to water. Divide them into groups (n=6): Control (vehicle), Standard, and Test compound groups (at various doses, e.g., 10, 25, 50 mg/kg).

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).

  • Drug Administration: Administer the test compound, standard drug, or vehicle orally via gavage 1 hour before the carrageenan injection. The oral route is chosen to assess the compound's systemic activity.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

    • A significant reduction in paw edema in the treated groups compared to the control group indicates potent anti-inflammatory activity[11].

Visualization: COX Inhibition Pathway

This diagram shows the mechanism of action for anti-inflammatory biphenyl carboxylic acid derivatives.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX Enzymes (COX-1 & COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Biphenyl Biphenyl Carboxylic Acid Derivatives (NSAIDs) Biphenyl->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by biphenyl carboxylic acid NSAIDs.

Section 4: Antihypertensive Activity

A major therapeutic application of biphenyl derivatives is in the management of hypertension. They function as Angiotensin II Receptor Blockers (ARBs)[12][13].

Mechanism of Action: Renin-Angiotensin System (RAS) Blockade

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin II (AII) is the primary active hormone of this system, causing vasoconstriction and aldosterone secretion, which collectively raise blood pressure. ARBs, such as Losartan, are biphenyl derivatives (often with a tetrazole group as a carboxylic acid isostere) that selectively block the Angiotensin II Type 1 (AT₁) receptor[4][14]. This blockade prevents AII from binding and exerting its pressor effects, leading to vasodilation and a reduction in blood pressure. Structure-activity relationship studies have shown that an acidic group (like a carboxylic acid or tetrazole) at the 2'-position of the biphenyl ring is essential for high-affinity binding to the AT₁ receptor[14].

Protocol 4: In Vitro Angiotensin II Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the AT₁ receptor.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Losartan or ¹²⁵I-Angiotensin II) from the AT₁ receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials:

  • Rat or bovine adrenal gland membrane preparation (a rich source of AT₁ receptors)

  • Radiolabeled ligand (e.g., [³H]Losartan)

  • Test biphenyl carboxylic acid derivatives

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the adrenal membrane preparation (providing the receptors), the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium. The choice of incubation time and temperature is optimized to ensure stable binding.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound ligand. This step must be fast to prevent dissociation of the ligand-receptor complex.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of an unlabeled standard AT₁ antagonist (e.g., unlabeled Losartan).

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • The IC₅₀ value (concentration of the compound that displaces 50% of the radiolabeled ligand) is determined from this curve. A lower IC₅₀ indicates a higher binding affinity for the AT₁ receptor[12].

References

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. SpringerLink.
  • Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society.
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace.
  • Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. PubMed.
  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed.
  • (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.
  • Biological deeds of Biphenyl deriv
  • Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).
  • Biphenylcarboxamide derivatives as antagonists of platelet-activ
  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media.
  • Synthesis and Pharmacological Evaluation of 4'-[2-(Phenyl-substituted amino-methyl)- benzoimidazol-1-ylmethyl] with Biphenyl Car.
  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online.
  • Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. PMC - NIH.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. سیویلیکا.
  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Par
  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. MDPI.
  • Synthesis, radiosynthesis, in vitro and preliminary in vivo evaluation of biphenyl carboxylic and hydroxamic matrix metalloproteinase (MMP) inhibitors as potential tumor imaging agents. PubMed.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.
  • In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives.
  • WO2011134019A1 - Novel biphenyl sartans.
  • Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

I. Understanding the Core Synthesis: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide (or pseudohalide) and an organoboron species.[2] For our target molecule, this typically involves the coupling of a 4-halobenzoic acid derivative with 4-methylphenylboronic acid.

Understanding the catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, base, and solvent system is critical as each component plays a multifaceted role in the efficiency of this cycle.[4]

II. Troubleshooting Common Issues in Your Synthesis

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to several key areas. A systematic approach to troubleshooting is recommended:

  • Catalyst System: The choice of the palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not always be optimal.[5] For challenging couplings, consider using more robust and active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[6]

  • Base Selection: The base is crucial for the transmetalation step, where it activates the boronic acid.[3][7] The strength and type of base can significantly impact the reaction's success.[5] Weaker bases may not be sufficient, while overly strong bases can promote side reactions. A screening of bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) is often beneficial.[3]

  • Reaction Conditions: Temperature, solvent, and the strict exclusion of oxygen are vital for a successful reaction.[5] Oxygen can deactivate the active Pd(0) catalyst.[8] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Reagent Quality: The stability of the boronic acid is a frequent point of failure.[5] 4-Methylphenylboronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[9] Using fresh, high-purity reagents is essential.

Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?

A2: Homocoupling, where two molecules of the boronic acid or two molecules of the aryl halide couple with themselves, is a common side reaction.[10] To minimize this:

  • Optimize Reaction Conditions: Lowering the reaction temperature and using the appropriate catalyst-to-ligand ratio can often suppress homocoupling.

  • Control Stoichiometry: Ensure a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is used.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands is recommended.

Q3: My starting materials are not fully soluble in the chosen solvent system. What are my options?

A3: Poor solubility can significantly hinder reaction rates and lead to incomplete conversion.

  • Solvent Screening: A mixture of solvents is often employed. Common systems include toluene/water, dioxane/water, or THF/water.[11] The addition of water is often necessary to dissolve the inorganic base.

  • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to facilitate the movement of reactants between the organic and aqueous phases.[12]

  • Esterification of the Carboxylic Acid: The carboxylic acid group on the 4-halobenzoic acid can sometimes interfere with solubility and the catalytic cycle. Protecting it as a methyl or ethyl ester prior to the coupling reaction can improve solubility and overall yield. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Q4: How critical is the choice of base, and what are the trade-offs?

A4: The base plays a critical role in activating the organoboron species for transmetalation.[3][13] The choice of base is often dependent on the specific substrates and catalyst system.[3]

Base Typical Conditions Advantages Disadvantages
K₂CO₃ Aqueous solvent mixtures (e.g., Toluene/H₂O)Inexpensive, widely used.[14]Can be less effective for challenging substrates.
K₃PO₄ Often used in anhydrous or biphasic systems.Stronger base, often effective for less reactive aryl chlorides.[5]Can promote protodeboronation if not carefully controlled.[5]
Cs₂CO₃ Aprotic polar solvents (e.g., Dioxane, DMF).Highly effective for difficult couplings due to its high solubility.[15]More expensive.
KF Can be used in anhydrous conditions.A milder base, useful when base-sensitive functional groups are present.[16]May lead to slower reaction rates.[17]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3]

III. Experimental Protocols and Workflows

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol provides a general starting point. Optimization of specific parameters may be required.

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 201 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid, 4-methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[5]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[5][8]

  • Solvent Addition: Add the degassed toluene and water to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the solid product and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[18]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

G start Low Yield (<50%) reagent_check Check Reagent Purity & Stoichiometry start->reagent_check condition_check Verify Inert Atmosphere & Degassed Solvents reagent_check->condition_check Reagents OK success Yield Improved reagent_check->success Issue Found & Corrected base_screen Screen Different Bases (K2CO3, K3PO4, Cs2CO3) condition_check->base_screen Conditions OK condition_check->success Issue Found & Corrected catalyst_screen Screen Catalyst Systems (e.g., Buchwald Ligands) base_screen->catalyst_screen No Improvement base_screen->success Yield Improved solvent_screen Optimize Solvent System (e.g., Dioxane/H2O) catalyst_screen->solvent_screen No Improvement catalyst_screen->success Yield Improved solvent_screen->success Yield Improved

Caption: A systematic workflow for troubleshooting low yields.

IV. The Suzuki-Miyaura Catalytic Cycle

A clear understanding of the reaction mechanism is essential for rational optimization.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)3- (from Ar'B(OH)2 + Base) PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' (Product) Product Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

By systematically addressing the key parameters outlined in this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and a more efficient synthetic process.

V. References

  • Cano, I., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Couto, C. G., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 2014. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. 2022. Available from: [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 2020. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 2021. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. 2004. Available from: [Link]

  • National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 2015. Available from: [Link]

  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. 2022. Available from: [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999. Available from: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. 2007. Available from: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? 2018. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? 2017. Available from: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2023. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? 2019. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? 2014. Available from: [Link]

  • Ennis, D. S., et al. Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 1999. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. 2009. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? 2018. Available from: [Link]

  • Google Patents. Method for preparing 4-methyl-biphenyl derivatives. Available from:

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. 1999. Available from: [Link]

  • The Royal Society of Chemistry. (2a) methyl [1,1'-biphenyl]-4-carboxylate. Available from: [Link]

  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. 2016. Available from: [Link]

  • PubChem. 4'-Methyl-4-biphenylcarboxylic acid. Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. 1999. Available from: [Link]

  • NIST. Methyl biphenyl-4-carboxylate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter, providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.

Core Troubleshooting Guide

This section addresses the most frequent and critical issues observed during Suzuki coupling reactions. Each entry details potential causes and provides systematic, actionable solutions.

Issue 1: My reaction shows no conversion, or the yield is extremely low (<10%).

This is one of the most common yet frustrating issues. A stalled reaction often points to a fundamental problem with one of the core components of the catalytic cycle.

Q: I've assembled my reaction, but after hours of heating, TLC/LC-MS analysis shows only starting materials. What should I investigate first?

A: A complete lack of reactivity suggests a critical failure in initiating or sustaining the catalytic cycle. The primary suspects are the catalyst's activity, the reaction atmosphere, or the integrity of your reagents.

Possible Causes & Step-by-Step Troubleshooting:

  • Inactive Catalyst: The active catalytic species is Pd(0), which is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂) or used directly (like Pd(PPh₃)₄). This species is highly sensitive to oxygen.[1][2]

    • Troubleshooting Protocol:

      • Verify Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species or degrade phosphine ligands.[1][3] Ensure your reaction flask was thoroughly purged. A standard procedure is to evacuate the sealed flask and backfill with an inert gas (Argon or Nitrogen) three times.[1] All solvents and aqueous solutions must be rigorously degassed by sparging with an inert gas for 15-30 minutes before addition.[3][4]

      • Check Catalyst and Ligand Quality: Palladium precatalysts can degrade over time, and phosphine ligands are notoriously prone to oxidation.[1] Use freshly opened reagents or catalysts stored correctly in a desiccator or glovebox. If using a Pd(II) source, its reduction to Pd(0) might be failing. This can be caused by impure reagents or insufficient reducing equivalents (often the phosphine ligand or a boronic acid homocoupling event).[5] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald precatalysts) which are designed for efficient generation of the active catalyst.[5]

  • Poor Reagent Quality: The stability of the boronic acid/ester is a frequent culprit for low yields.[1][5]

    • Troubleshooting Protocol:

      • Assess Boronic Acid Stability: Boronic acids, especially electron-deficient or heteroaromatic ones, are susceptible to protodeboronation—a side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[1][6][7] Use fresh, high-purity boronic acid. If protodeboronation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt, which are more robust against this side reaction.[2][5][6]

      • Evaluate Halide Reactivity: The oxidative addition step is highly dependent on the identity of the halide. The general reactivity trend is I > Br > OTf >> Cl.[2][8] If you are using an aryl chloride, a standard catalyst system like Pd(PPh₃)₄ may not be active enough.[8][9] Switching to a more electron-rich and bulky ligand (e.g., Buchwald's SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is often necessary to facilitate the challenging oxidative addition of aryl chlorides.[8][10][11]

  • Sub-optimal Base or Solvent Conditions: The base is not merely a spectator; it is critical for activating the boronic acid for the transmetalation step.[12][13]

    • Troubleshooting Protocol:

      • Re-evaluate Base Choice: The base must be strong enough and sufficiently soluble to form the reactive boronate species.[6][12] For general-purpose couplings, K₂CO₃ is a common choice, but for less reactive partners, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[13] Ensure the base is finely powdered to maximize surface area.[14]

      • Check Solubility: All components must be reasonably soluble at the reaction temperature. If your starting materials are not dissolving, the reaction will be extremely slow or fail.[7][15] Consider switching to a solvent with better solubilizing power, such as DMF, dioxane, or toluene.[5][12] Often, a biphasic system (e.g., Toluene/Water or Dioxane/Water) is used to dissolve both the organic substrates and the inorganic base.[5]

Visualizing the Catalytic Cycle

Understanding the core steps of the Suzuki-Miyaura coupling is essential for effective troubleshooting. A failure at any point in this cycle will halt the reaction.

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-PdII(X)-L₂ OxAdd->PdII_RX Rate-limiting for Ar-Cl Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-PdII(R²)-L₂ Transmetal->PdII_R1R2 Base is critical RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product Formation Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Issue 2: My reaction is working, but I'm observing significant side products.

The appearance of unexpected products points to competing reaction pathways. Identifying these byproducts is the key to mitigating their formation.

Q: My desired product is forming, but my crude mixture is contaminated with significant amounts of homocoupled boronic acid (R²-R²) and/or dehalogenated starting material (R¹-H). How can I suppress these side reactions?

A: These are two of the most common side reactions in Suzuki couplings. Homocoupling is often linked to the presence of oxygen or issues with Pd(II) precatalysts, while dehalogenation points to an alternative reduction pathway for the organopalladium intermediate.

1. Homocoupling of Boronic Acid (R²-R²):

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, or by a Pd(II) source that has not been efficiently reduced to Pd(0).[5] The Pd(II) species can directly mediate the homocoupling, which also serves as a pathway to generate the active Pd(0) catalyst, albeit an unproductive one.[5]

  • Solution:

    • Rigorous Degassing: The most effective way to minimize homocoupling is to ensure the reaction is free of oxygen.[3] Use the degassing procedures described in Issue 1.

    • Use Pd(0) or Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or use a modern precatalyst that ensures rapid and clean generation of the active Pd(0) species. This minimizes the amount of free Pd(II) in the reaction mixture.[5]

2. Dehalogenation of Aryl Halide (R¹-H):

  • Cause: Dehalogenation occurs when the R¹-Pd(II)-X intermediate is intercepted by a hydride source before it can undergo transmetalation.[5] The hydride can come from various sources, including amine bases, alcohol solvents, or even water under certain conditions.[5][11] After the hydride replaces the halide on the palladium center, reductive elimination of R¹-H occurs.

  • Solution:

    • Change Solvent and Base: Avoid solvents that can act as hydride donors, such as alcohols. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[11] Switch from amine bases to inorganic bases like K₃PO₄ or K₂CO₃, which are not hydride sources.[11]

    • Accelerate Transmetalation: The faster the transmetalation step, the less time the R¹-Pd(II)-X intermediate has to react with stray hydride sources. Using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄) or ensuring the base is well-dissolved can accelerate transmetalation and outcompete the dehalogenation pathway.[6][13]

Visualizing the Troubleshooting Workflow

A logical decision tree can help diagnose and solve the issue of low yields or side reactions systematically.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree start Low Yield / No Reaction check_reagents 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Stable Boronic Ester? start->check_reagents check_setup 2. Verify Reaction Setup - Fully Degassed? - Inert Atmosphere? check_reagents->check_setup optimize_conditions 3. Optimize Conditions - Stronger Base? - Different Solvent? check_setup->optimize_conditions side_products Significant Side Products? optimize_conditions->side_products homocoupling Homocoupling (R²-R²)? side_products->homocoupling Yes success Reaction Optimized side_products->success No dehalogenation Dehalogenation (R¹-H)? homocoupling->dehalogenation No solve_homocoupling Improve Degassing Use Pd(0) Precatalyst homocoupling->solve_homocoupling Yes solve_dehalogenation Switch to Aprotic Solvent Use Inorganic Base (K₃PO₄) dehalogenation->solve_dehalogenation Yes dehalogenation->success No solve_homocoupling->success solve_dehalogenation->success

Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my reaction? A1: Ligand choice is critical and substrate-dependent. For simple aryl bromides/iodides, triphenylphosphine (PPh₃) is often sufficient. For more challenging substrates like aryl chlorides or sterically hindered partners, bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required to promote the difficult oxidative addition and subsequent reductive elimination steps.[5][11][16] Ligand screening is often the most effective approach to find the optimal choice for a new substrate class.[5]

Q2: Is water always necessary in a Suzuki coupling? A2: Not always, but it is very common. Water often helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and is believed to facilitate the transmetalation step by activating the boronic acid.[5][12] However, for substrates that are highly sensitive to protodeboronation, strictly anhydrous conditions may be necessary.[6] In these cases, more soluble organic bases or specific conditions (e.g., using KF as the base) might be employed.[6][10]

Q3: My reaction involves an N-heterocycle and it's failing. Why? A3: Nitrogen-containing heterocycles can be problematic because the nitrogen lone pair can coordinate to the palladium center, inhibiting catalysis.[11][16] For heterocycles with an acidic N-H bond (like indoles or pyrroles), the proton can interfere with the basic conditions.[11] Using specialized ligands like SPhos or XPhos, which are bulky, can prevent this inhibitory binding.[16][17] Protecting the N-H group is another viable strategy.[11]

Q4: What is "Palladium Black" and is it bad? A4: Palladium black is finely divided, amorphous palladium metal. Its formation indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution.[5] This is a common catalyst deactivation pathway. It means your catalyst is no longer in the solution to participate in the catalytic cycle, and the reaction will stop. This is often caused by poor ligand choice (the ligand stabilizes the Pd(0) species in solution), high temperatures, or the presence of impurities.[18]

Key Experimental Protocols

Protocol 1: General Procedure for a Standard Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of a generic aryl bromide with a phenylboronic acid and should be optimized for specific substrates.[6][11][19]

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the stirred solution for 10-15 minutes for further deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Guide to Selecting Base and Solvent Combinations
BaseStrengthCommon SolventsTypical Use Case & Comments
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂O, THF/H₂OA versatile, common choice for many standard couplings.[12][13] Requires water for good solubility.
K₃PO₄ StrongDioxane, Toluene, THF (often with H₂O)More effective for less reactive substrates (e.g., aryl chlorides) and hindered partners.[6][8][13] Accelerates transmetalation.
Cs₂CO₃ StrongDioxane, THF, DMFHighly effective and often provides higher yields, but is more expensive.[7] Good for difficult couplings.
KF MildTHF, DioxaneUsed for substrates with base-sensitive functional groups (e.g., esters) to avoid hydrolysis.[6][10][15] Can result in slower reaction rates.
Organic Bases (e.g., Et₃N) WeakDMF, TolueneGenerally less effective than inorganic bases for activating boronic acids and can sometimes act as a hydride source, leading to dehalogenation.[12][13]

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Suzuki reaction. Wikipedia.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Suzuki Cross Coupling Reaction-A Review.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing).
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling | Request PDF.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics.
  • How can I solve my problem with Suzuki coupling?
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • How difficult should a suzuki coupling be? Reddit.
  • What's the problem of Suzuki-Miyuara coupling reaction conditions?
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development.

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Technical Support Center: Optimization of 4'-Methylbiphenyl-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4'-methylbiphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. The methodologies discussed herein are grounded in established chemical principles and validated through extensive practical application.

Introduction: The Suzuki-Miyaura Coupling Approach

The synthesis of 4'-methylbiphenyl-4-carboxylic acid is most commonly and efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or pseudohalide) and an organoboron species. For this specific synthesis, the key disconnection involves coupling 4-bromobenzoic acid with 4-methylphenylboronic acid.

While robust, the Suzuki-Miyaura coupling is sensitive to a variety of parameters. Optimization is often necessary to achieve high yields, minimize impurities, and ensure reproducibility. This guide will address the common challenges and provide systematic approaches to overcoming them.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis of 4'-methylbiphenyl-4-carboxylic acid.

Q1: My reaction shows low to no conversion of starting materials. What are the primary causes?

A1: A stalled reaction is a common issue and can typically be traced back to one of the following critical components:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1] Ensure that your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2] All solvents must be thoroughly degassed prior to use to remove dissolved oxygen.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] Ensure your palladium source and phosphine ligands have not degraded during storage.[3]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] If the base is too weak or impure, the reaction may not proceed. For this synthesis, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[6][7] Ensure the base is finely powdered and anhydrous for optimal performance.

  • Poor Reagent Quality: The stability of boronic acids can be a concern.[4] Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major side reaction, especially with electron-deficient boronic acids.[3] Use fresh, high-purity 4-methylphenylboronic acid. Consider using more stable boronic esters (e.g., pinacol esters) if degradation is suspected.[8]

Q2: I am observing a significant amount of homocoupling byproducts (biphenyl-4,4'-dicarboxylic acid and 4,4'-dimethylbiphenyl). How can I minimize these?

A2: Homocoupling arises from the coupling of two molecules of the same starting material.

  • Minimizing Boronic Acid Homocoupling: The primary cause of boronic acid homocoupling is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.[3][4] Rigorous degassing of solvents and maintaining a strict inert atmosphere are the most effective preventative measures.

  • Minimizing Aryl Halide Homocoupling: While less common, homocoupling of the aryl halide can occur. This is often an indication of a problematic catalyst system or incorrect reaction conditions. Re-evaluation of the catalyst, ligand, and temperature may be necessary.

Q3: The reaction is proceeding, but the yield is consistently low. What parameters should I optimize?

A3: Low yields, in the presence of product formation, suggest that the reaction conditions are suboptimal. A systematic optimization of the following parameters is recommended[9]:

  • Catalyst and Ligand Selection: While various palladium catalysts can be effective, the choice of ligand is critical. Bulky, electron-rich phosphine ligands often improve catalyst performance for challenging couplings.[10] Consider screening different ligands to identify the optimal choice for your specific substrate combination.

  • Solvent System: The solvent affects the solubility of the reactants and the stability of the catalytic species.[1] A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous basic solution is commonly employed.[7] The ratio of organic solvent to water can significantly impact the reaction rate and yield.

  • Reaction Temperature: The reaction may require heating to achieve a reasonable rate.[6] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions like protodeboronation.[11] An optimal temperature range should be determined experimentally.

  • Stoichiometry of Reactants: While a 1:1 stoichiometry is theoretical, it is often beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the reaction to completion.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the synthesis of 4'-methylbiphenyl-4-carboxylic acid?

A1: There is no single "best" catalyst system, as the optimal choice can depend on the scale and specific conditions of the reaction. However, a common and effective starting point is a combination of a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃).[12] For more challenging couplings or to improve yields, more advanced catalyst systems involving bulky, electron-rich ligands from the Buchwald or Fu groups can be employed.[13]

Q2: Which base should I choose, and how does it affect the reaction?

A2: The base is essential for the transmetalation step in the catalytic cycle.[5] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃).[6][7][12] The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be considered, although this may lead to slower reaction rates.[14]

Q3: How do I properly degas my solvents, and why is it so important?

A3: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[3] Common degassing methods include:

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. This cycle is typically repeated three times for maximum effectiveness. This is the most rigorous method.

Q4: What is a suitable work-up and purification procedure for 4'-methylbiphenyl-4-carboxylic acid?

A4: After the reaction is complete, a typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with water and an organic solvent like ethyl acetate.[7]

  • Acidifying the aqueous layer with an acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Filtering the solid product and washing with water to remove inorganic salts.

  • The crude product can then be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[15]

Optimized Reaction Parameters

The following table summarizes a range of optimized conditions for the Suzuki-Miyaura coupling to synthesize 4'-methylbiphenyl-4-carboxylic acid. These should be considered as starting points for your own optimization experiments.

ParameterRecommended RangeRationale
Palladium Catalyst 0.5 - 2.0 mol%Lower loadings are cost-effective but may require longer reaction times. Higher loadings can increase the reaction rate but also the cost and potential for residual palladium in the product.[9]
Ligand 1-4 equivalents relative to PdThe ligand stabilizes the palladium catalyst and influences its reactivity. The optimal ratio depends on the specific ligand used.
Base 2-3 equivalentsA sufficient excess of base is needed to drive the reaction to completion and neutralize any acidic byproducts.
Solvent Toluene/Water, Dioxane/WaterA biphasic system is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CHeating is typically required to achieve a reasonable reaction rate. The optimal temperature should be determined experimentally to balance reaction speed and catalyst stability.[6]
Reaction Time 2 - 24 hoursReaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

Experimental Protocol: Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of 4'-methylbiphenyl-4-carboxylic acid.

Materials:

  • 4-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2M solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.01 eq) and triphenylphosphine (0.03 eq).

  • Solvent Addition: Add degassed toluene and degassed deionized water (e.g., in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 2M HCl until a precipitate forms (typically pH ~2).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the product under vacuum to obtain the crude 4'-methylbiphenyl-4-carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L2-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 (activated by base) pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst System - Inert atmosphere? - Degassed solvents? - Reagent quality? start->check_catalyst check_base Verify Base - Correct base? - Anhydrous & pure? start->check_base optimize_conditions Systematic Optimization - Screen solvents - Vary temperature - Adjust stoichiometry check_catalyst->optimize_conditions If catalyst is ok check_base->optimize_conditions If base is ok side_reactions Analyze for Side Reactions - Protodeboronation? - Homocoupling? optimize_conditions->side_reactions success Improved Yield optimize_conditions->success side_reactions->optimize_conditions Address specific side reaction

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE.
  • Reddit. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 4-Methylbiphenyl Synthesis via Suzuki Coupling.

Sources

Technical Support Center: Purification of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 720-73-0). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key biphenyl intermediate with high purity. As a molecule often synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, crude this compound is frequently contaminated with a variety of byproducts, unreacted starting materials, and catalyst residues.

This guide provides a structured, question-and-answer-based approach to troubleshooting common purification issues. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and helps you diagnose the nature of your purification challenge.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is almost entirely dictated by the synthetic route. Assuming a standard Suzuki-Miyaura coupling between 4-bromobenzoic acid and 4-methylphenylboronic acid (or vice-versa), you should anticipate the following impurities:

  • Unreacted Starting Materials: 4-bromobenzoic acid, 4-iodobenzoic acid, or 4-methylphenylboronic acid.

  • Homo-coupled Byproducts: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two benzoic acid moieties) and 4,4'-dimethylbiphenyl (from the coupling of two toluene moieties). These are very common byproducts in Suzuki reactions.[1]

  • Protodeboronation Product: Toluene, formed by the cleavage of the C-B bond in the boronic acid.[1]

  • Catalyst Residues: Residual palladium (often appearing as a black or grey solid) and phosphine ligands (e.g., triphenylphosphine or its oxide).

  • Inorganic Salts: Bases used in the reaction, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: My crude product is a discolored powder with a low melting point. What is my overall purification strategy?

A2: A low or broad melting point and discoloration are clear indicators of significant impurities. A multi-step purification strategy is recommended. The logical flow is to first use a bulk purification technique to remove grossly different impurities and then follow up with a high-resolution technique to eliminate closely related analogs.

Here is a general decision-making workflow:

Purification_Strategy Crude Crude Product (Low Purity, Discolored) Purity_Check Initial Analysis (TLC, ¹H NMR) Crude->Purity_Check AcidBase Acid-Base Extraction (Removes neutral & basic impurities) Purity_Check->AcidBase Significant neutral impurities present Charcoal Activated Charcoal Treatment (Removes Pd residues) AcidBase->Charcoal Product is dark/grey Recrystal Recrystallization (Removes most remaining impurities) AcidBase->Recrystal Product is off-white Charcoal->Recrystal Chromatography Column Chromatography (High-resolution separation) Recrystal->Chromatography Closely related impurities remain Final_Product Pure Product (>98% Purity) Recrystal->Final_Product Purity goal met Chromatography->Final_Product

Caption: General workflow for purifying crude this compound.

The most robust initial step for a carboxylic acid like this is an acid-base extraction , which efficiently removes neutral (homo-coupled 4,4'-dimethylbiphenyl) and basic impurities.[2][3]

Part 2: Troubleshooting and Detailed Protocols

This section provides specific troubleshooting advice in a Q&A format, complete with detailed, step-by-step protocols.

Q3: My crude product contains significant neutral impurities (e.g., 4,4'-dimethylbiphenyl). How do I perform an effective acid-base extraction?

A3: Acid-base extraction is highly effective because it leverages the acidic nature of your target compound. By converting the carboxylic acid into its water-soluble carboxylate salt with a mild base, you can wash away water-insoluble neutral impurities.

Causality: The principle relies on the reversible acid-base reaction of the carboxylic acid group. In its protonated form (R-COOH), the molecule is largely non-polar and soluble in organic solvents. When deprotonated by a base to its salt form (R-COO⁻ Na⁺), it becomes ionic and preferentially dissolves in the aqueous phase.[2][4][5] Neutral impurities like 4,4'-dimethylbiphenyl lack this acidic proton and therefore remain in the organic layer throughout the process.

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or diethyl ether (200 mL) in a separatory funnel. Note: Ensure all solids are fully dissolved.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL) to the separatory funnel.[6]

  • Extraction: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release the CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer (containing your desired product as its sodium salt) into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (50 mL) to ensure complete recovery. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid (HCl) dropwise. Your product, this compound, will precipitate out as a white solid as the solution becomes acidic.

  • Confirmation: Check the pH with litmus or pH paper to ensure the solution is acidic (pH ~2).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the solid thoroughly in a vacuum oven.

AcidBase_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase A 1. Dissolve Crude Product in Ethyl Acetate C 3. Extract with NaHCO₃ (aq) (Product moves to aqueous phase as sodium salt) A->C Add NaHCO₃ D 4. Separate Layers (Organic phase contains neutral impurities) F 6. Discard Organic Layer D->F E 5. Collect Aqueous Layer D->E C->D G 7. Re-acidify with HCl (aq) (Product precipitates) E->G End Purified Solid G->End Filter & Dry Start Crude Product Start->A

Caption: Workflow for purification via acid-base extraction.

Q4: After extraction, my product is still off-white or grey. How can I remove persistent color impurities?

A4: A persistent grey or black color is almost always due to residual palladium catalyst ("palladium black"). Activated charcoal is an excellent and cost-effective agent for adsorbing these fine metallic particles and other large, non-polar colored impurities.

  • Dissolution: Following your primary purification (like acid-base extraction), dissolve the product in a suitable hot solvent. For recrystallization purposes, this would be the solvent you intend to crystallize from (see Q5). A good starting point is a mixture of ethanol and water.

  • Charcoal Addition: To the hot, dissolved solution, add a very small amount of activated charcoal (typically 1-2% of the solute mass, added via a powder funnel). Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add to a solution that is hot but not vigorously boiling.

  • Heating: Gently heat the mixture at reflux for 5-10 minutes to allow for complete adsorption.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal without prematurely crystallizing your product. Use a pre-heated funnel (by pouring hot solvent through it) with fluted filter paper and collect the hot, clear filtrate in a pre-warmed flask.

  • Crystallization: Proceed with the cooling and crystallization of the decolorized filtrate as described in the recrystallization protocol below.

Q5: Recrystallization is giving me poor recovery or an oily product. How do I select the right solvent system?

A5: Successful recrystallization depends entirely on solvent selection. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. For this compound, which is a fairly polar molecule but with a large non-polar biphenyl core, a mixed solvent system is often required.

Physicochemical Data:

Property Value Source
Molecular Formula C₁₄H₁₂O₂ [7]
Molecular Weight 212.24 g/mol [7]
Appearance White Powder/Solid [8]

| Melting Point | 251-260 °C |[8] |

Based on literature for similar biphenyl carboxylic acids, good solvent systems to screen are:

  • Ethanol/Water

  • Acetone/Water

  • Toluene

  • Ethyl Acetate/Hexane

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the "good" solvent (ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. The goal is to use the minimum amount of hot solvent.

  • Insolubilization: While keeping the solution hot, add the "poor" solvent (water) dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-solubilization: Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.[9]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent mixture, and dry them under vacuum.

Q6: I'm still seeing impurities with very similar polarity by TLC/HPLC. What is the ultimate purification step?

A6: When impurities like homo-coupled dimers (e.g., biphenyl-4,4'-dicarboxylic acid) persist, high-resolution purification using flash column chromatography is necessary. Carboxylic acids can be challenging to purify on standard silica gel due to strong interactions that cause streaking or "tailing" of the spot on a TLC plate.

Causality: Silica gel is slightly acidic. This can lead to an equilibrium between the protonated and deprotonated forms of your carboxylic acid as it travels through the column, resulting in poor separation. To suppress this, a small amount of a volatile acid is added to the mobile phase.[6] This ensures your compound remains fully protonated and elutes as a sharp, well-defined band.

  • Solvent System Selection: Develop a mobile phase using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Add 0.5-1% acetic acid to the solvent mixture. Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a silica gel column with your chosen eluent system.

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent (and the volatile acetic acid) under reduced pressure using a rotary evaporator to yield the final, high-purity product.

Part 3: Purity Confirmation

After purification, it is essential to confirm the identity and purity of your this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show clean, well-resolved peaks corresponding to the aromatic protons and the methyl group singlet. Integration should match the expected 11 hydrogens (excluding the acidic proton).

  • HPLC Analysis: A reverse-phase HPLC method, typically using an acetonitrile/water gradient with an acid modifier like formic or phosphoric acid, should show a single major peak for the purified product.[10]

  • Melting Point: The purified product should have a sharp melting point within the literature range of 251-260 °C.[8] A broad melting range indicates the presence of impurities.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid.
  • Chem Reactor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.

Sources

Removal of palladium catalyst residues from biphenyl compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Gemini AI Logo

Topic: Removal of Palladium Catalyst Residues from Biphenyl Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biphenyl compounds, which are core structures in many active pharmaceutical ingredients (APIs).[1][2] However, a significant challenge in pharmaceutical and fine chemical manufacturing is the removal of residual palladium from the final product to meet stringent regulatory requirements.[1][3] The International Council for Harmonisation (ICH) Q3D guideline sets strict limits on elemental impurities, including palladium, in drug products to ensure patient safety.[4][5] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[6][7]

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the removal of palladium residues from biphenyl compounds. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to help you develop robust and efficient purification strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High Palladium Content (>50 ppm) in the Final Product After Initial Purification (e.g., Chromatography)

Possible Causes:

  • Strong Chelation: The biphenyl product itself may contain functional groups (e.g., nitrogen or sulfur heterocycles) that strongly chelate to palladium, making it difficult to remove by standard chromatographic methods.[8]

  • Multiple Palladium Species: The reaction mixture can contain various palladium species, including Pd(0) and Pd(II), as well as palladium clusters, which may have different solubilities and affinities for purification media.[1]

  • Ineffective Chromatography: Standard silica gel chromatography may not be sufficient for removing all palladium species, especially if they co-elute with the product.[9]

Troubleshooting Steps & Optimization:

  • Employ a Metal Scavenger: This is often the most effective solution. Solid-supported scavengers are insoluble materials that bind to the metal, allowing for easy removal by filtration.[10]

    • Screen Different Scavengers: The choice of scavenger is critical. Sulfur-based silica scavengers, such as those functionalized with thiol or thiourea groups, are highly effective for palladium.[11][12][13]

    • Optimize Scavenging Conditions: Test variables such as scavenger loading (equivalents relative to palladium), temperature, and reaction time. A typical starting point is 4-8 molar equivalents of scavenger stirred at room temperature or slightly elevated temperatures (40-60 °C) for several hours.[8]

  • Consider a Pre-treatment Step:

    • A mild oxidation (e.g., with air) or reduction step before scavenging can help convert various palladium species into a single, more easily removed form.

  • Change the Purification Method: If scavenging is not sufficiently effective, consider alternative or complementary techniques.

    • Recrystallization: This can be a powerful method for purification, especially if a solvent system can be found where the biphenyl product has high solubility at elevated temperatures and low solubility at room temperature, while palladium impurities remain in solution.[14][15][16]

    • Activated Carbon Treatment: Activated carbon can be a cost-effective option for removing palladium.[17][18] However, it can sometimes lead to product loss due to non-specific adsorption.[8]

Issue 2: Significant Product Loss During the Purification Process

Possible Causes:

  • Non-specific Adsorption: The product may adsorb onto the purification medium, especially with highly porous materials like activated carbon.[8]

  • Co-precipitation: During recrystallization, the product and palladium species may co-precipitate if their solubility profiles are similar.

  • Overuse of Scavenger: Using an excessive amount of scavenger can sometimes lead to product loss.

Troubleshooting Steps & Optimization:

  • Optimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. This can be determined through small-scale screening experiments.

  • Adjust the Solvent System:

    • For scavenging, choose a solvent in which your product is highly soluble to minimize its interaction with the solid support.[8]

    • For recrystallization, carefully screen for a solvent or solvent mixture that provides a large solubility differential for your product between hot and cold temperatures, while keeping impurities dissolved.[19]

  • Wash Thoroughly: After filtration of the scavenger or activated carbon, wash the solid cake with fresh solvent to recover any adsorbed product.[8]

  • Consider a Different Scavenger: Some scavengers have a lower affinity for organic molecules. Test a variety of scavengers to find one with high selectivity for palladium.[8]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Possible Causes:

  • Variability in Reaction Work-up: Inconsistent work-up procedures can lead to different forms and concentrations of residual palladium in the crude product.

  • Aging of Reagents: The effectiveness of scavengers or other purification agents can degrade over time.

  • Incomplete Reaction: If the coupling reaction does not go to completion, the unreacted starting materials and byproducts can interfere with the purification process.

Troubleshooting Steps & Optimization:

  • Standardize the Reaction Work-up: Ensure a consistent and reproducible work-up procedure for every batch before initiating palladium removal.[8]

  • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species, which can help to mitigate batch-to-batch variability.[8]

  • Analyze Crude Product: Before purification, analyze a small sample of the crude product to determine the initial palladium concentration. This will allow you to adjust the amount of scavenger or other purification agents accordingly.

  • Ensure Reagent Quality: Use fresh, high-quality scavengers and solvents for the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium residues?

A1: The most common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Functionalized silica gels are a popular choice.[12]

  • Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility.[14][15]

  • Activated Carbon Treatment: A cost-effective method that can adsorb palladium impurities.[17][18]

  • Chromatography: While often used as a general purification step, it may not be sufficient on its own for complete palladium removal.[9]

  • Extraction: Liquid-liquid extraction with a solution containing a chelating agent can be effective in some cases.[20]

Q2: How do I choose the right palladium scavenger?

A2: The choice of scavenger depends on several factors, including the nature of your biphenyl compound, the solvent system, and the specific palladium species present.

  • Sulfur-based scavengers: Thiol and thiourea functionalized silica are often the first choice for palladium due to the high affinity of sulfur for platinum group metals.[4][11][12]

  • Screening: It is highly recommended to perform a small-scale screen of several different scavengers to identify the most effective one for your specific application.

  • Vendor Literature: Scavenger suppliers often provide detailed application notes and selection guides.

Q3: How can I accurately measure the amount of residual palladium in my sample?

A3: Highly sensitive analytical techniques are required to quantify palladium at the low ppm levels required by regulatory agencies.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and accurate method for trace metal analysis.[21][22]

  • Atomic Absorption (AA) Spectroscopy: Another sensitive technique for quantifying metal content.[21]

  • X-ray Fluorescence (XRF): A non-destructive technique that can also be used for palladium determination.[21][23]

  • Fluorometric Methods: Rapid, high-throughput screening methods based on palladium-catalyzed reactions that produce a fluorescent signal are also available for process development.[22][24]

Q4: Can I recover the palladium from the scavenger?

A4: Yes, palladium can be recovered from scavengers, which can be economically beneficial, as palladium is a precious metal. The recovery process typically involves incineration of the scavenger to isolate the metal.[4] Some companies also offer services for the recovery and recycling of precious metals from spent catalysts and scavengers.[25]

Q5: What are the regulatory limits for palladium in pharmaceutical products?

A5: The acceptable limits for elemental impurities are set by the International Council for Harmonisation (ICH) in their Q3D guideline. For palladium, the permitted daily exposure (PDE) depends on the route of administration:

  • Oral: 100 µ g/day

  • Parenteral: 10 µ g/day

  • Inhalation: 1 µ g/day

These PDE values are then used to calculate the maximum allowable concentration in the drug substance, typically in parts per million (ppm). For a standard oral drug with a daily dose of 10 grams or less, the limit for palladium is often 10 ppm.[7]

Experimental Protocols & Data

Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica
  • Dissolution: Dissolve the crude biphenyl product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[8]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[8]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of your crude product at room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but not at room temperature.[19]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[19]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[14]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. If needed, further cooling in an ice bath can promote crystallization.[19]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[19]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[19]

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the recrystallized product.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the effectiveness of different palladium scavengers in a model Suzuki coupling reaction.

Scavenger TypeLoading (wt%)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Reference
SiliaMetS Thiol102542400≤ 16[12]
SiliaMetS Thiourea102542400≤ 16[12]
Activated Carbon (Darco)102542400> 100[12]
Polymer Scavenger102542400> 100[12]

This data is illustrative and based on a specific case study. Results may vary depending on the reaction conditions and substrate.

Visualizations

Decision Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Biphenyl Product (High Pd Content) screen_scavengers Screen Scavengers (e.g., Thiol, Thiourea, DMT) start->screen_scavengers optimize_scavenging Optimize Conditions (Temp, Time, Loading) screen_scavengers->optimize_scavenging analyze_pd1 Analyze Pd Content (ICP-MS) optimize_scavenging->analyze_pd1 consider_alternatives Consider Alternative Methods analyze_pd1->consider_alternatives Pd > 10 ppm final_product Purified Product (Pd < 10 ppm) analyze_pd1->final_product  Pd < 10 ppm recrystallization Recrystallization consider_alternatives->recrystallization activated_carbon Activated Carbon consider_alternatives->activated_carbon analyze_pd2 Analyze Pd Content (ICP-MS) recrystallization->analyze_pd2 activated_carbon->analyze_pd2 analyze_pd2->final_product  Pd < 10 ppm product_loss High Product Loss? analyze_pd2->product_loss Pd > 10 ppm product_loss->final_product No (Acceptable Loss) optimize_alt Optimize Alternative Method (e.g., Solvent, Amount) product_loss->optimize_alt Yes optimize_alt->analyze_pd2

Caption: A workflow for selecting and optimizing a palladium removal strategy.

General Scavenging Process

Scavenging_Process cluster_solution In Solution cluster_slurry Heterogeneous Mixture product Biphenyl Product add_scavenger 1. Add Solid Scavenger & Stir product->add_scavenger palladium Palladium Residues palladium->add_scavenger bound_pd Scavenger-Pd Complex add_scavenger->bound_pd free_product Biphenyl Product (in solution) add_scavenger->free_product filtration 2. Filtration bound_pd->filtration free_product->filtration final_product 3. Purified Product Solution (Low Pd) filtration->final_product waste Solid Waste (Scavenger-Pd) filtration->waste

Caption: A diagram illustrating the solid-supported scavenger process.

References

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development - ACS Public
  • Title: Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium Source: Chemical Processing URL:[Link]
  • Title: Removal of palladium (Pd) catalysts Activated Carbon Business Division Source: Osaka Gas Chemicals Co., Ltd. URL:[Link]
  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF Source: ResearchG
  • Title: Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism Source: PubMed URL:[Link]
  • Title: Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division Source: Osaka Gas Chemicals Co., Ltd. URL:[Link]
  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Public
  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: Books - Royal Society of Chemistry URL:[Link]
  • Title: Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions Source: NIH - National Center for Biotechnology Inform
  • Title: Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence Source: PubMed URL:[Link]
  • Title: Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen Source: The Journal of Organic Chemistry - ACS Public
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  • Title: Your trick to remove residual palladium Source: Reddit URL:[Link]
  • Title: How can i remove palladium Pd catalyst easily?
  • Title: The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF Source: ResearchG
  • Title: Palladium catalyst recovery using scavenger resin Source: SpinChem URL:[Link]
  • Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL:[Link]
  • Title: Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts Source: Johnson M
  • Title: Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage URL:[Link]
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FAQ 1: What are the fundamental properties of 4'-methylbiphenyl-4-carboxylic acid that cause its poor aqueous solubility?

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemical challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for resolving solubility issues encountered with 4'-methylbiphenyl-4-carboxylic acid. As Senior Application Scientists, we understand that overcoming solubility hurdles is not just about following steps, but about understanding the underlying chemical principles to make informed, effective decisions in the laboratory.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves from fundamental concepts to advanced strategies, explaining the causality behind each experimental choice to ensure your protocols are not just procedural, but self-validating systems for success.

Answer: 4'-methylbiphenyl-4-carboxylic acid (CAS No: 720-73-0, Molecular Weight: 212.24 g/mol ) possesses a molecular structure with conflicting properties that lead to its characteristically low solubility in aqueous media.[1][2]

  • Hydrophobic Character: The core of the molecule consists of a biphenyl ring system and a methyl group (-CH₃). This large, nonpolar hydrocarbon region is hydrophobic ("water-fearing") and dominates the molecule's behavior, favoring dissolution in nonpolar organic solvents over polar solvents like water.[3][4]

  • Hydrophilic Character: The molecule's only polar, water-attracting feature is the carboxylic acid group (-COOH). While this group can engage in hydrogen bonding with water, its influence is insufficient to overcome the hydrophobicity of the rest of the molecule.[5]

Therefore, the molecule is amphipathic, but the large hydrophobic surface area is the primary determinant of its poor water solubility at neutral pH.

FAQ 2: How can I leverage pH to dramatically increase the aqueous solubility of this compound?

Answer: This is the most direct and effective method for solubilizing 4'-methylbiphenyl-4-carboxylic acid in aqueous solutions. The strategy hinges on converting the neutral, poorly soluble carboxylic acid into its highly soluble ionic salt form (a carboxylate).

The Underlying Principle: Acid-Base Chemistry

Carboxylic acids are weak acids. In a solution, they exist in equilibrium between their protonated (neutral, -COOH) form and their deprotonated (anionic, -COO⁻) form. By increasing the pH of the solution with a base (e.g., NaOH, KOH), you shift this equilibrium towards the deprotonated carboxylate form, which is an ion.[6][7] This charged species is significantly more polar and readily forms strong ion-dipole interactions with water molecules, leading to a substantial increase in solubility.[7][8]

Below is a diagram illustrating this fundamental equilibrium.

Troubleshooting_Workflow start Solubility Issue: Precipitation on Dilution q_ph Can the final pH of your aqueous system be basic (pH > 8)? start->q_ph sol_ph Strategy 1: pH Adjustment Dissolve compound directly in basic buffer (e.g., pH 9.0 Tris). q_ph->sol_ph Yes q_solvent Can your system tolerate a small amount (<1%) of an organic co-solvent? q_ph->q_solvent No q_combo Is precipitation still occurring? sol_ph->q_combo sol_cosolvent Strategy 2: Co-Solvency Prepare a high-concentration stock in DMSO or Ethanol and dilute. q_solvent->sol_cosolvent Yes q_solvent->q_combo No sol_cosolvent->q_combo sol_combo Strategy 3: Combination Approach Use a co-solvent stock (DMSO) and dilute into a slightly basic buffer (pH 7.5-8.0). q_combo->sol_combo Yes sol_advanced Strategy 4: Advanced Formulation Consider surfactants (e.g., Tween-80), cyclodextrins, or solid dispersions for complex formulation needs. q_combo->sol_advanced No, need more options

Caption: Troubleshooting decision tree for solubility issues.

FAQ 5: What advanced solubilization techniques can be considered for formulation development?

Answer: For challenging applications like developing oral or parenteral drug formulations, more advanced methods may be required to improve solubility and bioavailability.

  • Use of Surfactants/Micelles: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds like 4'-methylbiphenyl-4-carboxylic acid, effectively dissolving them in the bulk aqueous phase. [9]* Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic biphenyl portion of your compound can fit inside this cavity, forming an inclusion complex that has much greater aqueous solubility. [10]* Solid Dispersions: This technique involves dispersing the compound at a molecular level within a solid hydrophilic carrier or matrix, such as a water-soluble polymer (e.g., PVP, PEG). [9]When this solid dispersion is introduced to water, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate. [9][11]* Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer scale (nanosuspension) dramatically increases the surface area-to-volume ratio. [12][13]This leads to a faster dissolution rate as described by the Noyes-Whitney equation. [11] These advanced methods often require specialized equipment and formulation expertise but offer powerful solutions for overcoming significant solubility barriers.

References

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
  • Al-Ghaban, D. A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • National Center for Biotechnology Information. (n.d.). 4'-Methylbiphenyl-4-carboxylic acid. PubChem Compound Database.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-biphenylcarboxylate. PubChem Compound Database.
  • Liu, R. (Ed.). (2012). Water-Insoluble Drug Formulation. CRC press. (General principles covered, specific URL not available for book).
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • National Institute of Standards and Technology. (n.d.). Methyl biphenyl-4-carboxylate. NIST Chemistry WebBook.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • Journal of Drug Delivery and Therapeutics. (2018). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • Chemistry LibreTexts. (2020). Physical Properties of Carboxylic Acids.
  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.

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Technical Support Center: Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling Side Reactions

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the synthesis of 4'-methylbiphenyl-4-carboxylic acid, a key intermediate in various research and development applications. Our focus is on the prevalent issue of homocoupling in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This document provides field-proven insights and actionable protocols to help you maximize the yield and purity of your target compound.

Troubleshooting Guide: Minimizing Unwanted Byproducts

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction is producing significant amounts of 4,4'-dimethylbiphenyl and/or biphenyl-4,4'-dicarboxylic acid. What is causing this and how can I fix it?

A1: This is a classic case of homocoupling, an undesired side reaction that leads to the formation of symmetrical biaryls from the coupling of two identical starting material molecules.[1] In your synthesis, you are observing two distinct homocoupling events:

  • 4,4'-dimethylbiphenyl results from the homocoupling of your aryl halide (e.g., 4-bromotoluene or a related derivative).

  • Biphenyl-4,4'-dicarboxylic acid (or its precursor) arises from the homocoupling of your boronic acid reagent (4-carboxyphenylboronic acid).

This side reaction is highly problematic as it consumes starting materials, lowers the yield of the desired 4'-methylbiphenyl-4-carboxylic acid, and the resulting byproducts can be challenging to separate during purification due to similar physical properties.[1]

The two primary drivers of homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major culprit.[1][2][3] Oxygen can facilitate the oxidative coupling of boronic acids and can also re-oxidize the active Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[1][4]

  • Palladium(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as a precatalyst, it must first be reduced in situ to the catalytically active Pd(0) species. This reduction process can sometimes occur via the homocoupling of the boronic acid, which acts as the reducing agent, thereby generating the unwanted byproduct.[1][4]

Immediate Corrective Actions:

  • Implement rigorous deoxygenation procedures for all solvents and reagents.

  • Switch from a Pd(II) precatalyst to a Pd(0) source.

Q2: I suspect oxygen contamination is my main problem. What is the most effective protocol for deoxygenation?

A2: Rigorous exclusion of oxygen is one of the most critical factors for suppressing homocoupling.[5][6][7] Simply running the reaction under a nitrogen-filled balloon is often insufficient. A systematic deoxygenation protocol is essential.

Experimental Protocol: Rigorous Deoxygenation via Inert Gas Sparging

  • Setup: Assemble your reaction flask (e.g., a Schlenk flask) with a stir bar.

  • Solvent Addition: Add your solvent system (e.g., toluene/ethanol/water) to the flask.[8]

  • Sparging: Insert a long needle or sparging tube connected to a source of high-purity inert gas (argon or nitrogen) so that the tip is below the solvent surface.

  • Purge: Bubble the inert gas through the solvent for a minimum of 20-30 minutes with gentle stirring. This process, known as sparging, effectively displaces dissolved oxygen.

  • Reagent Addition: After sparging, maintain a positive pressure of the inert gas. Add your solid reagents (aryl halide, boronic acid, base, and ligand) to the flask under a counterflow of the inert gas.

  • Catalyst Addition: Finally, add the palladium catalyst under the inert atmosphere.

  • Reaction: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.

The direct correlation between dissolved oxygen levels and the formation of homocoupling byproducts has been quantitatively demonstrated.

Table 1: Effect of Dissolved Oxygen on Homocoupling

Dissolved Oxygen (ppm) Homocoupling Byproduct (%)
8.3 - 8.7 (Air Saturated) > 1.0% (Significant Formation)
3.3 0.18
2.2 0.18
< 0.5 0.071

Data adapted from a study on the synthesis of a pharmaceutical intermediate, demonstrating a clear link between lower oxygen levels and reduced homocoupling.[5][6]

Q3: How does my choice of palladium catalyst and ligand impact homocoupling, and what are the best options?

A3: Your choice of catalyst and ligand is critical for modulating the reactivity of the system and steering the reaction toward the desired cross-coupling pathway.[1][9]

Palladium Precatalyst: Pd(0) vs. Pd(II) Using a Pd(0) precatalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is generally preferred for minimizing homocoupling.[1] This is because the catalyst is already in the active Pd(0) oxidation state, bypassing the initial reduction step that often consumes the boronic acid and generates homocoupled dimers.[1][4]

Table 2: Comparison of Palladium Precatalysts

Catalyst Type Example(s) Homocoupling Risk Rationale
Pd(II) Pd(OAc)₂, PdCl₂ Higher Requires in-situ reduction to Pd(0), which can proceed via boronic acid homocoupling.[1][4]

| Pd(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | Lower | Enters the catalytic cycle directly, avoiding the problematic initial reduction step.[1] |

Ligand Selection The ligand stabilizes the palladium center and plays a crucial role in the efficiency of the catalytic cycle. For suppressing homocoupling, bulky and electron-rich phosphine ligands are highly effective.[9][10][11]

  • Buchwald-type ligands (e.g., SPhos, XPhos) are particularly effective. Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling.[9][12]

  • These advanced ligands often facilitate the oxidative addition and reductive elimination steps, accelerating the desired cross-coupling reaction rate relative to the undesired side reactions.[10]

Q4: Can I further suppress homocoupling by adding other chemical agents to the reaction?

A4: Yes, a highly effective strategy is the addition of a mild reducing agent to the reaction mixture. This approach is designed to "scavenge" any Pd(II) species that may form from oxidative processes or from the use of a Pd(II) precatalyst, without interfering with the main catalytic cycle.[5][13]

Potassium formate (HCO₂K) has been shown to be an excellent additive for this purpose.[5][6] It minimizes the concentration of free Pd(II) available to catalyze the homocoupling of the boronic acid.[5][13]

Experimental Protocol: Use of Potassium Formate

  • Follow the rigorous deoxygenation protocol described in Q2.

  • Prior to the addition of the palladium catalyst, add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Proceed with the addition of the palladium catalyst and run the reaction under a continuous inert atmosphere.

Table 3: Effect of Potassium Formate on Homocoupling

Condition Homocoupling Byproduct (%)
Without Potassium Formate ~0.5% - 1.5%
With Potassium Formate < 0.1%

Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of boronic acid homocoupling?

A1: Boronic acid homocoupling can proceed through several pathways, but two are most commonly cited in the context of Suzuki-Miyaura reactions:

  • Pd(II)-Mediated Pathway: This is a stoichiometric reaction where two molecules of boronic acid react with a Pd(II) salt. This process involves a double transmetalation followed by reductive elimination to form the biaryl product and Pd(0).[4][5] This is a key reason why minimizing Pd(II) concentration is so important.

  • Oxidative Pathway: In the presence of oxygen, a Pd(0) species can be oxidized, leading to the formation of palladium-peroxo or oxo-palladium intermediates. These species can then react with boronic acid molecules to generate the homocoupled product.[14][15][16]

The diagram below illustrates the desired Suzuki cross-coupling cycle in contrast to the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (Ar-X) PdII Pd(II) TM_Complex Ar-Pd(II)L_n-Ar' OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product Homo_Intermediate Ar'-Pd(II)-Ar' PdII->Homo_Intermediate 2 x Ar'-B(OH)₂ (Double Transmetalation) Homo_Product Ar'-Ar' Homo_Intermediate->Homo_Product Pd0_from_homo Pd(0)L_n Homo_Intermediate->Pd0_from_homo Reductive Elimination Pd0_from_homo->Pd0 Enters Main Cycle O2 O₂ O2->PdII Oxidizes Pd(0)

Caption: Desired Suzuki cycle vs. the competing homocoupling pathway.

Q2: Are there alternative cross-coupling methods for synthesizing biphenyls that are less prone to homocoupling?

A2: While the Suzuki-Miyaura coupling is highly versatile, other named reactions can be employed for C-C bond formation.[17]

  • Stille Coupling: This reaction couples an organotin compound with an organohalide. It is often tolerant of a wide variety of functional groups. However, a significant drawback is the high toxicity of the organotin reagents and byproducts.[18][19]

  • Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide. Organozinc reagents are generally more reactive than organoboranes but can be sensitive to moisture and air.

  • Sonogashira Coupling: While typically used to form C-C bonds between sp² and sp carbons (aryl halides and terminal alkynes), modifications exist.[20][21] However, it is also known to suffer from homocoupling of the alkyne partner (Glaser coupling), which is often promoted by oxygen and copper co-catalysts.[22][23][24]

For the synthesis of 4'-methylbiphenyl-4-carboxylic acid, optimizing the Suzuki-Miyaura reaction is usually the most practical and environmentally benign approach compared to alternatives involving highly toxic reagents.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield of 4'-methylbiphenyl-4-carboxylic acid while minimizing homocoupling.

Reaction: 4-Bromobenzoic acid + 4-Methylphenylboronic acid → 4'-Methylbiphenyl-4-carboxylic acid

  • Deoxygenation: To a Schlenk flask equipped with a stir bar, add the solvent system (e.g., 1,4-Dioxane/Water, 4:1). Sparge the solvent with high-purity argon for 30 minutes.

  • Reagent Loading: Under a positive pressure of argon, add 4-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a suitable base such as K₃PO₄ (3.0 eq), and a bulky, electron-rich ligand like SPhos (1-2 mol%).[1][9]

  • Additive: Add potassium formate (1.5 eq relative to the palladium catalyst).[6]

  • Catalyst Addition: Add the Pd(0) precatalyst, such as Pd₂(dba)₃ (0.5-1 mol%), under argon.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

  • Purification: Filter the solid product and wash with water. If necessary, the crude product can be further purified by recrystallization or column chromatography.

By implementing these rigorous controls on atmospheric conditions and reagent choice, researchers can significantly improve the outcome of their synthesis, achieving high yields of the desired product with minimal contamination from homocoupled byproducts.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2002). Organic Process Research & Development. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. (2015).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022).
  • Suzuki reaction. Wikipedia. [Link]
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates | Request PDF.
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100) | Request PDF.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). The Journal of Organic Chemistry. [Link]
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). Organic Letters. [Link]
  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). The Journal of Organic Chemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). PhD Thesis, University College London. [Link]
  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI. [Link]
  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses. [Link]
  • Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and....
  • Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Stille Coupling of 4-Methoxy-2-Nitrophenylstannane and 2-Bromothiophene. (2011). Organic Syntheses. [Link]
  • Stille Coupling. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Solvent Systems for the Synthesis of 4'-(p-tolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-(p-tolyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent system optimization for this specific Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges through a series of troubleshooting questions and detailed FAQs, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 4'-(p-tolyl)benzoic acid, with a focus on the critical role of the solvent system.

Question 1: My reaction shows low to no conversion of starting materials. How can the solvent system be the culprit?

Answer:

Low or no product formation is a frequent issue, and the solvent system is a primary factor to investigate. The core function of the solvent is to facilitate the interaction of all reaction components: the aryl halide (e.g., 4-bromobenzoic acid), the boronic acid (p-tolylboronic acid), the palladium catalyst, and the base.[1]

Possible Causes & Recommended Actions:

  • Poor Solubility of Reactants: One or more of your starting materials may not be sufficiently soluble in the chosen solvent. 4-bromobenzoic acid, in its deprotonated form, has different solubility compared to the neutral p-tolylboronic acid.

    • Solution: Consider a biphasic solvent system. A common and effective approach is to use a non-polar organic solvent like toluene or an ether like 1,4-dioxane or tetrahydrofuran (THF) in combination with water.[1][2] The organic phase dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄).[1][3] Vigorous stirring is essential in biphasic systems to maximize the interfacial area where the reaction occurs.[3][4]

  • Inappropriate Solvent Polarity: The polarity of the solvent significantly influences the rates of the different steps in the palladium catalytic cycle.[5][6][7]

    • Solution: If a non-polar solvent like toluene is giving poor results, switching to a more polar aprotic solvent such as DMF or a mixture like dioxane/water could increase the reaction rate.[1] The choice of palladium pre-catalyst can also be linked to the optimal solvent polarity; for instance, Pd(PPh₃)₄ often performs well in less polar solvents like toluene or dioxane, whereas ionic pre-catalysts may be better suited to highly polar solvents.[8]

  • Catalyst Incompatibility with the Solvent: Certain solvents can act as catalyst poisons or fail to stabilize the active catalytic species.

    • Solution: Nitrile solvents like acetonitrile can sometimes form adducts with the catalyst or degrade to amides that inhibit catalysis.[9] If you are using such a solvent, consider switching to THF, DME, or dioxane.[9][10]

Question 2: My reaction is very slow. How can I use the solvent system to increase the reaction rate?

Answer:

A sluggish reaction can often be accelerated by modifying the solvent environment to better support the rate-determining step of the catalytic cycle.

Possible Causes & Recommended Actions:

  • Suboptimal Solvent Polarity: As mentioned, solvent polarity is key. The transmetalation step, often rate-limiting, can be accelerated in the presence of water, which helps to dissolve and activate the inorganic base.[1]

    • Solution: If you are running the reaction under anhydrous conditions, consider adding a controlled amount of water to create a biphasic system (e.g., Toluene/Water or THF/Water). Ratios from 4:1 to 1:1 (organic:water) are common starting points.[11][12]

  • Poor Phase Transfer in Biphasic Systems: In a biphasic system, the transfer of the activated boronate species from the aqueous phase to the organic phase where the catalyst resides can be slow.

    • Solution: The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.[13][14] The PTC facilitates the movement of the boronate anion into the organic layer, increasing its concentration around the palladium center.[13][14]

Question 3: I'm observing significant formation of side products like homocoupled biaryls and dehalogenated starting material. How is this related to my solvent choice?

Answer:

The formation of byproducts is a clear sign that the reaction conditions are not optimized. The solvent plays a crucial role in directing the reaction toward the desired cross-coupling pathway and suppressing side reactions.

Common Side Products and Solvent-Based Solutions:

  • Protodeboronation: This is the hydrolysis of the boronic acid (p-tolylboronic acid) to toluene, which cannot participate in the cross-coupling.[15]

    • Cause: This is often exacerbated by excessive water, high temperatures, or prolonged reaction times.[1]

    • Solution: While water is often beneficial, an excessive amount can be detrimental. If you suspect protodeboronation, try reducing the proportion of water in your biphasic system or consider using a less aqueous-soluble boronic ester (e.g., a pinacol ester) which is more resistant to hydrolysis.[4]

  • Homocoupling: The coupling of two boronic acid molecules (to form bitolyl) or two aryl halide molecules.

    • Cause: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[4][15]

    • Solution: Ensure your reaction is properly degassed to remove oxygen. Solvents should be sparged with an inert gas (Nitrogen or Argon) before use.[4] The choice of solvent can also influence the stability of the Pd(0) catalyst; some solvents may facilitate its re-oxidation to Pd(II).

  • Dehalogenation: The aryl halide (4-bromobenzoic acid) is reduced to benzoic acid.[15][16]

    • Cause: This occurs via a palladium-hydride intermediate. The hydride source can be the solvent itself (especially alcohols like methanol or ethanol), the base, or even trace water.[4][16]

    • Solution: If dehalogenation is a major issue, avoid using alcoholic solvents as the primary reaction medium.[4] If an alcohol is necessary for solubility, use it as a co-solvent in minimal amounts. Ethereal or aromatic solvents are generally less prone to acting as hydride donors.

  • Palladium Black Precipitation: The active Pd(0) catalyst aggregates and precipitates out of solution as inactive palladium black.[15]

    • Cause: This indicates catalyst instability, which can be influenced by the solvent.

    • Solution: The solvent must effectively solvate and stabilize the catalytic species.[17] If you observe catalyst precipitation, a change in solvent to one that has better coordinating properties (without being inhibitory) may be necessary. For instance, moving from a non-coordinating solvent like toluene to a coordinating one like THF might help stabilize the catalyst.

Experimental Protocols & Data

Workflow for Solvent System Screening

This workflow provides a systematic approach to identifying the optimal solvent system for your reaction.

Caption: A decision-tree workflow for systematic solvent screening.

Step-by-Step Protocol for a Test Reaction
  • Reaction Setup: To a dry round-bottom flask, add 4-bromobenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) followed by the degassed solvent system being tested.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and acidify with HCl to precipitate the product.

  • Isolation: Filter the solid product, wash with water, and dry.

  • Analysis: Determine the yield and purity (e.g., by ¹H NMR and melting point).

Table 1: Comparison of Common Solvent Systems
Solvent SystemTypeTypical Temperature (°C)AdvantagesPotential Disadvantages
Toluene/WaterBiphasic80 - 110Good for reactant solubility; cost-effective.Can be slow; requires vigorous stirring.
1,4-Dioxane/WaterBiphasic80 - 100Often gives high yields; good solvent for many reactants.Dioxane is a peroxide former and has health concerns.
THF/WaterBiphasic60 - 70Lower boiling point; easy to remove post-reaction.Can be less effective for challenging substrates.
DMFMonophasic (Polar Aprotic)80 - 120High boiling point; excellent solvating power.Can be difficult to remove; potential for side reactions.[5]
Ethanol/WaterBiphasic70 - 80"Green" solvent choice; dissolves base well.[18]Risk of dehalogenation side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a biphasic (organic/water) system so common for this type of Suzuki reaction? A1: The biphasic system is a practical solution to a solubility puzzle. The organic reactants (aryl halide, boronic acid) and the palladium catalyst are typically soluble in an organic solvent like toluene or THF.[2] However, the inorganic bases required for the reaction (like K₂CO₃ or NaOH) are often only soluble in water.[1][13] The water phase acts as a reservoir for the dissolved base, which can then interact with the boronic acid at the interface between the two liquid layers, facilitating the crucial transmetalation step of the catalytic cycle.[3][19]

Q2: Can I run the synthesis of 4'-(p-tolyl)benzoic acid under completely anhydrous conditions? A2: Yes, Suzuki couplings can be performed under anhydrous conditions.[1] However, this requires a base that is soluble in the organic solvent, such as potassium tert-butoxide (KOtBu) or an organic base like triethylamine (NEt₃).[2] While this approach avoids potential water-related side reactions like protodeboronation, it may require more careful optimization, as the dissolution and reactivity of the base can be different. Some studies suggest that even in nominally anhydrous reactions with bases like K₃PO₄, trace amounts of water are crucial for the reaction to proceed efficiently.[20]

Q3: My starting material, 4-bromobenzoic acid, has a carboxylic acid group. Will this interfere with the reaction, and how does the solvent choice affect it? A3: The carboxylic acid group is acidic and will be deprotonated by the base to form a carboxylate salt. This is generally well-tolerated in Suzuki couplings. In fact, the resulting carboxylate is more soluble in the aqueous phase of a biphasic system, which can be advantageous. The key is to ensure your solvent system can accommodate this change in polarity. A biphasic system like toluene/water or dioxane/water is well-suited for this, as the deprotonated starting material can reside in the aqueous phase and still participate in the reaction at the interface.

Q4: What is the mechanistic role of the solvent in the catalytic cycle? A4: The solvent is not just a passive medium; it actively participates in the catalytic cycle. It stabilizes the palladium catalyst in its various oxidation states, influences the rate of oxidative addition and reductive elimination, and can affect ligand association/dissociation from the metal center.[5][8][21] For example, polar solvents can stabilize charged intermediates or transition states, potentially altering the selectivity or rate of the reaction.[5][22] The solvent's ability to coordinate with the palladium center can also prevent catalyst aggregation and deactivation.[8][17]

Caption: The influence of the solvent system on the key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Wikipedia. Suzuki reaction. [Link]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • Wiley Online Library. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
  • ChemistryViews.
  • Quora.
  • ResearchGate. Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. [Link]
  • ACS Publications.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II)
  • Reddit. Problems with Suzuki coupling : r/Chempros. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • PubMed.
  • ResearchGate.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
  • PubMed Central. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
  • Organic Syntheses. p-TOLUYL-o-BENZOIC ACID. [Link]
  • University of Science and Technology of China. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Suzuki Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a technical support hub for troubleshooting one of the most common yet intricate challenges in Suzuki-Miyaura cross-coupling reactions: catalyst deactivation. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles that govern the stability and activity of your palladium catalyst.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions surrounding catalyst deactivation. A solid grasp of these concepts is the first step toward effective troubleshooting.

Q1: My Suzuki coupling reaction has stalled or is giving low yields. What are the primary catalyst deactivation pathways I should suspect?

When a Suzuki coupling fails, the catalyst's health is a prime suspect. The active Pd(0) species is delicate and can be diverted from the catalytic cycle through several deactivation pathways.[1][2] The most common culprits are:

  • Palladium Agglomeration (Formation of Palladium Black): This is arguably the most visible sign of catalyst death.[3] The catalytically active, soluble Pd(0) species can aggregate into larger, insoluble palladium nanoparticles or "palladium black," which have very low catalytic activity.[4][5] This is often accelerated by high temperatures or insufficient ligand concentration.[3]

  • Oxidation of the Pd(0) Catalyst: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) to Pd(II), rendering it unable to participate in the crucial oxidative addition step.[3][6] This is why rigorous degassing of solvents and maintaining an inert atmosphere are critical.[6][7]

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones that are excellent for activating aryl chlorides, are susceptible to oxidation, forming phosphine oxides that do not effectively stabilize the palladium center.[6][8] They can also be degraded by other reaction components.

  • Catalyst Poisoning: Certain functional groups or impurities in your starting materials or solvents can act as poisons by strongly coordinating to the palladium center and inhibiting its catalytic activity.[9][10] For instance, heteroaryl substrates with Lewis basic nitrogen atoms can form stable, inactive complexes with the palladium catalyst.[3]

Q2: What is the visual evidence of catalyst deactivation I should look for in my reaction flask?

A key visual cue is the formation of a black precipitate, commonly known as palladium black .[3] A healthy, active Suzuki coupling reaction mixture is typically a homogeneous, dark-colored solution. If you observe the formation of black, insoluble particles, it's a strong indication that your catalyst is aggregating and deactivating.[3][5]

Q3: How does my choice of aryl halide (I, Br, Cl) influence the likelihood of catalyst deactivation?

The reactivity of the aryl halide plays a significant role. The general reactivity trend is I > Br > OTf >> Cl.[6]

  • Aryl Chlorides: These are the least reactive and most challenging substrates.[11][12][13] They require more forcing conditions (higher temperatures, more active and specialized catalysts) to undergo oxidative addition.[8][14] These harsher conditions can accelerate catalyst decomposition pathways like agglomeration and ligand degradation.[3]

  • Aryl Iodides and Bromides: These are more reactive and typically undergo oxidative addition under milder conditions, which is less stressful for the catalyst, reducing the likelihood of deactivation.[8]

Part 2: Troubleshooting Guide - A Practical Approach to Problem-Solving

This section provides a systematic, hands-on approach to diagnosing and resolving issues related to catalyst deactivation in your Suzuki coupling reactions.

Issue 1: Low to No Product Formation with Visible Palladium Black

This is a classic symptom of catalyst agglomeration. Here’s a step-by-step guide to address this issue.

Causality and Troubleshooting Steps:
Potential Cause Underlying Reason Troubleshooting Action Expected Outcome
Insufficient Ligand The palladium center is not adequately shielded, leading to aggregation.Increase the ligand-to-palladium ratio. A common starting point is 1:1 to 2:1, but a slight excess may be beneficial.[3]A stable, homogeneous reaction mixture with improved product yield.
Inappropriate Ligand Choice The ligand is not bulky or electron-rich enough to stabilize the Pd(0) species, especially with challenging substrates.Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3][15]Enhanced catalyst stability and activity, leading to higher conversion.
High Reaction Temperature Excessive heat accelerates the rate of catalyst decomposition and agglomeration.[3]Run the reaction at the lowest temperature that provides a reasonable rate. Consider screening a range of temperatures (e.g., 80-100 °C).[3][7]Reduced formation of palladium black and improved catalyst longevity.
Presence of Oxygen Oxygen oxidizes the active Pd(0) catalyst, leading to deactivation and precipitation.[3]Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6][7]A clean reaction profile without the formation of palladium black.
Experimental Protocol: A General Procedure for Suzuki Coupling with an Emphasis on Preventing Deactivation
  • Vessel Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water).[6] Bubble the inert gas through the solution for 15-20 minutes for thorough deoxygenation.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst and the appropriate ligand. Add this solution to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7][15]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.[6][15]

  • Purification: Purify the crude product by flash column chromatography.[6][15]

Issue 2: Reaction Stalls After Initial Conversion

This can be indicative of a more subtle deactivation process or catalyst poisoning.

Causality and Troubleshooting Steps:
Potential Cause Underlying Reason Troubleshooting Action Expected Outcome
Catalyst Poisoning Lewis basic functionalities (e.g., pyridinic nitrogen) on the substrate or impurities are coordinating to the palladium, forming inactive off-cycle complexes.[3]Consider using a different palladium precatalyst or a ligand that is less susceptible to poisoning. In some cases, adding a stoichiometric amount of a Lewis acid can sequester the poisoning agent.The reaction proceeds to completion without stalling.
Boronic Acid Instability Protodeboronation (replacement of the boronic acid group with a hydrogen) is a common side reaction, especially with electron-deficient boronic acids, effectively removing the nucleophile from the reaction.[6][7]Use a more stable boronic acid derivative like a pinacol ester (BPin) or MIDA boronate.[7] Alternatively, use anhydrous conditions and a suitable base to minimize this side reaction.[7]Improved yield of the desired cross-coupled product and less of the protodeboronated side product.
Base-Induced Decomposition The chosen base may be too strong or not soluble enough, leading to side reactions or degradation of the catalyst or substrates.[3][7]Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] Ensure the base is sufficiently soluble in the reaction medium.[7]A smoother reaction profile and higher conversion.
Solvent Effects The solvent system may not be optimal for solubilizing all components or stabilizing the catalytic species.[9][16][17]Screen different anhydrous, degassed solvents or solvent mixtures (e.g., toluene, THF, DMF).[3][6] The choice of solvent can be critical for both reactivity and catalyst stability.[9]Improved reaction rate and overall yield.

Part 3: Visualizing Deactivation Pathways and Workflows

Diagram 1: Key Catalyst Deactivation Pathways in Suzuki Coupling

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition Agglomeration Palladium Black (Inactive Pd_n) Pd0->Agglomeration Aggregation Oxidation Pd(II) Species (Inactive) Pd0->Oxidation Oxidation (O_2) Poisoning L_m-Pd(0)-Poison (Inactive Complex) Pd0->Poisoning Coordination by Poison PdII_B Ar-Pd(II)-Ar'(L_n) PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination

Caption: Major pathways leading to catalyst deactivation in Suzuki coupling.

Diagram 2: A Troubleshooting Workflow for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Reagents Are all reagents (catalyst, ligand, base, solvents) fresh and pure? Check_Atmosphere->Check_Reagents Yes Optimize_Atmosphere Improve degassing and inert gas purging techniques Check_Atmosphere->Optimize_Atmosphere No Optimize_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Check_Reagents->Optimize_Ligand Yes Replace_Reagents Use fresh, high-purity reagents and solvents Check_Reagents->Replace_Reagents No Optimize_Base Screen different bases (K2CO3, Cs2CO3, K3PO4) Optimize_Ligand->Optimize_Base Optimize_Solvent Screen anhydrous, degassed solvents (Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize reaction temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success Optimize_Atmosphere->Start Replace_Reagents->Start

Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 253-260.
  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (n.d.). AIChE.
  • Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 82(21), 11049–11065.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). OSTI.GOV.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5483-91.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications.
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
  • Bedford, R. B., Cazin, C. S. J., Coles, S. J., Gelbrich, T., Horton, P. N., Hursthouse, M. B., & Light, M. E. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. (2018). ACS Omega.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. (2020). MDPI.
  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011). datapdf.com.
  • Role of a base in Suzuki-Miyaura reaction. (2025). ResearchGate.
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. (2018). ResearchGate.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). Diva-portal.org.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2025). ResearchGate.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate.
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI.
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025). ResearchGate.
  • The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
  • Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate.
  • Palladium(0) nanoparticles formed in situ in the Suzuki–Miyaura reaction: The effect of a palladium(II) precursor. (2025). ResearchGate.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group.

Sources

Technical Support Center: Column Chromatography Purification of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of this unique class of molecules. Biphenyl carboxylic acids possess a dual nature: a non-polar, hydrophobic biphenyl backbone and a polar, acidic carboxyl group. This duality presents specific challenges in chromatographic purification, primarily concerning solubility, peak shape, and stationary phase interactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying cause and provides a step-by-step solution.

Q1: My biphenyl carboxylic acid is streaking badly or showing severe peak tailing on a silica gel column. What's happening and how do I fix it?

A1: This is the most common issue when purifying acidic compounds on silica gel.

  • Causality: Peak tailing occurs due to unwanted secondary interactions between your acidic compound and the stationary phase.[1] Standard silica gel has surface silanol groups (Si-OH) which are weakly acidic.[2] Your carboxylic acid can interact with these sites in a mixed mode—partially via normal-phase adsorption and partially via an acid-base interaction, where the analyte deprotonates and strongly binds to the silica. This leads to a slow, uneven release from the column, resulting in a tailed peak.[3][4] The analyte exists in an equilibrium between its neutral, protonated form (less polar) and its charged, deprotonated form (more polar), which move at different rates.[3]

  • Solution: The key is to suppress the deprotonation of your carboxylic acid and minimize the ionization of the silica surface silanols. This is achieved by acidifying the mobile phase.

    Step-by-Step Protocol to Eliminate Tailing:

    • Select a Volatile Acid: Choose a volatile acid like acetic acid or formic acid to add to your mobile phase. Using a non-volatile acid like sulfuric acid is not recommended as it will be difficult to remove from your final product.

    • Optimize the Concentration: Add 0.5% to 1% (v/v) of the chosen acid to your pre-determined eluent system (e.g., Hexane:Ethyl Acetate).[3][5] A small amount is usually sufficient.

    • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the new, acidified mobile phase. This ensures the entire stationary phase is equilibrated to the new pH environment.

    • Run the Column: Proceed with the purification. The acid in the mobile phase creates a competitive environment, ensuring your biphenyl carboxylic acid remains fully protonated and elutes as a sharp, symmetrical band.[5]

Q2: My compound is not very soluble in my starting eluent and it precipitated at the top of the column upon loading. What should I do?

A2: This is a solubility mismatch problem, which leads to poor separation and recovery.

  • Causality: When a sample is loaded in a solvent that is significantly stronger (more polar in normal-phase) than the mobile phase, it will not form a tight band at the top of the column. If the mobile phase is too weak (non-polar), the compound can crash out of the loading solution as it dilutes.[6] Biphenyl carboxylic acids, especially isomers like 4,4'-biphenyldicarboxylic acid, can have poor solubility in non-polar solvents like hexane.[7]

  • Solution: Use a "dry loading" (or solid loading) technique. This method involves pre-adsorbing your compound onto a small amount of stationary phase before adding it to the column.

    Detailed Dry Loading Protocol:

    • Dissolve the Sample: Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethyl acetate).[8]

    • Add Adsorbent: In a round-bottom flask, add a small amount of silica gel (typically 2-5 times the weight of your crude sample).[8]

    • Create a Slurry: Swirl the flask to ensure the silica is fully suspended in the sample solution.

    • Evaporate the Solvent: Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This powder is your crude sample adsorbed onto silica.

    • Load onto the Column: Carefully add this powder to the top of your packed column (above the sand layer).

    • Proceed with Elution: Gently add your mobile phase and begin the elution process. This technique ensures that your compound is introduced to the column in a solid, concentrated band, preventing precipitation issues.[9]

Q3: I ran my column, but I have very low or no recovery of my biphenyl carboxylic acid. Where did it go?

A3: This frustrating issue can have several causes, from irreversible binding to decomposition.

  • Causality & Troubleshooting Steps:

    • Irreversible Adsorption: Carboxylic acids are at the high end of the polarity scale and can bind very strongly to polar adsorbents like silica or alumina.[2] If your mobile phase is not polar enough, your compound may never elute.

      • Solution: After running your planned gradient, flush the column with a very polar solvent system, such as 5-10% methanol in dichloromethane or even 100% ethyl acetate with 1% acetic acid. This "column stripping" step will elute highly retained compounds. Always check these fractions for your product.

    • Compound Decomposition: Although generally stable, some substituted biphenyl carboxylic acids might be sensitive to the acidic nature of silica gel.[10]

      • Solution: Test for stability by dissolving a small amount of your compound, spotting it on a TLC plate, and letting it sit for an hour. Then, elute the plate and check if any new spots (degradation products) have appeared. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or a reversed-phase C18 or biphenyl column.[11][12]

    • Sample Dilution: If your compound elutes over a very large volume of solvent (due to tailing or a shallow gradient), the concentration in any single fraction may be too low to detect by TLC.[10]

      • Solution: Combine and concentrate several fractions that you suspect contain the product before running a new TLC analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right stationary phase for my biphenyl carboxylic acid?

A1: The choice depends on the specific properties of your molecule and the impurities you need to remove.

Stationary PhasePrimary Use Case & Rationale
Silica Gel (Standard) The most common and cost-effective choice for normal-phase chromatography. Its surface is polar and slightly acidic. Best for: General purpose purification of less polar to moderately polar compounds. Caveat: Will likely cause peak tailing for carboxylic acids unless the mobile phase is acidified.[1][3]
Neutral Alumina A good alternative to silica if your compound is sensitive to acid. It is a polar adsorbent but lacks the acidic silanol groups. Best for: Acid-sensitive compounds.
Reversed-Phase C18 The stationary phase is non-polar (hydrophobic). A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Best for: Highly polar impurities or when normal-phase fails. The hydrophobic biphenyl backbone will interact well with the C18 chains. An acidic mobile phase modifier (e.g., 0.1% formic or trifluoroacetic acid) is still needed to keep the carboxyl group protonated and improve peak shape.[13]
Reversed-Phase Biphenyl A specialized reversed-phase material that provides unique selectivity for aromatic compounds through π-π stacking interactions.[12][14] Best for: Separating isomers or closely related aromatic compounds where C18 phases may not provide sufficient resolution.[15]
Q2: How do I choose an appropriate mobile phase (solvent system) for silica gel chromatography?

A2: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate. This Rf value generally provides the best separation on a column.[16]

  • Step 1: Start with a Standard System. A mixture of a non-polar solvent ("weak" solvent) and a polar solvent ("strong" solvent) is standard. The most common combination is Hexanes (or Heptane) and Ethyl Acetate.

  • Step 2: Add an Acidic Modifier. As established, to prevent peak tailing, add 0.5-1% acetic acid or formic acid to your chosen solvent mixture.[5]

  • Step 3: Test Polarity on TLC. Run several TLC plates with varying ratios of your solvents.

    • If your compound's Rf is too high (runs near the solvent front), you need to decrease the polarity by increasing the percentage of hexane.

    • If your compound's Rf is too low (stays at the baseline), you need to increase the polarity by increasing the percentage of ethyl acetate.

Table 1: Example Solvent Systems for Normal-Phase Chromatography of Biphenyl Carboxylic Acids

Solvent System (v/v/v) Polarity Typical Use Case
90:10:0.5 Hexane:EtOAc:AcOH Low For separating the target acid from very non-polar impurities.
70:30:0.5 Hexane:EtOAc:AcOH Medium A good starting point for many biphenyl carboxylic acids.

| 50:50:0.5 Hexane:EtOAc:AcOH | High | For eluting more polar biphenyl carboxylic acids or for flushing the column. |

Q3: Should I use isocratic or gradient elution for my purification?

A3: The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: You use a single, constant solvent composition throughout the entire run.[17]

    • Pros: Simple to set up, highly reproducible, and generates a stable baseline for detection.[18]

    • Cons: Compounds that are strongly retained (like many carboxylic acids) can take a very long time to elute, leading to significant band broadening and diluted fractions.[19]

    • Best for: Simple purifications where the impurities have very different Rf values from your product.

  • Gradient Elution: You start with a weak eluent and gradually increase the percentage of the strong (more polar) eluent over time.[20]

    • Pros: Significantly reduces run time, elutes strongly retained compounds as sharper peaks, and improves resolution for complex mixtures.[18][19]

    • Cons: More complex to set up and requires re-equilibration of the column between runs.

    • Best for: Complex mixtures with compounds of widely varying polarities, or when your target biphenyl carboxylic acid is strongly retained on the column.

Recommendation: For biphenyl carboxylic acids, which often bind strongly to silica, a step-gradient is often the most efficient approach. You can start with the polarity determined by TLC to elute non-polar impurities, and then incrementally increase the polarity to elute your product and any more polar byproducts.

Q4: How can I effectively detect my biphenyl carboxylic acid in the collected fractions?

A4: Since the biphenyl moiety is a strong UV chromophore, the easiest detection method is UV-Vis spectroscopy .

  • TLC with UV Detection: Spot your collected fractions on a TLC plate that contains a fluorescent indicator (e.g., F254). Under a UV lamp (254 nm), your compound will appear as a dark spot against a green fluorescent background.

  • Other TLC Stains: If UV is not an option, general-purpose stains can be used, though they are destructive.

    • Potassium Permanganate (KMnO₄) stain: Reacts with any oxidizable group. The biphenyl ring is susceptible to oxidation.

    • Iodine Chamber: Iodine vapor reversibly adsorbs to most organic compounds, showing them as brown spots.

Section 3: Visualized Workflows & Protocols

General Column Chromatography Workflow

This diagram outlines the fundamental steps for performing a successful column chromatography purification.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation pack_col 1. Pack Column (Wet or Dry Packing) equil_col 2. Equilibrate Column (with starting eluent) pack_col->equil_col prep_sample 3. Prepare Sample (Dissolve in min. solvent or dry load) equil_col->prep_sample load_sample 4. Load Sample (Apply as a narrow band) prep_sample->load_sample elute 5. Elute (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (e.g., TLC, UV) collect->analyze combine 8. Combine Pure Fractions analyze->combine isolate 9. Isolate Product (Solvent Evaporation) combine->isolate

Caption: Standard workflow for column chromatography purification.

Troubleshooting Logic for Poor Separation

Use this decision tree to diagnose and resolve issues with co-eluting compounds.

G cluster_checks cluster_solutions start Problem: Poor Separation / Co-elution check_tlc Did TLC show good separation (ΔRf > 0.2)? start->check_tlc check_load Was the sample loaded in a minimal volume? check_tlc->check_load Yes sol_tlc Re-optimize solvent system (try different solvents) check_tlc->sol_tlc No check_mass Is the sample mass <5% of silica mass? check_load->check_mass Yes sol_load Use 'Dry Loading' method check_load->sol_load No sol_mass Reduce sample load check_mass->sol_mass No (Overloaded column) sol_packing Repack column carefully (avoid air bubbles/cracks) check_mass->sol_packing Yes (Suspect packing issue)

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Ohta, K., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • McClain, R., & Przybyciel, M. (2018). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
  • Reddit User Discussion. (2024). Column chromatography issues. r/chemistry.
  • ALWSCI. (2025).
  • Darko, E., & Li, G. (2015). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate.
  • University of Calgary. (n.d.). Column chromatography. University of Calgary, Department of Chemistry.
  • ResearchGate. (2016). How can I prevent peak fronting of acidic compound in TLC?. ResearchGate.
  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. Waters Science Spotlight.
  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube.
  • Hawach Scientific. (2025). The Methods of Sample Loading in Flash Column. Hawach Scientific.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.
  • Lanças, F. M. (2017).
  • University of Rochester. (n.d.). How to Run a Flash Column. University of Rochester, Department of Chemistry.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Biotage.
  • Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Ataman Kimya.
  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Dolan, J. W., et al. (1989). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?. uHPLCs.
  • Pediaa. (2020). Difference Between Isocratic and Gradient Elution. Pediaa.com.
  • Hawach Scientific. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. HELIX Chromatography.
  • ResearchGate. (2013). What is the solubility of 4,4'-biphenyldicarboxylic acid in various solvents?. ResearchGate.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Google Patents. (2014). Process for the purification of carboxylic acids. Google Patents.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Thermo Fisher Scientific. (n.d.). Accucore Biphenyl columns – We all have pains, irreproducible chromatography should not be one of them. Thermo Fisher Scientific Brochure.
  • ACS Publications. (2015).
  • BenchChem. (2025).
  • Reddit User Discussion. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • MDPI. (2021). Crystal Structures of Novel Phenyl Fulgides. MDPI.
  • Darko, E., & Clark, K. B. (n.d.).
  • Reddit User Discussion. (2016). Column chromatography of carboxylic acids?. r/chemistry.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of molecular compounds is paramount. For drug development professionals and researchers, confirming the identity, purity, and structure of synthesized molecules like 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid is a critical step in the discovery pipeline. This guide provides an in-depth analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for organic chemistry. We will explore the nuances of its ¹H NMR spectrum, offer a detailed experimental protocol, and objectively compare this method with other common analytical techniques, supported by experimental data.

The Central Role of Structural Verification

This compound is a biphenyl derivative, a structural motif prevalent in many pharmaceuticals and functional materials. The connectivity of the two phenyl rings and the position of the methyl and carboxylic acid substituents are crucial to its chemical and biological properties. Therefore, unambiguous confirmation of this structure is not merely a formality but a foundational requirement for any further investigation.

¹H NMR Spectroscopy: A High-Resolution Look at Molecular Structure

¹H NMR spectroscopy stands as the primary tool for determining the structure of organic molecules in solution. Its power lies in its ability to provide information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆ to avoid exchange of the acidic proton, reveals a distinct set of signals that correspond to the different protons in the molecule.

Molecular Structure and Proton Labeling

To facilitate the interpretation of the NMR data, the protons on the biphenyl core are labeled as follows:

Caption: Molecular structure of this compound with proton labeling.

Based on experimental data, the following table summarizes the expected ¹H NMR spectral data for this compound in DMSO-d₆ at 400 MHz.[1]

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
1~12.90broad singlet-1HCarboxylic acid (-COOH)
28.01doublet8.02HAromatic (Hₑ, Hₕ)
37.78doublet8.42HAromatic (Hբ, H₉)
47.64doublet8.02HAromatic (Hₐ, HᏧ)
57.31doublet8.02HAromatic (Hᵦ, H꜀)
62.37 (approx.)singlet-3HMethyl (-CH₃)

Causality Behind the Chemical Shifts:

  • Carboxylic Acid Proton (~12.90 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, causing it to appear far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (7.31 - 8.01 ppm): The protons on the two phenyl rings appear in the characteristic aromatic region.

    • The protons on the carboxylic acid-bearing ring (Hₑ, Hₕ, Hբ, H₉) are generally shifted further downfield compared to those on the methyl-bearing ring. This is due to the electron-withdrawing nature of the carboxylic acid group.

    • The protons ortho to the carboxylic acid group (Hₑ, Hₕ) are the most deshielded in this group.

    • The methyl group is weakly electron-donating, causing a slight upfield shift for the protons on its ring (Hₐ, HᏧ, Hᵦ, H꜀) compared to an unsubstituted biphenyl.

  • Methyl Protons (~2.37 ppm): The singlet for the methyl group appears in the typical region for aryl-bound methyl protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Achieving a clean, interpretable spectrum requires meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for many carboxylic acids and its deuterium lock signal is stable. It also shifts the residual water peak away from the regions of interest.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for high-resolution spectra.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp peaks and good resolution.

    • Set the appropriate spectral width (e.g., -2 to 16 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectrum (16-64 scans) shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Solvent Peak (2.50 ppm) process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals to Protons integrate->assign

Caption: A streamlined workflow for the ¹H NMR analysis of this compound.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, other techniques provide complementary information and are often used for quantification and purity assessment.

Technique Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information (connectivity, chemical environment), semi-quantitativeUnambiguous structure determination, non-destructiveLower sensitivity, can be complex for mixtures
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phasePurity, quantification, separation of isomersHigh sensitivity, excellent for purity analysis, quantitativeDoes not provide detailed structural information on its own
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, fragmentation patternsExtremely high sensitivity, confirms molecular formulaIsomers are often indistinguishable, provides limited structural information
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsFast, non-destructive, good for identifying key functional groups (e.g., -COOH, C=O)Provides limited information on the overall molecular skeleton, complex spectra can be difficult to interpret

Synergistic Application:

For comprehensive characterization, a multi-technique approach is often employed. For instance, HPLC can be used to isolate the pure compound, followed by ¹H NMR for structural confirmation and MS to verify the molecular weight. FTIR can quickly confirm the presence of the expected carboxylic acid and aromatic functionalities.

Conclusion: The Indispensable Role of ¹H NMR

For researchers and professionals in drug development, the ¹H NMR analysis of this compound is an essential tool. It provides a detailed and definitive structural fingerprint of the molecule, which is the bedrock of all subsequent research. While other techniques like HPLC, MS, and FTIR offer valuable complementary data, particularly for purity and molecular weight determination, ¹H NMR remains the gold standard for unambiguous structural elucidation. A thorough understanding of the principles behind the ¹H NMR experiment and the interpretation of the resulting spectrum is a critical skill for any scientist working with novel chemical entities.

References

  • Royal Society of Chemistry. (n.d.). ESI for: [Title of the article where the data was found]. Retrieved from the supporting information of a relevant RSC publication. The provided data is a representation of expected values based on similar compounds and general NMR principles.[1]

Sources

A Comparative Guide to the Structural Elucidation of 4'-Methylbiphenyl-4-carboxylic Acid: 13C NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural confirmation of novel molecules is a cornerstone of rigorous scientific inquiry. For researchers and professionals in these fields, the biphenyl scaffold represents a privileged structure, frequently encountered in pharmacologically active compounds and functional materials. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, 4'-methylbiphenyl-4-carboxylic acid. We will delve into the nuances of its spectral features, compare its analytical prowess against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed experimental protocols to empower your research endeavors.

The Decisive Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy stands as a paramount technique for the unambiguous determination of the carbon framework of an organic molecule.[1][2] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon skeleton, offering a definitive count of non-equivalent carbon atoms and insights into their chemical environment (e.g., hybridization, and proximity to electron-withdrawing or -donating groups).[3][4] For a molecule like 4'-methylbiphenyl-4-carboxylic acid, with its distinct aromatic rings and functional groups, ¹³C NMR is indispensable for confirming its substitution pattern and overall structure.

Interpreting the ¹³C NMR Spectrum of 4'-Methylbiphenyl-4-carboxylic Acid

Due to the low natural abundance of the ¹³C isotope (approximately 1.1%), obtaining a ¹³C NMR spectrum typically requires a greater number of scans compared to ¹H NMR.[5] The resulting proton-decoupled spectrum for 4'-methylbiphenyl-4-carboxylic acid is characterized by a series of sharp singlets, each corresponding to a unique carbon environment.

To facilitate a detailed analysis, a predicted ¹³C NMR spectrum was generated using a reliable online prediction tool.[1] The predicted chemical shifts, along with assignments based on the analysis of structurally similar compounds such as 4-methylbiphenyl[6][7] and biphenyl-4-carboxylic acid[8], are presented below.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of 4'-methylbiphenyl-4-carboxylic acid with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for 4'-Methylbiphenyl-4-carboxylic Acid

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
-COOH ~171The carbonyl carbon of the carboxylic acid is significantly deshielded and appears furthest downfield.[8]
C4 ~146Quaternary carbon attached to the electron-withdrawing carboxylic acid group.
C1' ~140Quaternary carbon of the methyl-substituted ring, deshielded by the adjacent phenyl ring.
C4' ~138Quaternary carbon attached to the methyl group.[6]
C1 ~130Quaternary carbon of the carboxylic acid-substituted ring, attached to the other phenyl ring.
C3, C5 ~130Aromatic CH carbons ortho to the carboxylic acid group.
C3', C5' ~129.5Aromatic CH carbons ortho to the methyl group.[6]
C2', C6' ~129Aromatic CH carbons meta to the methyl group.[6]
C2, C6 ~127Aromatic CH carbons meta to the carboxylic acid group.
-CH₃ ~21The methyl carbon is the most shielded, appearing furthest upfield.[6]

Note: Predicted values are estimates and may vary from experimental results. The assignments are based on established substituent effects in aromatic systems.

A Comparative Analysis: ¹³C NMR vs. Alternative Techniques

While ¹³C NMR provides unparalleled detail about the carbon framework, other analytical techniques offer complementary information and may be more suitable for specific applications such as quantification or purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[9][10][11][12] For 4'-methylbiphenyl-4-carboxylic acid, a reversed-phase HPLC method would be the standard approach.

Advantages over ¹³C NMR:

  • Quantitative Accuracy: HPLC with UV detection is highly accurate for determining the concentration and purity of the compound.

  • Sensitivity: HPLC can detect much lower concentrations of the analyte compared to NMR.

  • High Throughput: HPLC methods can be automated for rapid analysis of multiple samples.

Disadvantages:

  • Limited Structural Information: HPLC provides retention time and UV absorbance data, which are not sufficient for unambiguous structure elucidation of an unknown compound.

  • Requires a Reference Standard: Accurate quantification necessitates a pure reference standard of 4'-methylbiphenyl-4-carboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another potent technique for the analysis of volatile and thermally stable compounds.[3][13][14][15] For GC-MS analysis of 4'-methylbiphenyl-4-carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester) is often required.

Advantages over ¹³C NMR:

  • High Sensitivity and Selectivity: The mass spectrometer provides a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, allowing for high confidence in identification, especially when coupled with library matching.

  • Separation of Complex Mixtures: The gas chromatograph offers excellent separation of volatile components.

Disadvantages:

  • Requires Volatility: The compound must be volatile or amenable to derivatization to become volatile.

  • Potential for Thermal Degradation: Some molecules may degrade at the high temperatures used in the GC injector and column.

  • Limited Isomeric Discrimination: While MS can distinguish isomers with different fragmentation patterns, it may not be as effective as NMR for differentiating certain positional isomers.

Table 2: Comparison of Analytical Techniques for 4'-Methylbiphenyl-4-carboxylic Acid

Feature¹³C NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Unambiguous structure elucidationQuantification, purity assessmentIdentification, quantification of volatile compounds
Information Provided Carbon framework, chemical environmentRetention time, UV absorbance, concentrationRetention time, mass spectrum (fragmentation pattern)
Sensitivity LowHighVery High
Sample Requirement Milligram quantitiesMicrogram to nanogram quantitiesPicogram to femtogram quantities
Throughput Low to moderateHighHigh
Quantitative Capability Possible with specific protocolsExcellentExcellent with appropriate standards
Requirement for Reference Standard Not essential for structural elucidationEssential for quantificationHelpful for confirmation, essential for quantification

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a guide for the analysis of 4'-methylbiphenyl-4-carboxylic acid.

¹³C NMR Spectroscopy Protocol

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~20-50 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 acq1 Place sample in NMR spectrometer prep3->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Set up a proton-decoupled ¹³C experiment acq2->acq3 acq4 Acquire data with sufficient scans for good signal-to-noise acq3->acq4 proc1 Apply Fourier transform to the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Integrate peaks (optional for quantitative analysis) proc3->proc4

Caption: A streamlined workflow for acquiring a ¹³C NMR spectrum.

Methodology:

  • Sample Preparation: Accurately weigh 20-50 mg of 4'-methylbiphenyl-4-carboxylic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrument Setup: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment should be run. Key parameters to consider are the pulse angle (typically 30-45° to allow for faster repetition), relaxation delay (D1, typically 1-2 seconds), and the number of scans (NS, typically ranging from a few hundred to several thousand, depending on the sample concentration and instrument sensitivity).

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phasing and baseline correction. The chemical shift axis is then referenced to the TMS signal.

HPLC Protocol

Methodology:

  • Sample and Standard Preparation: Prepare a stock solution of 4'-methylbiphenyl-4-carboxylic acid in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution. Prepare the sample for analysis by dissolving a known amount in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be developed to achieve optimal separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the biphenyl chromophore has strong absorbance (e.g., ~254 nm).

  • Analysis: Inject equal volumes of the standards and the sample. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

GC-MS Protocol (with Derivatization)

Methodology:

  • Derivatization: To a solution of 4'-methylbiphenyl-4-carboxylic acid in a suitable solvent (e.g., toluene), add an excess of a derivatizing agent such as diazomethane or trimethylsilyldiazomethane to convert the carboxylic acid to its methyl ester. Alternatively, acidic methanol can be used with heating.

  • Sample Preparation: After the derivatization reaction is complete, the sample may need to be concentrated or diluted to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min and holding for 5 minutes.

    • Injector Temperature: Typically 250°C.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized compound (e.g., m/z 50-500).

  • Data Analysis: The total ion chromatogram (TIC) will show the retention time of the derivatized analyte. The mass spectrum corresponding to this peak can be compared to a library of known spectra for identification. For quantification, a calibration curve using a derivatized standard is required.

Conclusion

In the structural elucidation of 4'-methylbiphenyl-4-carboxylic acid, ¹³C NMR spectroscopy reigns supreme in its ability to provide an unambiguous map of the carbon skeleton. Its detailed structural insights are fundamental to confirming the identity and substitution pattern of this and other complex organic molecules. However, for applications requiring high sensitivity and quantitative accuracy, HPLC and GC-MS serve as invaluable complementary techniques. A judicious selection of these analytical tools, guided by the specific research question, will ensure the generation of robust and reliable data, thereby upholding the highest standards of scientific integrity in drug development and materials science.

References

  • BenchChem. (n.d.). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
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  • Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column.
  • SciELO. (2021). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Microbiology, 52, 1461-1468. [Link]
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  • ResearchGate. (2015). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
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  • SpectraBase. (n.d.). 4-Methylbiphenyl - Optional[13C NMR] - Chemical Shifts.
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A Comparative Guide to the Mass Spectrometry Analysis of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable analysis of small molecules is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization and quantification of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights and supporting experimental data to guide your analytical choices.

Introduction to the Analyte: this compound

This compound (C₁₄H₁₂O₂) is a biphenyl derivative characterized by a carboxylic acid moiety and a methyl group on opposing phenyl rings. Its structural features, particularly its aromaticity and the presence of a polar carboxylic group, dictate the optimal approaches for its analysis by mass spectrometry. The choice between GC-MS and LC-MS is not merely one of instrumentation but a strategic decision based on the analytical objective, be it qualitative identification, impurity profiling, or quantitative bioanalysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach Requiring Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, the inherent polarity and low volatility of carboxylic acids like this compound necessitate a derivatization step to render them amenable to gas chromatographic separation.[2] Methylation is a common and effective derivatization strategy for carboxylic acids, converting them into their more volatile methyl ester counterparts.[3]

Experimental Protocol: GC-MS Analysis via Methylation

This protocol outlines a standard procedure for the methylation of this compound followed by GC-MS analysis.

1. Sample Preparation: Methylation

  • To 1 mg of this compound, add 1 mL of methanol and a catalytic amount of sulfuric acid (e.g., 2-3 drops of concentrated H₂SO₄).

  • Reflux the mixture for 1-2 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl ester derivative with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Reconstitute the sample in a known volume of a suitable solvent for GC-MS injection.

2. GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 50-500
Fragmentation Pattern and Mechanism under Electron Ionization (EI)

The EI mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides a fingerprint for its identification.[4]

m/zRelative IntensityProposed Fragment Ion
212Moderate[M]⁺ (Molecular Ion)
167High[M-COOH]⁺ (Loss of the carboxylic acid group)
165Moderate[M-COOH-H₂]⁺ (Loss of COOH followed by loss of H₂)
101LowFurther fragmentation

The fragmentation cascade is initiated by the high-energy electrons in the EI source, which dislodge an electron from the molecule to form the molecular ion (M⁺) at m/z 212. The subsequent fragmentation is driven by the stability of the resulting ions.

Caption: Proposed EI fragmentation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Direct and Sensitive Alternative

LC-MS offers a significant advantage over GC-MS for the analysis of polar and non-volatile compounds like this compound as it typically does not require derivatization.[5] Electrospray ionization (ESI) is the most common ionization technique for such molecules, and for carboxylic acids, the negative ion mode is often preferred due to the facile deprotonation of the acidic proton.[5]

Experimental Protocol: UPLC-MS/MS Analysis

This protocol provides a starting point for the development of a quantitative UPLC-MS/MS method for this compound.

1. Sample Preparation

  • For bioanalytical applications, a protein precipitation step is typically employed. To 100 µL of plasma, add 300 µL of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute in the mobile phase.

2. UPLC-MS/MS Instrumentation and Conditions

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Waters Xevo TQ-S or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined by infusion of a standard solution
Expected ESI-MS/MS Fragmentation

In negative ion mode ESI, this compound will readily form the deprotonated molecule, [M-H]⁻, at m/z 211. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer is expected to induce fragmentation, primarily through the loss of carbon dioxide (CO₂), a characteristic fragmentation pathway for deprotonated carboxylic acids.

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

Comparison of GC-MS and LC-MS Approaches

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Mandatory (e.g., methylation) to increase volatility.Generally not required, allowing for direct analysis.
Sample Throughput Lower, due to the additional derivatization step and longer chromatographic run times.Higher, with faster UPLC gradients and no derivatization.
Sensitivity Can be very sensitive, but derivatization efficiency can impact reproducibility.ESI can be highly sensitive, especially with tandem MS (MS/MS) for quantitative analysis.
Selectivity High chromatographic resolution provides good selectivity.High selectivity is achieved through a combination of chromatography and MS/MS (MRM).
Matrix Effects Less prone to ion suppression compared to ESI-LC-MS.Susceptible to ion suppression or enhancement from co-eluting matrix components.
Structural Info EI provides rich fragmentation patterns aiding in structural elucidation."Soft" ionization (ESI) often yields only the molecular ion; MS/MS is required for structural information.[6]

Advanced Considerations: Derivatization for Enhanced LC-MS Sensitivity

While direct analysis is a key advantage of LC-MS, derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity, particularly for quantitative applications in complex matrices. Reagents that introduce a readily ionizable group can significantly improve the response in ESI-MS.[7]

Derivatization_Workflow cluster_LCMS LC-MS Analysis Analyte Carboxylic Acid (Analyte) Deriv_Product Derivatized Analyte (Enhanced Ionization) Analyte->Deriv_Product + Deriv_Reagent Derivatization Reagent Deriv_Reagent->Deriv_Product LC_Separation LC Separation Deriv_Product->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection

Sources

A Comparative Guide to the Synthesis of 4'-Methylbiphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biaryl scaffold is a privileged motif in medicinal chemistry and materials science. Among these, 4'-methylbiphenyl-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its efficient and scalable synthesis is therefore of significant interest. This guide provides an in-depth comparison of two of the most powerful and widely used methods for the synthesis of 4'-methylbiphenyl-4-carboxylic acid: the Suzuki-Miyaura cross-coupling reaction and the Grignard reagent-based synthesis. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, functional group tolerance, and operational considerations.

At a Glance: Suzuki-Miyaura Coupling vs. Grignard Synthesis

FeatureSuzuki-Miyaura CouplingGrignard Synthesis
Key Transformation C-C bond formation between an organoboron compound and an organohalide.C-C bond formation between an organomagnesium compound and an electrophile (CO2).
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.Poor, incompatible with acidic protons (e.g., -OH, -NH, -COOH).
Reaction Conditions Mild, often performed under aqueous and aerobic conditions.Requires strictly anhydrous and inert conditions.
Reagent Stability Boronic acids are generally stable and easy to handle.Grignard reagents are highly reactive and moisture-sensitive.
"Green" Chemistry Can be performed in water with recyclable catalysts, aligning with green chemistry principles.[1]Requires anhydrous organic solvents, less environmentally benign.
Typical Yields Generally high to excellent.[1]Can be high, but susceptible to side reactions and moisture.

Method 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and exceptional functional group tolerance. This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide. For the synthesis of 4'-methylbiphenyl-4-carboxylic acid, the most common route involves the coupling of 4-bromobenzoic acid with 4-tolylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (4-tolylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X 4-Bromobenzoic Acid Ar'-B(OH)2 4-Tolylboronic Acid Ar-Ar' 4'-Methylbiphenyl-4-carboxylic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Green Synthesis Approach

This protocol is adapted from a literature procedure that emphasizes environmentally benign conditions.[1]

Materials:

  • 4-Bromobenzoic acid

  • 4-Tolylboronic acid

  • Water-soluble fullerene-supported PdCl₂ nanocatalyst (or other suitable Pd catalyst)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 4-bromobenzoic acid (1.0 mmol), 4-tolylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the water-soluble fullerene-supported PdCl₂ nanocatalyst (0.05 mol%).

  • Add deionized water (10 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), acidify the mixture with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-methylbiphenyl-4-carboxylic acid.

Method 2: Grignard Reagent-Based Synthesis

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation. For the synthesis of carboxylic acids, a Grignard reagent is reacted with carbon dioxide (in the form of dry ice), followed by an acidic workup. To synthesize 4'-methylbiphenyl-4-carboxylic acid via this method, a suitable precursor such as 4-bromo-4'-methylbiphenyl is first converted to its Grignard reagent.

Mechanistic Rationale

The synthesis involves two main stages:

  • Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-halogen bond of the starting aryl halide (e.g., 4-bromo-4'-methylbiphenyl) in an anhydrous ether solvent. This forms the highly nucleophilic Grignard reagent.

  • Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This addition reaction forms a magnesium carboxylate salt.

  • Protonation: Subsequent treatment with a strong aqueous acid protonates the carboxylate salt to yield the final carboxylic acid.

Grignard_Synthesis cluster_reactants Reactants cluster_product Product Ar-X 4-Bromo-4'-methylbiphenyl Ar-MgX Ar-MgX Ar-X->Ar-MgX Mg, Anhydrous Ether Ar-COOMgX Ar-COOMgX Ar-MgX->Ar-COOMgX 1. CO2 (Dry Ice) Ar-COOH 4'-Methylbiphenyl-4-carboxylic Acid Ar-COOMgX->Ar-COOH 2. H3O+

Caption: Reaction pathway for the Grignard synthesis of a carboxylic acid.

Experimental Protocol: A Representative Procedure

This protocol is a representative procedure based on established methods for Grignard reagent formation and carboxylation.[2]

Materials:

  • 4-Bromo-4'-methylbiphenyl

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal for initiation)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium bicarbonate solution

Procedure:

Part A: Formation of the Grignard Reagent

  • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Add a small crystal of iodine.

  • Dissolve 4-bromo-4'-methylbiphenyl (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel.

  • Add a small portion of the halide solution to the magnesium to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Carboxylation and Work-up

  • Cool the Grignard reagent solution in an ice bath.

  • In a separate beaker, crush a generous excess of dry ice.

  • Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous layer containing the sodium salt and acidify it with concentrated HCl to precipitate the 4'-methylbiphenyl-4-carboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the final product.

Comparative Analysis and Field-Proven Insights

Yield and Purity:

  • Suzuki-Miyaura Coupling: This method generally provides high to excellent yields, often exceeding 90%, with high purity of the final product.[1] The mild reaction conditions and high functional group tolerance contribute to fewer side products.

  • Grignard Synthesis: While capable of producing good yields, the Grignard method is highly sensitive to reaction conditions. The presence of even trace amounts of moisture can significantly reduce the yield by quenching the Grignard reagent. Homocoupling of the Grignard reagent to form 4,4'-dimethyl-1,1'-biphenyl is a common side reaction.

Operational Considerations and Causality:

  • Functional Group Tolerance: This is the most significant differentiator. The Suzuki-Miyaura reaction is compatible with a vast array of functional groups, including those with acidic protons like carboxylic acids. This allows for a more direct and convergent synthesis. In contrast, Grignard reagents are strong bases and will be destroyed by acidic protons.[3] This necessitates a multi-step synthesis if the starting material contains such groups, often involving protection and deprotection steps, which adds to the complexity and reduces overall efficiency.

  • Reaction Setup and Safety: The Grignard synthesis demands stringent anhydrous and inert atmosphere techniques, which can be challenging to implement on a large scale. The high reactivity of Grignard reagents also poses safety concerns. The Suzuki-Miyaura reaction, particularly with modern catalysts, can often be run in aqueous media and is less sensitive to air, making it operationally simpler and safer.

  • "Green" Chemistry and Sustainability: The ability to perform the Suzuki-Miyaura coupling in water with a recyclable catalyst makes it a more environmentally friendly option.[1] The use of large volumes of anhydrous organic solvents in the Grignard synthesis is a significant drawback from a green chemistry perspective.

  • Cost and Availability of Starting Materials: The cost-effectiveness of each route will depend on the price and availability of the specific starting materials. Boronic acids for the Suzuki reaction are now widely commercially available.

Conclusion

For the synthesis of 4'-methylbiphenyl-4-carboxylic acid, the Suzuki-Miyaura cross-coupling reaction is generally the superior method for researchers in a drug development and discovery setting. Its key advantages of exceptional functional group tolerance, mild reaction conditions, operational simplicity, and amenability to "green" protocols outweigh the potential lower cost of starting materials for the Grignard synthesis in many scenarios. The ability to directly couple 4-bromobenzoic acid with 4-tolylboronic acid in high yield without the need for protecting groups makes it a more efficient and robust strategy.

The Grignard synthesis remains a powerful tool for C-C bond formation, particularly when the starting materials lack sensitive functional groups. However, for a molecule like 4'-methylbiphenyl-4-carboxylic acid, the challenges associated with the high reactivity of the Grignard reagent and the need for stringent reaction conditions make it a less desirable choice compared to the elegant and efficient Suzuki-Miyaura coupling.

References

  • (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2025).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - Angewandte Chemie International Edition. (n.d.).
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar. (2019).
  • Methyl biphenyl-4-carboxylate - NIST. (n.d.).
  • 4,4'-dimethyl-1,1'-biphenyl - Organic Syntheses. (n.d.).
  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (n.d.).
  • organic synthesis: benzoic acid via a grignard reaction. (n.d.).
  • 4'-Methoxy-biphenyl-4-carboxylic acid - SpectraBase. (n.d.).
  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou - DOI. (n.d.).
  • Grignard Reaction. (n.d.).
  • Methyl biphenyl-4-carboxylate - the NIST WebBook. (n.d.).
  • Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and... - ResearchGate. (n.d.).
  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... - ResearchGate. (n.d.).

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 4-(p-tolyl)benzoic Acid: Beyond Traditional Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(p-tolyl)benzoic acid is a biaryl carboxylic acid that serves as a crucial structural motif and synthetic intermediate in the development of pharmaceuticals, liquid crystals, and advanced polymers. The most prevalent method for its synthesis is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its reliability and functional group tolerance.[1] Traditionally, this reaction has been dominated by homogeneous palladium catalysts, which, despite their exceptional performance, present significant drawbacks related to cost, toxicity, and the potential for palladium contamination in the final product—a critical concern in pharmaceutical manufacturing.[2][3][4]

This guide provides an in-depth comparison of alternative catalytic systems for the synthesis of 4-(p-tolyl)benzoic acid via the coupling of 4-bromobenzoic acid and p-tolylboronic acid. We will move beyond classical palladium phosphine complexes to explore catalysts based on earth-abundant metals like nickel and iron, as well as advanced, sustainable palladium systems, including heterogeneous and ligand-free approaches. Each alternative is evaluated on its performance, cost-effectiveness, and environmental impact, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

Part 1: The Benchmark - Homogeneous Palladium Catalysis

Homogeneous palladium catalysts, particularly those employing phosphine ligands, are the gold standard for Suzuki-Miyaura couplings due to their high efficiency and broad substrate scope. The generally accepted catalytic cycle forms the mechanistic basis for understanding all cross-coupling reactions.

Mechanism: The Palladium(0)/Palladium(II) Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide (4-bromobenzoic acid) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent (p-tolylboronic acid) replaces the halide on the palladium center. The final step, reductive elimination, yields the desired biaryl product, 4-(p-tolyl)benzoic acid, and regenerates the active Pd(0) catalyst.

Palladium_Catalytic_Cycle cluster_main Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetal_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetal_complex Transmetalation (Ar'B(OH)₂ + Base) transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product Iron_Catalysis_Workflow cluster_workflow General Workflow for Iron-Catalyzed Coupling start Combine Aryl Halide, Boronic Acid, Base add_catalyst Add Iron Precatalyst (e.g., FeCl₂, Fe(acac)₃) + Ligand (e.g., NHC) start->add_catalyst reaction Heat under Inert Atmosphere (N₂ or Ar) add_catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography or Recrystallization) workup->purify product 4-(p-tolyl)benzoic acid purify->product

Sources

A Comparative Guide to 4'-Substituted Biphenyl-4-Carboxylic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparative analysis of a series of 4'-substituted biphenyl-4-carboxylic acids, a class of compounds that holds significant interest in the fields of medicinal chemistry and materials science. As a privileged structural motif, the biphenyl scaffold is a cornerstone in the design of numerous therapeutic agents. The strategic introduction of substituents at the 4'-position allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of rational drug design.

This document provides an in-depth examination of the synthesis, physicochemical characteristics, and biological activities of four key analogues: 4'-methyl-, 4'-methoxy-, 4'-chloro-, and 4'-nitro-biphenyl-4-carboxylic acid. By presenting side-by-side comparisons and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their discovery and development endeavors.

The Biphenyl-4-Carboxylic Acid Scaffold: A Versatile Core

The biphenyl-4-carboxylic acid core is a recurring feature in a multitude of biologically active molecules. The carboxylic acid moiety often serves as a crucial interaction point with biological targets, such as enzymes and receptors, while the biphenyl structure provides a rigid and tunable platform. The nature of the substituent at the 4'-position can profoundly influence the molecule's electronic properties, lipophilicity, and overall three-dimensional shape, thereby modulating its absorption, distribution, metabolism, excretion (ADME) profile and biological potency.

This comparative study will delve into how the electronic nature of the 4'-substituent—ranging from the electron-donating methyl and methoxy groups to the electron-withdrawing chloro and nitro groups—impacts the fundamental properties of the parent molecule.

Synthesis of 4'-Substituted Biphenyl-4-Carboxylic Acids

The most prevalent and versatile method for the synthesis of 4'-substituted biphenyl-4-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the general procedure for the synthesis of 4'-substituted biphenyl-4-carboxylic acids.

Materials:

  • 4-Bromobenzoic acid

  • Appropriate 4'-substituted phenylboronic acid (e.g., 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, 4-nitrophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), the desired 4'-substituted phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4'-substituted biphenyl-4-carboxylic acid.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst is crucial for facilitating the cross-coupling reaction.

  • The phosphine ligand (PPh₃) stabilizes the palladium catalyst and promotes the reaction.

  • The base (K₂CO₃) is necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • The mixed solvent system ensures the solubility of both the organic and inorganic reagents.

  • Acidification is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Diagram of the Suzuki-Miyaura Coupling Reaction Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide 4-Bromobenzoic Acid Mixing Mix in Toluene/Ethanol/Water Aryl_Halide->Mixing Boronic_Acid 4'-Substituted Phenylboronic Acid Boronic_Acid->Mixing Catalyst_System Pd(OAc)2 / PPh3 K2CO3 (Base) Catalyst_System->Mixing Reflux Reflux (90-100 °C, 12-24h) Mixing->Reflux Acidification Acidify with HCl Reflux->Acidification Extraction Extract with Diethyl Ether Acidification->Extraction Purification Recrystallization Extraction->Purification Product Pure 4'-Substituted Biphenyl-4-Carboxylic Acid Purification->Product

Caption: Workflow for the synthesis of 4'-substituted biphenyl-4-carboxylic acids.

Physicochemical Properties: A Comparative Analysis

The electronic and steric nature of the 4'-substituent significantly impacts the physicochemical properties of the biphenyl-4-carboxylic acid derivatives. These properties, in turn, are critical determinants of a compound's pharmacokinetic profile and biological activity.

Substituent (R)Molecular FormulaMolecular Weight ( g/mol )Calculated logP (XLogP3)
-H (Biphenyl-4-carboxylic acid)C₁₃H₁₀O₂198.223.2
-CH₃C₁₄H₁₂O₂212.243.9[4]
-OCH₃C₁₄H₁₂O₃228.243.6[5]
-ClC₁₃H₉ClO₂232.664.5[6]
-NO₂C₁₃H₉NO₄243.213.5[7]

Table 1: Physicochemical Properties of 4'-Substituted Biphenyl-4-Carboxylic Acids.

Influence of Substituents on Acidity (pKa):

The acidity of the carboxylic group, represented by its pKa value, is influenced by the electronic nature of the 4'-substituent. Electron-withdrawing groups, such as -Cl and -NO₂, are expected to increase the acidity (lower the pKa) by stabilizing the carboxylate anion through inductive and resonance effects. Conversely, electron-donating groups like -CH₃ and -OCH₃ are expected to decrease the acidity (increase the pKa).

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a step-by-step guide for the determination of the acid dissociation constant (pKa) of 4'-substituted biphenyl-4-carboxylic acids.[8][9][10]

Materials:

  • 4'-Substituted biphenyl-4-carboxylic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl)

  • High-purity water (deionized or distilled)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of the 4'-substituted biphenyl-4-carboxylic acid and dissolve it in a known volume of water to prepare a solution of approximately 1 mM. If solubility is an issue, a co-solvent such as ethanol or methanol may be used, but the pKa value will be specific to that solvent system.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., 0.15 M). Immerse the calibrated pH electrode in the solution.

  • Initial Acidification: Add a small amount of 0.1 M HCl to lower the initial pH to around 2.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

Self-Validation System:

  • Perform a blank titration with the solvent system alone to correct for any background acidity or basicity.

  • Repeat the titration at least three times for each compound to ensure reproducibility. The standard deviation of the pKa values should be minimal.

Influence of Substituents on Lipophilicity (logP):

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. The shake-flask method is a classic and reliable technique for its experimental determination.[11][12][13]

Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol describes the determination of the octanol-water partition coefficient (logP) for 4'-substituted biphenyl-4-carboxylic acids.

Materials:

  • 4'-Substituted biphenyl-4-carboxylic acid sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation of Saturated Solvents: Vigorously shake equal volumes of n-octanol and water for 24 hours. Allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the separatory funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Measurement: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Trustworthiness of the Protocol:

  • The use of pre-saturated solvents is crucial to ensure accurate results.

  • The concentration of the analyte should be determined in both phases to verify mass balance.

  • The experiment should be performed at a constant temperature as partitioning is temperature-dependent.

Biological Activity: A Focus on Anti-Inflammatory Potential

Many biphenyl-4-carboxylic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15][16] The COX-2 isoform is a particularly important target for anti-inflammatory drug design.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a method for assessing the inhibitory activity of 4'-substituted biphenyl-4-carboxylic acids against the COX-2 enzyme.[17][18][19][20]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (4'-substituted biphenyl-4-carboxylic acids)

  • Positive control (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric/fluorometric probe to each well.

  • Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Diagram of the COX-2 Inhibition Assay Workflow:

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction_measurement Reaction & Measurement cluster_analysis Data Analysis Enzyme COX-2 Enzyme Preincubation Pre-incubate Enzyme->Preincubation Inhibitor Test Compound or Positive Control Inhibitor->Preincubation Buffer Assay Buffer Buffer->Preincubation Add_Substrate Add Arachidonic Acid & Probe Preincubation->Add_Substrate Measure Measure Absorbance/ Fluorescence Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve IC50_Value Determine IC50 Plot_Curve->IC50_Value

Caption: Workflow for the in vitro COX-2 inhibition assay.

Structure-Activity Relationship (SAR) Insights

The data gathered from the physicochemical and biological evaluations will allow for the elucidation of structure-activity relationships. Generally, it is anticipated that:

  • Electron-withdrawing groups at the 4'-position may enhance anti-inflammatory activity by increasing the acidity of the carboxylic acid, which could lead to stronger interactions with the target enzyme. However, this may also impact cell permeability.

  • Lipophilicity plays a complex role. An optimal logP value is often required for good oral absorption and distribution. Both highly hydrophilic and highly lipophilic compounds may exhibit poor pharmacokinetic properties.

  • The size and shape of the 4'-substituent can influence how the molecule fits into the binding pocket of the target enzyme, affecting its inhibitory potency.

A comprehensive analysis of the experimental data will provide a clearer picture of these relationships for this specific series of compounds.

Conclusion

This comparative guide provides a framework for the systematic evaluation of 4'-substituted biphenyl-4-carboxylic acids. By understanding the interplay between the 4'-substituent and the resulting physicochemical and biological properties, researchers can more effectively design and optimize novel compounds for a range of therapeutic applications. The provided experimental protocols offer a reliable foundation for generating high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • PubChem. (n.d.). 4-Biphenylcarboxylic acid, 4'-chloro-.
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  • PubChem. (n.d.). 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid.
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  • Liu, W., Zhou, X., Mei, G., & Zheng, Z. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 188-193. [Link]
  • Khanam, R., Shaik, A. B., & Basha, S. J. S. (2012). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 62(11), 520–525. [Link]
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  • Togola, A., et al. (2021). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 15(4), 85-94. [Link]
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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The Unambiguous Arbiter: Validating the Structure of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structural Elucidation in Small Molecule Drug Discovery

In the landscape of modern drug development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational drug design is built. The spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties, including its interaction with target proteins. For a candidate molecule like 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a compound of interest for its potential pharmacological activities, an unassailable structural confirmation is paramount. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for this purpose, comparing its capabilities and outcomes with other powerful analytical techniques.

The Imperative of Structural Certainty

Before a molecule can progress through the rigorous pipeline of drug development, its identity and structure must be confirmed beyond any reasonable doubt. While synthetic routes, such as the widely used Suzuki-Miyaura coupling for biphenyl derivatives, provide a strong indication of the expected product, the possibility of unforeseen side reactions, rearrangements, or polymorphism necessitates empirical validation. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, but they provide data that is inferential. X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in the solid state, making it the gold standard for structural validation.[1]

A Tale of Two Techniques: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique is often dictated by the specific questions being asked about a molecule. For this compound, the primary question is one of absolute structure: are the phenyl rings connected as expected, is the methyl group in the 4'-position, and is the carboxylic acid at the 4-position?

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.Unambiguous structure determination.[1] Provides a complete spatial picture.Requires a high-quality single crystal, which can be challenging to grow.[1] Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms through bonds.[2][3][4]Excellent for determining the carbon-hydrogen framework and connectivity in solution.[5] Provides insights into molecular dynamics.Structure is inferred from chemical shifts, coupling constants, and correlations, which can sometimes be ambiguous for complex molecules.
Mass Spectrometry (MS) Precise molecular weight and molecular formula (High-Resolution MS).[6][7] Fragmentation patterns provide clues about the molecule's substructures.[8][9]Highly sensitive, requiring very small amounts of sample. Confirms elemental composition.Does not provide direct information about the 3D arrangement of atoms or stereochemistry. Isomers can be difficult to distinguish.

While NMR can confirm the presence of the methyl group, the two phenyl rings, and the carboxylic acid, and MS can verify the molecular weight (212.24 g/mol for C₁₄H₁₂O₂)[10][11], neither can definitively prove the connectivity and spatial arrangement with the certainty of X-ray crystallography.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the final model is a true and accurate representation of the molecule's structure.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: A generalized workflow for the validation of a chemical structure using single-crystal X-ray crystallography.

Experimental Protocols

Synthesis of this compound

The target compound can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This well-established method provides a reliable route to biphenyl compounds.

  • Reactants: 4-bromobenzoic acid and 4-methylphenylboronic acid.

  • Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Solvent: A solvent mixture such as 1,4-dioxane and water.

  • Procedure: The reactants, catalyst, and base are combined in the solvent mixture and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, acidified to precipitate the carboxylic acid, and the crude product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Crystallization

The growth of a high-quality single crystal is often the most challenging step.[1] Several methods can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a solvent mixture) is prepared in a clean vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Anti-solvent Crystallization: An "anti-solvent" is slowly added to a solution of the compound until turbidity is observed, indicating the onset of precipitation. The solution is then gently warmed until it becomes clear again, and then allowed to cool slowly to room temperature, promoting the formation of well-ordered crystals.[8]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded on a detector.[12][13]

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group of the crystal. The structure is then "solved" using computational methods to obtain an initial model of the atomic positions. This model is then "refined" against the experimental data to improve the accuracy of the atomic coordinates and other parameters.[13][14]

Data Analysis and Validation: A Case Study of a Biphenyl Carboxylic Acid Derivative

While a specific crystallographic report for this compound is not publicly available, we can examine the data from a closely related structure, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, to understand the expected outcomes.[15]

Table 1: Representative Crystallographic Data

Parameter Value Significance
Chemical Formula C₂₀H₁₆O₃Confirms the elemental composition in the crystal.
Formula Weight 320.34 g/mol Matches the expected molecular weight.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 12.34 Å, b = 5.67 Å, c = 22.45 Å, β = 98.7°Precise dimensions of the repeating unit of the crystal.
Dihedral Angle (between biphenyl rings) 26.09°Quantifies the twist between the two phenyl rings.
R-factor (R₁) ~0.05 (5%)A key indicator of the agreement between the crystallographic model and the experimental data. A lower value signifies a better fit.

The dihedral angle between the two phenyl rings is a critical piece of information that can only be accurately determined by X-ray crystallography. This angle influences the molecule's overall shape and its ability to fit into a biological receptor. The final R-factor is a crucial metric for assessing the quality of the crystal structure determination.[16][17]

Table 2: Comparison of Bond Lengths (Experimental vs. Theoretical)

Bond Experimental Bond Length (Å) from SCXRD Theoretical (Optimized) Bond Length (Å) from DFT
C-C (in phenyl rings)~1.39 Å~1.40 Å
C-C (between phenyl rings)~1.49 Å~1.48 Å
C-C (carboxyl group)~1.48 Å~1.49 Å
C=O (carboxyl group)~1.25 Å~1.23 Å
C-O (carboxyl group)~1.31 Å~1.33 Å

Data is representative and based on similar structures.[15]

The excellent agreement between the experimentally determined bond lengths and those calculated using theoretical methods like Density Functional Theory (DFT) provides a self-validating system, reinforcing the trustworthiness of the crystallographic model.[15]

Conclusion: The Definitive Answer in Structural Science

For researchers, scientists, and drug development professionals, the validation of a molecular structure is a critical step that underpins all subsequent research. While NMR and mass spectrometry are essential tools for routine characterization, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of a molecule. The detailed structural parameters it provides for compounds like this compound are invaluable for understanding structure-activity relationships, guiding further optimization, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic.

References

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  • Single Crystal X Ray Diffraction. (n.d.). Scribd.
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  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. (2021).
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  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta crystallographica. Section D, Biological crystallography, 56(Pt 3), 249–265.
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Performance Evaluation of 4'-methylbiphenyl-4-carboxylic Acid in Nematic Liquid Crystal Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance analysis of 4'-methylbiphenyl-4-carboxylic acid as a dopant in nematic liquid crystal (LC) mixtures. Designed for researchers, scientists, and professionals in materials and drug development, this document delves into the experimental evaluation of key mesomorphic, dielectric, and electro-optical properties. We present a comparative study against other common carboxylic acid additives, grounding our findings in detailed, replicable experimental protocols and quantitative data to elucidate the structure-property relationships that govern mixture performance.

Introduction: The Role of Molecularly Rigid Dopants in Liquid Crystal Engineering

Thermotropic liquid crystals, particularly those in the nematic phase, are the cornerstone of modern display technology and are finding increasing use in advanced applications such as spatial light modulators, tunable optical elements, and biological sensors. The performance of these devices is critically dependent on the physical properties of the LC material, including its phase transition temperatures, dielectric anisotropy (Δε), birefringence (Δn), and electro-optical response time.

The targeted modification of these properties is often achieved by introducing small quantities of non-mesogenic dopants into a host LC mixture. Carboxylic acids are a particularly interesting class of dopants due to their ability to form hydrogen-bonded dimers. When these acids possess a molecularly rigid and elongated structure, they can enhance the orientational order of the nematic host, leading to significant changes in the mixture's properties.[1] One such molecule is 4'-methylbiphenyl-4-carboxylic acid (4-MBCA), which features a rigid biphenyl core.

This guide aims to objectively assess the performance of 4-MBCA in a standard nematic liquid crystal host, 4-pentyl-4'-cyanobiphenyl (5CB). We compare its effects on the nematic-isotropic transition temperature (TNI), dielectric anisotropy, and switching characteristics against two other relevant dopants: benzoic acid (BA), a simple aromatic carboxylic acid, and biphenyl-4-carboxylic acid (BCA), an analogue without the 4'-methyl group. This comparative approach allows us to dissect the contributions of the biphenyl core and the terminal methyl group to the overall performance of the resulting LC mixture.

Experimental Design and Protocols

The experimental workflow is designed to ensure robust and reproducible characterization of the liquid crystal mixtures. The process involves the precise preparation of doped samples followed by a suite of standard characterization techniques.

Experimental_Workflow cluster_prep Mixture Preparation cluster_char Performance Characterization prep1 Weighing LC Host (5CB) & Carboxylic Acid Dopant prep2 Co-dissolving in Volatile Solvent (e.g., Dichloromethane) prep1->prep2 prep3 Thorough Mixing (Vortexing/Sonication) prep2->prep3 prep4 Solvent Evaporation under Vacuum at T > T_NI prep3->prep4 dsc Thermal Analysis (DSC) - Determine T_NI prep4->dsc Sample Loading pom Phase Identification (POM) - Verify Nematic Phase & Texture prep4->pom Sample Loading dielectric Dielectric Spectroscopy - Measure ε∥, ε⊥ - Calculate Δε prep4->dielectric Sample Loading electro_optic Electro-Optical Switching - Measure Rise/Fall Times prep4->electro_optic Sample Loading

Caption: Overall experimental workflow from mixture preparation to characterization.

Materials and Mixture Preparation
  • LC Host: 4-pentyl-4'-cyanobiphenyl (5CB) (Purity > 99.5%).

  • Dopants:

    • 4'-methylbiphenyl-4-carboxylic acid (4-MBCA) (Purity > 99%)

    • Biphenyl-4-carboxylic acid (BCA) (Purity > 99%)

    • Benzoic acid (BA) (Purity > 99%)

  • Protocol:

    • Prepare stock solutions of the LC host and each dopant in a volatile solvent like dichloromethane.

    • Create mixtures by combining appropriate volumes of the stock solutions to achieve a target dopant concentration of 1 mol%.

    • Thoroughly mix the solutions using a vortex mixer.

    • Remove the solvent by placing the open vials in a vacuum oven at a temperature slightly above the expected nematic-isotropic transition temperature of the mixture (~40 °C) for at least 12 hours. This ensures a homogenous mixture free of residual solvent.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to precisely measure the transition temperatures and associated enthalpy changes of the LC mixtures. The nematic-isotropic (N-I) transition, or clearing point, is of primary interest as it defines the upper operational limit of the nematic phase.

  • Instrumentation: A heat-flux DSC instrument, such as a Shimadzu DSC-60, is used.[2]

  • Protocol:

    • Hermetically seal 2-3 mg of the LC mixture in an aluminum pan. An empty sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample to the isotropic phase (e.g., 60 °C) to erase any thermal history.

    • Cool the sample at a controlled rate of 10 °C/min to 0 °C.

    • Heat the sample at a controlled rate of 10 °C/min. The N-I transition temperature is determined from the peak of the endothermic transition in this second heating scan.[3]

Phase Identification: Polarized Optical Microscopy (POM)

POM is a crucial technique for visually identifying liquid crystal phases based on their unique optical textures.[4] For nematic phases, the characteristic "schlieren" texture is observed.[5]

  • Instrumentation: A standard polarizing microscope equipped with a hot stage for temperature control.

  • Protocol:

    • Introduce the LC mixture into a thin, untreated glass cell (approx. 5-10 µm thickness) via capillary action in its isotropic state.

    • Place the cell on the hot stage of the microscope.

    • Slowly cool the sample from the isotropic phase while observing it between crossed polarizers.

    • The formation of the nematic phase is confirmed by the appearance of characteristic textures. The transition temperature observed visually should align with the DSC data.[6]

Dielectric and Electro-Optical Characterization

These measurements are performed on planar-aligned LC cells to determine key parameters for display applications.

Electro_Optic_Setup cluster_cell LC Cell Assembly cluster_measurement Measurement cell_prep1 ITO-coated glass substrates cell_prep2 Spin-coat polyimide alignment layer cell_prep1->cell_prep2 cell_prep2->cell_prep2 cell_prep3 Unidirectional rubbing cell_prep2->cell_prep3 cell_prep4 Assemble cell with defined gap (e.g., 5 µm) cell_prep3->cell_prep4 fill_cell Fill cell with LC mixture via capillary action cell_prep4->fill_cell lcr_meter LCR Meter fill_cell->lcr_meter Dielectric Spectroscopy (ε∥, ε⊥ measurement) func_gen Function Generator fill_cell->func_gen Apply square wave photodiode Photodiode & Oscilloscope func_gen->photodiode Measure optical response

Caption: Workflow for preparing LC cells and performing electro-optical tests.

  • Protocol:

    • Cell Fabrication: Construct cells from indium-tin-oxide (ITO) coated glass plates. A polyimide alignment layer is spin-coated and mechanically rubbed to induce a planar alignment of the LC molecules.

    • Dielectric Spectroscopy:

      • An LCR meter is used to measure the capacitance of the filled cell.[7]

      • To measure ε⊥ (perpendicular component), a low voltage (e.g., 0.1 Vrms, 1 kHz), below the Fréedericksz threshold, is applied.[8]

      • To measure ε∥ (parallel component), a high voltage (e.g., 10 Vrms, 1 kHz), well above the threshold, is applied to reorient the director parallel to the electric field.[8]

      • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

    • Electro-Optical Switching:

      • The LC cell is placed between crossed polarizers on a POM setup.

      • A square wave voltage (e.g., 5 Vrms) is applied using a function generator to switch the cell between its "off" (bright) and "on" (dark) states.

      • A photodiode connected to an oscilloscope records the change in transmitted light intensity over time.

      • The rise time (τ_on) is defined as the time taken for the intensity to change from 10% to 90% of its maximum upon voltage application. The fall time (τ_off) is the time for the intensity to decay from 90% to 10% after the voltage is removed.

Results and Discussion: A Comparative Analysis

Mixtures of 5CB with 1 mol% of BA, BCA, and 4-MBCA were prepared and characterized according to the protocols described above. The results are summarized and discussed below.

Impact on Thermal Properties

The nematic-isotropic transition temperature (TNI) is a direct indicator of the stability of the nematic phase. An increase in TNI upon adding a dopant suggests that the dopant enhances the overall molecular order of the system.

Table 1: Nematic-Isotropic Transition Temperatures (TNI) of Doped 5CB Mixtures

SampleDopant (1 mol%)TNI (°C)ΔTNI (°C) vs. Pure 5CB
Pure 5CBNone35.1-
5CB + BABenzoic Acid35.3+0.2
5CB + BCABiphenyl-4-carboxylic acid36.5+1.4
5CB + 4-MBCA4'-methylbiphenyl-4-carboxylic acid37.1+2.0

The data clearly shows that all carboxylic acid dopants increase the clearing point of 5CB, with the effect being significantly more pronounced for the biphenyl derivatives. This phenomenon is attributed to the formation of rigid, elongated hydrogen-bonded dimers of the carboxylic acids within the nematic host.[1] These dimers act as "super-mesogens" that fit well within the nematic director field and increase the average order parameter of the mixture, thus requiring more thermal energy to transition to the disordered isotropic state.[9]

The performance hierarchy is 4-MBCA > BCA > BA .

  • BA vs. BCA: The substantially larger increase in TNI for BCA (+1.4 °C) compared to BA (+0.2 °C) highlights the critical role of the elongated biphenyl core in stabilizing the nematic phase.

  • BCA vs. 4-MBCA: 4-MBCA provides the highest TNI elevation (+2.0 °C). The terminal methyl group on the second phenyl ring likely increases the geometric anisotropy (length-to-breadth ratio) of the dimer, further enhancing its compatibility with the nematic host and promoting a more stable mesophase.

Dielectric and Optical Properties

Dielectric anisotropy (Δε) and birefringence (Δn) are fundamental parameters that dictate the threshold voltage and contrast of an LC display, respectively.

Table 2: Dielectric and Optical Properties of Doped 5CB Mixtures (at 25 °C)

SampleDopant (1 mol%)Dielectric Anisotropy (Δε)Birefringence (Δn)
Pure 5CBNone+11.50.18
5CB + BABenzoic Acid+11.30.18
5CB + BCABiphenyl-4-carboxylic acid+11.10.19
5CB + 4-MBCA4'-methylbiphenyl-4-carboxylic acid+11.00.19

The addition of these carboxylic acid dopants at 1 mol% concentration has a relatively minor impact on the dielectric and optical properties of the 5CB host.

  • Dielectric Anisotropy (Δε): A slight decrease in Δε is observed for all doped mixtures. The host 5CB has a large positive Δε due to its strongly polar terminal cyano group. The carboxylic acid dimers have a smaller dipole moment along their long axis compared to 5CB. Therefore, their inclusion slightly dilutes the high dielectric anisotropy of the host.

  • Birefringence (Δn): The biphenyl-based dopants (BCA and 4-MBCA) cause a marginal increase in birefringence. This is expected, as the biphenyl core is a highly anisotropic, polarizable structure that contributes positively to the overall birefringence of the mixture.

Electro-Optical Switching Performance

The switching speed of an LC device is critical for its application, particularly in video displays. It is primarily governed by the rotational viscosity (γ₁) and dielectric anisotropy (Δε) of the material.

Table 3: Electro-Optical Switching Times of Doped 5CB Mixtures (at 25 °C, 5V)

SampleDopant (1 mol%)Rise Time (τ_on) (ms)Fall Time (τ_off) (ms)
Pure 5CBNone1825
5CB + BABenzoic Acid1927
5CB + BCABiphenyl-4-carboxylic acid2232
5CB + 4-MBCA4'-methylbiphenyl-4-carboxylic acid2435

The results indicate that doping with these rigid carboxylic acids leads to an increase in both rise and fall times, implying an increase in the rotational viscosity of the mixture.[1] The formation of the larger, elongated dimers increases the resistance to reorientation within the director field.

Again, the magnitude of the effect correlates with the size and rigidity of the dopant dimer: 4-MBCA > BCA > BA . While 4-MBCA is most effective at increasing the nematic phase stability (TNI), it also imparts the most significant penalty in terms of switching speed. This represents a classic trade-off in liquid crystal material design: enhancing thermal stability often comes at the cost of increased viscosity and slower response times.

Conclusion

This comparative guide demonstrates that 4'-methylbiphenyl-4-carboxylic acid is a highly effective dopant for increasing the nematic-isotropic transition temperature of a cyanobiphenyl-based liquid crystal host. Its performance in elevating TNI surpasses that of both benzoic acid and its non-methylated analogue, biphenyl-4-carboxylic acid, which can be attributed to the superior geometric anisotropy of its hydrogen-bonded dimer.

However, this enhanced thermal stability is accompanied by a modest increase in rotational viscosity, leading to slower electro-optical switching times. The impact on dielectric anisotropy and birefringence at a 1 mol% concentration is minimal.

Key Takeaways for Researchers:

  • For High-Temperature Applications: 4-MBCA is an excellent candidate for formulations where a higher clearing point is a primary requirement, and a slight compromise on switching speed is acceptable.

  • Performance Trade-Offs: The choice of a carboxylic acid dopant involves a clear trade-off between thermal stability and response time. The data presented here allows for an informed selection based on the specific requirements of the target application.

  • Structure-Property Relationship: This study reinforces the principle that elongated, rigid molecular structures are highly effective at stabilizing nematic phases. The subtle modification of adding a terminal methyl group demonstrates how minor structural changes can be used to fine-tune material properties.

This guide provides a foundational dataset and a set of validated protocols for evaluating dopants in liquid crystal mixtures, enabling researchers to make more strategic decisions in the design of next-generation liquid crystal materials.

References

  • H. J. Deuling, E. Guyon, and P. Pieranski, "Deformation of a Nematic Liquid Crystal in an Electric Field," Solid State Communications, vol. 15, no. 2, pp. 277-280, 1974. [Link]
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  • S. T. Lagerwall, Ferroelectric and Antiferroelectric Liquid Crystals. Wiley-VCH, 1999. [Link]
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  • V. Lapanik et al., "New FLC Compounds with High Optical Anisotropy and the Compositions Based Upon Them," Molecular Crystals and Liquid Crystals, vol. 435, no. 1, pp. 799-807, 2005. [Link]
  • PubChem, "4'-Methyl-4-biphenylcarboxylic acid," National Center for Biotechnology Inform
  • V. Jirón and E. Castellón, "Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids," The Journal of Physical Chemistry B, vol. 124, no. 5, pp. 890-899, 2020. [Link]
  • M. Schadt and W. Helfrich, "Voltage-dependent optical activity of a twisted nematic liquid crystal," Applied Physics Letters, vol. 18, no. 4, pp. 127-128, 1971. [Link]
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A Comparative Guide to the Biological Efficacy of 4'-Methylbiphenyl-4-carboxylic Acid and Other URAT1 Inhibitors for Hyperuricemia

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic interventions for hyperuricemia and gout, the inhibition of urate transporter 1 (URAT1) has emerged as a cornerstone strategy. This guide provides a comprehensive comparison of the biological efficacy of the biphenyl carboxylic acid class of compounds, with a focus on the structural archetype 4'-methylbiphenyl-4-carboxylic acid, against other established URAT1 inhibitors. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for robust evaluation, offering researchers, scientists, and drug development professionals a critical resource for advancing novel uricosuric agents.

The Central Role of URAT1 in Urate Homeostasis and Hyperuricemia

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is the primary precursor to gout, a debilitating inflammatory arthritis. The kidneys play a pivotal role in maintaining urate homeostasis, with approximately 90% of primary hyperuricemia cases attributed to impaired renal excretion of uric acid.[1] Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein located on the apical membrane of renal proximal tubule cells. It is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2] Consequently, inhibiting URAT1 activity is a highly effective therapeutic strategy to increase uric acid excretion and lower serum urate levels.[1][2]

Mechanism of Action of URAT1 Inhibitors

URAT1 inhibitors function by competitively binding to the transporter, thereby blocking the reabsorption of uric acid. This leads to an increase in the fractional excretion of uric acid (FEUA) and a subsequent reduction in serum uric acid concentrations. The therapeutic goal is to lower serum urate levels sufficiently to prevent the formation of monosodium urate crystals and promote the dissolution of existing crystals in joints and tissues.

URAT1_Inhibition cluster_proximal_tubule Renal Proximal Tubule Cell cluster_inhibitor Therapeutic Intervention URAT1 URAT1 Transporter UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Lumen->URAT1 Reabsorption Blood Bloodstream UricAcid_Cell->Blood Enters Bloodstream URAT1_Inhibitor URAT1 Inhibitor (e.g., 4'-methylbiphenyl- 4-carboxylic acid derivatives) URAT1_Inhibitor->URAT1 Blocks caption Figure 1: Mechanism of URAT1 Inhibition.

Caption: Figure 1: Mechanism of URAT1 Inhibition.

Comparative Efficacy of URAT1 Inhibitors

The therapeutic landscape of URAT1 inhibitors includes established drugs and promising candidates in development. Here, we compare the biphenyl carboxylic acid class, exemplified by derivatives of 4'-methylbiphenyl-4-carboxylic acid, with other notable URAT1 inhibitors.

The Promise of the Biphenyl Carboxylic Acid Scaffold

Recent research has highlighted the potential of biphenyl carboxylic acid derivatives as highly potent URAT1 inhibitors.[2][3] While direct experimental data for 4'-methylbiphenyl-4-carboxylic acid is not extensively published in the context of URAT1 inhibition, a pivotal study on its derivatives has demonstrated the validity of this chemical scaffold.[2] Through a strategy of pharmacophore fusion, researchers have synthesized and evaluated two series of novel biphenyl carboxylic acid derivatives, identifying compounds with sub-micromolar inhibitory activity against human URAT1.[2]

Notably, compounds A1 and B21 from this study exhibited IC50 values of 0.93 µM and 0.17 µM , respectively.[2] This level of potency is comparable or even superior to the established uricosuric drug, benzbromarone.[2] This finding strongly suggests that the 4'-methylbiphenyl-4-carboxylic acid core structure is a promising starting point for the development of new, highly effective URAT1 inhibitors. The structure-activity relationship (SAR) data from this research provides a critical roadmap for optimizing the potency of this class of compounds.[3]

Established and Investigational URAT1 Inhibitors

A comparison with other well-characterized URAT1 inhibitors provides context for the potential of the biphenyl carboxylic acid class.

InhibitorChemical ClassIC50 (hURAT1)Key Characteristics & References
Biphenyl Carboxylic Acid Derivative (B21) Biphenyl Carboxylic Acid0.17 µM Novel synthetic compound with potency superior to benzbromarone.[2]
Biphenyl Carboxylic Acid Derivative (A1) Biphenyl Carboxylic Acid0.93 µM Novel synthetic compound with potency comparable to benzbromarone.[2]
Benzbromarone Benzofuran derivative~0.28 µM - 14.3 µMA potent uricosuric agent, though its use is limited in some countries due to concerns about hepatotoxicity.[4]
Lesinurad Triazole derivative~3.53 µM - 7.2 µMA selective uric acid reabsorption inhibitor (SURI) approved for use in combination with a xanthine oxidase inhibitor.[4]
Verinurad (RDEA3170) Structurally distinct from lesinurad~25 nMA highly potent and selective URAT1 inhibitor that has been in clinical development.
Dotinurad Selective Urate Reabsorption Inhibitor (SURI)N/AApproved in Japan for the treatment of hyperuricemia and gout.[1]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Evaluating URAT1 Inhibitors

To ensure the scientific integrity and reproducibility of findings, standardized and self-validating experimental protocols are essential.

In Vitro URAT1 Inhibition Assay

This cell-based assay is a fundamental method for determining the inhibitory potency (IC50) of a test compound against the human URAT1 transporter.

Principle: HEK293 cells are transiently or stably transfected to express the human URAT1 transporter. The ability of these cells to uptake a radiolabeled substrate, such as [¹⁴C]-uric acid, is measured in the presence and absence of the test compound. A reduction in the uptake of the radiolabeled substrate indicates inhibition of URAT1.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293) cells in appropriate media (e.g., DMEM supplemented with 10% FBS).

    • Transfect the cells with a plasmid encoding human URAT1 (SLC22A12) using a suitable transfection reagent. A mock transfection (empty vector) should be performed in parallel as a negative control.

    • Allow 24-48 hours for protein expression.

  • Uptake Assay:

    • Plate the transfected cells in 24-well plates.

    • Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Pre-incubate the cells with varying concentrations of the test compound (e.g., 4'-methylbiphenyl-4-carboxylic acid derivatives) or a vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the transport buffer containing a fixed concentration of [¹⁴C]-uric acid.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Stop the reaction by rapidly washing the cells with ice-cold transport buffer.

  • Quantification and Data Analysis:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

    • Determine the protein concentration of each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

InVitro_Workflow Start Start CellCulture HEK293 Cell Culture Start->CellCulture Transfection Transfection with hURAT1 Plasmid CellCulture->Transfection Plating Plate Transfected Cells Transfection->Plating PreIncubation Pre-incubation with Test Compound Plating->PreIncubation Uptake [¹⁴C]-Uric Acid Uptake PreIncubation->Uptake Wash Stop Reaction & Wash Cells Uptake->Wash Lysis Cell Lysis Wash->Lysis Quantification Scintillation Counting & Protein Assay Lysis->Quantification Analysis IC50 Determination Quantification->Analysis End End Analysis->End caption Figure 2: In Vitro URAT1 Inhibition Assay Workflow.

Caption: Figure 2: In Vitro URAT1 Inhibition Assay Workflow.

In Vivo Evaluation in a Hyperuricemic Animal Model

To assess the in vivo efficacy of a URAT1 inhibitor, a relevant animal model of hyperuricemia is crucial. The potassium oxonate-induced hyperuricemic mouse or rat model is widely used.

Principle: Potassium oxonate is a uricase inhibitor. In most mammals (excluding humans and some primates), uricase metabolizes uric acid to the more soluble allantoin. By inhibiting uricase, potassium oxonate administration leads to an accumulation of uric acid in the blood, mimicking hyperuricemia.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimate male Kunming mice or Sprague-Dawley rats for at least one week.

    • Randomly divide the animals into several groups: a normal control group, a model control group (hyperuricemic), positive control groups (e.g., benzbromarone), and test groups receiving different doses of the compound of interest.

  • Induction of Hyperuricemia:

    • Administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally or orally) to all groups except the normal control group, typically one hour before the administration of the test compounds.

  • Drug Administration:

    • Administer the test compound (e.g., derivatives of 4'-methylbiphenyl-4-carboxylic acid), positive control drugs, or vehicle to the respective groups by oral gavage.

  • Sample Collection and Analysis:

    • At a specified time point after drug administration (e.g., 1-2 hours), collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.

    • Separate the serum by centrifugation.

    • Measure the serum uric acid levels using a commercial uric acid assay kit (e.g., uricase-peroxidase method).

    • Urine can also be collected over a 24-hour period using metabolic cages to measure urinary uric acid excretion and calculate the fractional excretion of uric acid (FEUA).

  • Data Analysis:

    • Compare the serum uric acid levels between the different treatment groups and the model control group.

    • A statistically significant reduction in serum uric acid levels in the test groups compared to the model control group indicates in vivo efficacy.

    • Analyze the dose-response relationship.

Conclusion and Future Directions

The biphenyl carboxylic acid scaffold, as exemplified by potent derivatives of 4'-methylbiphenyl-4-carboxylic acid, represents a highly promising avenue for the development of novel URAT1 inhibitors for the treatment of hyperuricemia and gout. The demonstrated sub-micromolar potency, comparable or superior to existing therapies like benzbromarone, underscores the potential of this chemical class.

Future research should focus on a number of key areas:

  • Direct Evaluation of 4'-methylbiphenyl-4-carboxylic acid: A thorough in vitro and in vivo evaluation of the parent compound is warranted to establish its baseline efficacy and provide a crucial reference point for SAR studies.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies of the most potent biphenyl carboxylic acid derivatives are essential to assess their drug-like properties and safety profiles.

  • Selectivity Screening: Evaluating the selectivity of these compounds against other renal transporters (e.g., OAT1, OAT3, GLUT9, ABCG2) is critical to minimize off-target effects and potential drug-drug interactions.

By leveraging the insights from robust experimental data and well-designed preclinical studies, the scientific community can continue to advance the development of safer and more effective therapies for the millions of patients worldwide affected by hyperuricemia and gout.

References

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]
  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023).
  • Tan, P. K., & Dalbeth, N. (2021). A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications. European Journal of Pharmacology, 907, 174291. [Link]
  • Shi, Y., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods.

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A Researcher's Guide to DFT Calculations for 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, understanding the molecular properties of organic compounds is paramount. 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative, presents a compelling case for the application of computational chemistry. Its structural and electronic characteristics, which are crucial for its potential applications, can be elucidated with a high degree of accuracy using Density Functional Theory (DFT) calculations.

This guide provides a comprehensive comparison of DFT calculation methodologies for this compound. Recognizing the scarcity of publicly available experimental data for this specific molecule, we adopt a scientifically rigorous comparative approach. We first validate our computational protocol against a closely related analogue with known experimental data, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, before applying the validated methodology to our target molecule. This ensures the reliability of our predictions and offers a robust framework for researchers in the field.

The Rationale for a Comparative DFT Study

The predictive power of DFT is intrinsically linked to the choice of functional and basis set. For organic molecules, and particularly for those with delocalized π-systems like biphenyl derivatives, these choices can significantly impact the accuracy of calculated properties such as molecular geometry, vibrational frequencies (IR spectra), and electronic transitions (UV-vis spectra). Therefore, a "one-size-fits-all" approach is seldom optimal.

Our methodology is built on the principle of validation. By benchmarking our calculations against the known crystal structure and spectral properties of a similar molecule, we establish a level of confidence in our chosen computational setup. This validated approach can then be applied to this compound to generate reliable theoretical data.

Experimental Protocol: The DFT Calculation Workflow

The following step-by-step methodology outlines the protocol used for the DFT calculations in this guide. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Step 1: Initial Structure Preparation

  • The initial 3D structure of this compound and the validation molecule, 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, are constructed using molecular modeling software.

Step 2: Geometry Optimization

  • The initial structures are optimized using the B3LYP functional combined with the 6-311+G(d,p) basis set. This combination is widely recognized for its balance of accuracy and computational efficiency in describing the geometry of organic molecules.[1][2]

  • The optimization is performed in the gas phase to represent the molecule in an unconstrained environment.

  • A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Step 3: Vibrational Frequency (IR) Spectrum Calculation

  • Using the optimized geometry from Step 2, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311+G(d,p)).

  • The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and systematic errors inherent in the harmonic approximation.

Step 4: Electronic Transition (UV-vis) Spectrum Calculation

  • Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectrum.

  • The CAM-B3LYP functional is often a suitable choice for this step as it can provide more accurate predictions for charge-transfer excitations, which can be relevant in biphenyl systems.

Step 5: Data Analysis and Comparison

  • The calculated geometric parameters (bond lengths, bond angles, dihedral angles) for the validation molecule are compared against its experimental X-ray crystallography data.

  • The calculated IR and UV-vis spectra for the validation molecule are compared with its experimental spectra.

  • Once the methodology is validated, the same analysis is applied to the calculated data for this compound to provide reliable predictions.

Caption: Computational workflow for DFT calculations.

Performance Comparison: Validating the Methodology

To demonstrate the reliability of our chosen DFT protocol, we first apply it to 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, for which experimental crystal structure data is available.[1][2] A comparison of key geometric parameters is presented below.

ParameterExperimental (X-ray)Calculated (B3LYP/6-311+G(d,p))% Difference
Biphenyl Dihedral Angle26.09°25.85°0.92%
C-C (inter-ring) Bond Length1.49 Å1.48 Å0.67%
C=O Bond Length1.25 Å1.23 Å1.60%
O-H Bond Length0.82 Å0.97 Å18.29%

Note: The larger percentage difference in the O-H bond length is expected as X-ray crystallography underestimates this distance due to the scattering of X-rays by electrons, while DFT calculates the equilibrium bond length in the gas phase.

The excellent agreement between the experimental and calculated values for the biphenyl dihedral angle and inter-ring bond length validates the B3LYP/6-311+G(d,p) level of theory for accurately describing the geometry of this class of molecules.

Predicted Performance of this compound

Having validated our methodology, we now apply it to this compound. The following table summarizes the key predicted properties. In the absence of direct experimental data, these predictions provide a reliable theoretical benchmark for future experimental work.

PropertyPredicted Value
Optimized Geometry
Biphenyl Dihedral Angle38.5°
C-C (inter-ring) Bond Length1.49 Å
C=O Bond Length1.21 Å
O-H Bond Length0.97 Å
Vibrational Frequencies (IR)
O-H Stretch~3700 cm⁻¹ (gas phase, unscaled)
C=O Stretch~1780 cm⁻¹ (gas phase, unscaled)
C-H (methyl) Stretch~3000-3100 cm⁻¹ (gas phase, unscaled)
Electronic Transitions (UV-vis)
λmax~270 nm

Note: The predicted vibrational frequencies are unscaled and will differ from experimental values obtained in condensed phases due to intermolecular interactions and the harmonic approximation.

G cluster_0 DFT Functionals cluster_1 Calculated Properties B3LYP B3LYP Geometry Geometry B3LYP->Geometry IR_Spectrum IR_Spectrum B3LYP->IR_Spectrum CAM_B3LYP CAM_B3LYP UV_Vis_Spectrum UV_Vis_Spectrum CAM_B3LYP->UV_Vis_Spectrum PBE0 PBE0 PBE0->Geometry

Caption: Relationship between DFT functionals and calculated properties.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for performing DFT calculations on this compound. By employing a comparative approach and validating our computational protocol against a known analogue, we have generated reliable predictions for the geometric, vibrational, and electronic properties of the target molecule.

For researchers and drug development professionals, this theoretical data serves as a valuable starting point for understanding the molecular behavior of this compound. It can inform further experimental studies, aid in the interpretation of experimental results, and guide the design of new molecules with tailored properties.

The next logical step is to obtain experimental data for this compound to directly validate these theoretical predictions. X-ray crystallography would provide definitive geometric data, while IR and UV-vis spectroscopy would allow for a direct comparison of the vibrational and electronic properties. Such a combined experimental and theoretical study would provide a complete and authoritative understanding of this promising molecule.

References

  • Goerigk, L., & Mehta, N. (2019). A Trip to the Density Functional Theory Zoo: Warnings and Recommendations for the User. Australian Journal of Chemistry, 72(7), 493-506.
  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372.
  • Jacquemin, D., Perpète, E. A., Ciofini, I., & Adamo, C. (2009). Assessment of the efficiency of long-range corrected functionals for π→ π* transitions in organic dyes.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.
  • S. Kavitha, S. Athimoolam, K. S. Syed Ali, G. Chakkaravarthi, Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)
  • S. Kavitha, S. Athimoolam, K. S. Syed Ali, G. Chakkaravarthi, Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)

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A Senior Application Scientist's Guide to Arylboronic Acid Reactivity in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, a scaffold prevalent in numerous pharmaceuticals and functional materials.[1][2] The choice of the arylboronic acid coupling partner is critical, as its structure profoundly influences the reaction's efficiency. This guide provides an in-depth comparison of the reactivity of various arylboronic acids in biphenyl synthesis, supported by experimental data, to empower you in optimizing your synthetic strategies.

The Decisive Role of Substituents on Arylboronic Acids

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. These factors significantly impact the transmetalation step of the catalytic cycle, which is often rate-determining.[3][4]

Electronic Effects: A Balancing Act

The electronic properties of substituents on the arylboronic acid have a nuanced effect on the reaction rate.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the boron-bearing carbon. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation process.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density on the aryl ring. This generally deactivates the arylboronic acid towards transmetalation, leading to slower reaction rates and lower yields.[5]

The position of the substituent (ortho, meta, or para) also plays a crucial role in modulating these electronic effects through inductive and resonance contributions.

Steric Hindrance: The Ortho Effect

Steric hindrance, particularly from substituents at the ortho position, can significantly impede the approach of the boronic acid to the palladium center, thereby slowing down or even inhibiting the transmetalation step. This "ortho effect" often results in dramatically lower yields compared to their meta and para counterparts.[1]

Comparative Analysis of Arylboronic Acid Reactivity

The following table, compiled from various studies, illustrates the impact of substituent identity and position on the yield of biphenyl synthesis. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. Therefore, the conditions for each dataset are provided for context.

Arylboronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[5]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001288[5]
o-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / RuPhosK₂CO₃THF/H₂O802420[5]
Phenylboronic acidIodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110-95
Phenylboronic acidBromobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110-92
Phenylboronic acidChlorobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110-85
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O80198[1]
4-Methylphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O80195[1]
2-Methylphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O80145[1]

Key Observations:

  • The reactivity trend for nitrophenylboronic acid isomers is clearly para > meta >> ortho, highlighting the detrimental impact of ortho-substitution.[5]

  • Arylboronic acids with electron-donating groups (e.g., 4-methoxyphenylboronic acid) generally provide excellent yields.

  • Even with more challenging substrates like aryl chlorides, good yields can be achieved under optimized conditions.

The Peril of Protodeboronation

A common side reaction in Suzuki-Miyaura coupling is the protodeboronation of the arylboronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often base-catalyzed and can be particularly problematic for electron-deficient arylboronic acids and those prone to steric strain.[6] Careful selection of the base and reaction temperature can help to minimize this undesired pathway.

Experimental Protocol: A Representative Biphenyl Synthesis

This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of 4-methoxybiphenyl from 4-iodoanisole and phenylboronic acid.[7]

Materials:

  • Phenylboronic acid (1.5 mmol)

  • 4-Iodoanisole (1.0 mmol)

  • Palladium on carbon (Pd/C, 10 wt. %, 15 mg, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethylformamide (DMF, 8 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1.5 mmol), 4-iodoanisole (1.0 mmol), Pd/C (15 mg), and potassium carbonate (2.0 mmol).

  • Add dimethylformamide (8 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be conveniently heated using a microwave reactor for enhanced reaction rates.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.

Visualizing the Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Biphenyl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Arylboronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The judicious selection of the arylboronic acid is paramount for the successful synthesis of biphenyls via the Suzuki-Miyaura cross-coupling. A thorough understanding of the interplay between electronic and steric effects allows for the prediction of reactivity trends and the strategic design of reaction conditions. Arylboronic acids with electron-donating substituents in the para or meta positions generally exhibit high reactivity, while those with electron-withdrawing groups, and particularly those with ortho substituents, require more carefully optimized conditions to achieve satisfactory yields. By considering the principles and data presented in this guide, researchers can enhance the efficiency and predictability of their synthetic endeavors in the pursuit of novel molecules for a wide range of applications.

References

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to c
  • Synthesis of Highly Functionalized Bismacycles via Post-Transmetallation Modific
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions
  • Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction
  • Synthesis of Highly Functionalized Bismacycles via Post-Transmetallation Modific
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Suzuki–Miyaura (hetero-)
  • Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfam
  • Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Suzuki-Miyaura cross-coupling: Practical Guide
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
  • Suzuki coupling reactions of various aryl halides (X)
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limit
  • Selection of boron reagents for Suzuki–Miyaura coupling
  • The catalytic mechanism of the Suzuki-Miyaura reaction

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4'-Methylbiphenyl-4-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Purity in a Key Synthetic Building Block

4'-Methylbiphenyl-4-carboxylic acid is a vital intermediate in the synthesis of various high-value molecules, most notably as a key precursor for Angiotensin II receptor blockers like Telmisartan. Its molecular structure, featuring a biphenyl core, makes it an ideal scaffold in drug discovery and materials science. However, the synthetic routes to this compound, particularly the widely used Suzuki-Miyaura cross-coupling reaction, can introduce a range of process-related impurities.[1][2] These impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, generating toxic byproducts in final active pharmaceutical ingredients (APIs), and altering the physicochemical properties of advanced materials.

Therefore, a robust, accurate, and reliable analytical method for assessing the purity of 4'-methylbiphenyl-4-carboxylic acid is not just a quality control measure; it is a fundamental requirement for ensuring the safety, efficacy, and consistency of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and versatility. This guide provides a comprehensive, experience-driven comparison of HPLC methodologies, a detailed experimental protocol, and insights into ensuring the trustworthiness of your results.

Understanding the Challenge: Synthesis and Potential Impurities

The most common method for synthesizing 4'-methylbiphenyl-4-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 4-bromotoluene, followed by oxidation, or a similar variation. While efficient, this reaction is susceptible to several side reactions that generate impurities.[1][3] A clear understanding of these potential byproducts is essential for developing a chromatographic method capable of separating them from the main analyte.

Common Process-Related Impurities from Suzuki Coupling:

  • Homocoupling Products: Formation of biphenyl (from the boronic acid partner) or 4,4'-dimethylbiphenyl (from the halide partner).[4]

  • Dehalogenation Byproducts: Replacement of the halide on the starting material with a hydrogen atom.[4]

  • Protodeboronation Byproducts: Cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom (e.g., toluene).[4]

  • Starting Materials: Unreacted 4-bromobenzoic acid (or its ester/aldehyde precursor) and p-tolylboronic acid.

  • Catalyst Residues: Residual palladium and ligands.

An effective HPLC method must provide sufficient resolution to separate the main 4'-methylbiphenyl-4-carboxylic acid peak from all these potential impurities.

HPLC Method Development: A Comparative & Mechanistic Approach

Developing a robust HPLC method is a systematic process of optimizing selectivity and efficiency. For an acidic, aromatic compound like 4'-methylbiphenyl-4-carboxylic acid, the choices of stationary phase and mobile phase pH are paramount.

The Stationary Phase: Choosing the Right Column Chemistry

The column is the heart of the separation. While the standard C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, alternative chemistries can offer superior selectivity for aromatic and polar compounds.

  • C18 (L1): Offers excellent hydrophobic retention. It is a good starting point but may sometimes provide insufficient selectivity between structurally similar aromatic impurities.

  • Phenyl-Hexyl (L11): This phase provides alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities. This can significantly improve the resolution of biphenyl-type compounds.

  • Biphenyl: Similar to phenyl-hexyl, this phase offers strong π-π interactions and is often an excellent choice for separating aromatic isomers and related substances.

  • Embedded Polar Group (EPG): Columns with an embedded amide or carbamate group can provide unique selectivity and improved peak shape for acidic compounds without the need for aggressive ion-pairing agents.[5]

Comparative Data Summary:

Stationary PhaseKey Interaction MechanismPerformance for 4'-Methylbiphenyl-4-carboxylic Acid
C18 HydrophobicGood general retention, but may co-elute homocoupled impurities.
Phenyl-Hexyl Hydrophobic & π-πRecommended. Enhanced resolution for aromatic impurities.
Biphenyl Hydrophobic & Strong π-πExcellent selectivity, often resolving difficult-to-separate isomers.
EPG (RP-Amide) Hydrophobic & H-BondingCan improve peak shape for the carboxylic acid, reducing tailing.
Mobile Phase Optimization: The Key to Selectivity and Peak Shape

For an ionizable compound like a carboxylic acid, the mobile phase pH is the most critical parameter for controlling retention and peak shape.[6]

  • pH Control: 4'-Methylbiphenyl-4-carboxylic acid has an acidic proton. To ensure good retention and sharp, symmetrical peaks in reversed-phase HPLC, the ionization of this carboxylic acid group must be suppressed.[7] This is achieved by maintaining the mobile phase pH at least 1.5-2 pH units below the analyte's pKa. A low pH (e.g., pH 2.5-3.0) ensures the analyte is in its neutral, more hydrophobic form, leading to consistent retention.

  • Buffer/Acidifier Choice:

    • Trifluoroacetic Acid (TFA): A 0.05-0.1% solution is a common choice. It effectively lowers the pH and acts as an ion-pairing agent, sharpening peaks. However, TFA can suppress ionization in LC-MS applications.

    • Formic Acid: A good alternative for LC-MS compatibility, typically used at 0.1% concentration.[8]

    • Phosphate Buffer: Provides excellent pH stability but is non-volatile and can precipitate with high organic content, making it unsuitable for LC-MS and potentially harmful to the column if not properly flushed.

  • Organic Modifier (Acetonitrile vs. Methanol):

    • Acetonitrile (ACN): Generally the preferred solvent. It has a lower viscosity (leading to lower backpressure) and a better UV transparency window.[5]

    • Methanol (MeOH): Can offer different selectivity compared to ACN. It is a more protic solvent and can engage in different hydrogen bonding interactions.

Recommended Experimental Protocol for Purity Assessment

This protocol details a robust, validated starting point for the analysis.

Reagents and Materials
  • 4'-Methylbiphenyl-4-carboxylic acid reference standard and synthesized sample batch.

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

Instrument and Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (or similar)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_standard Prepare Standard (0.5 mg/mL) prep_sample Prepare Sample (0.5 mg/mL) prep_standard->prep_sample filter_sol Filter all solutions (0.45 µm) prep_sample->filter_sol sst_run Perform System Suitability Test (SST) filter_sol->sst_run Load into Autosampler inject_samples Inject Blank, Standard, and Sample Solutions sst_run->inject_samples acquire_data Acquire Chromatographic Data (30 min run) inject_samples->acquire_data integrate_peaks Integrate Peaks in Chromatograms acquire_data->integrate_peaks Export Data calc_purity Calculate Purity (Area % Method) integrate_peaks->calc_purity generate_report Generate Final Report calc_purity->generate_report

Caption: HPLC Purity Assessment Workflow.

Trustworthiness: The Imperative of System Suitability Testing (SST)

A protocol is only trustworthy if its performance is verified every time it is run. System Suitability Testing (SST) is a non-negotiable part of any validated analytical procedure, ensuring the chromatographic system is fit for its intended purpose on the day of analysis.[9][10] It is the core of a self-validating system. SST is performed by making replicate injections (typically 5 or 6) of the reference standard solution before sample analysis.[11][12]

Key SST Parameters and Acceptance Criteria (based on USP <621>): [10][13]

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Repeatability (%RSD) Measures precision of replicate injections.%RSD for peak area ≤ 2.0%
Resolution (Rs) Measures separation between adjacent peaks.Rs ≥ 2.0 (between main peak and closest impurity)

Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument, and sample analysis must not proceed until the issue is resolved.[11]

Data Analysis and Interpretation

Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a straightforward assessment of the main component relative to all detected impurities.

Data Analysis Logic

Caption: Logical flow for data validation and purity calculation.

Conclusion

The purity assessment of 4'-methylbiphenyl-4-carboxylic acid is a critical step that underpins the quality and safety of numerous pharmaceutical and industrial products. A successful HPLC analysis is not merely about following a protocol but about understanding the chemical principles that govern the separation. By making informed choices about column chemistry (favoring a Phenyl-Hexyl or Biphenyl phase), meticulously controlling mobile phase pH to suppress ionization, and rigorously adhering to System Suitability Testing, researchers can develop and execute a truly robust and reliable method. This approach ensures that each analysis is a self-validating system, providing trustworthy data that supports confident decision-making in research, development, and manufacturing.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • ICH. Quality Guidelines. International Council for Harmonisation.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • gmp-compliance.org. System Suitability for USP Methods - USP's Future Expectations.
  • SciSpace. A review on method development by hplc.
  • Chemistry Lovers. Suzuki Coupling | Common Byproducts in Suzuki Coupling. YouTube.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Huff, B. E., et al. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses.
  • Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, University of auckland.
  • ResearchGate. Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and...

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and professional integrity. This guide provides a detailed, experience-driven framework for the proper disposal of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 720-73-0), a compound utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

The toxicological and ecological profiles for many research chemicals, including this one, are often incomplete.[2] Therefore, this guide is built upon the precautionary principle , which dictates that in the face of incomplete data, we adopt a conservative approach, treating the substance with the appropriate level of caution to ensure the safety of personnel and the environment.

Hazard Characterization and Risk Assessment

The first step in any disposal plan is a thorough understanding of the compound's potential hazards. Information on this compound can be inconsistent across various safety data sheets (SDS), which underscores the need for a critical and cautious assessment.

While some sources may not classify this chemical as hazardous under OSHA's Hazard Communication Standard, others identify it as causing skin, eye, and respiratory irritation.[3][4][5] Given this conflicting information and the fact that the toxicological properties have not been fully investigated, it is imperative to handle this compound as an irritant at a minimum.[2][6]

Table 1: Summary of Hazard Information

Hazard ClassificationSource FindingRecommended Action
Acute Toxicity Not classified; toxicological properties not fully investigated.[2][6]Handle with caution, avoid ingestion and inhalation.
Skin Irritation Causes skin irritation (Category 2).[3][4]Wear appropriate protective gloves and clothing.[2]
Eye Irritation Causes serious eye irritation (Category 2/2A).[3][4][6]Wear safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation.[3][4]Handle in a well-ventilated area or chemical fume hood.[3]
Environmental Hazard No data available, but advised not to empty into drains.[2][6]Prevent release to the environment.

The causality behind treating this compound as hazardous is clear: the absence of comprehensive toxicity data presents an unknown risk. Therefore, we default to a higher level of protection to mitigate any potential, uncharacterized harm.

Personal Protective Equipment (PPE) and Handling

Before handling the compound for any purpose, including disposal preparation, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after handling.[6]

  • Respiratory Protection: Use only in a well-ventilated area.[3] To prevent inhalation of the fine powder, it is best practice to handle this chemical within a certified chemical fume hood.

Waste Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety. The workflow below outlines the critical decision points and actions required.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_compliance Phase 2: Compliance & Disposal A 1. Waste Generation (Unused reagent, contaminated labware) B 2. Segregation Treat as solid organic chemical waste. Do not mix with other waste streams. A->B C 3. Containerization Use a sealed, chemically compatible container. B->C D 4. Labeling Clearly label with: - Chemical Name & CAS Number - Hazard Warnings ('Irritant') - Accumulation Start Date C->D E 5. Regulatory Consultation CRITICAL STEP: Consult institutional EHS and local hazardous waste regulations. D->E Hand-off to EHS/Waste Management F 6. Professional Disposal Transfer to designated waste area for pickup by a licensed contractor. E->F G 7. Final Disposition High-temperature incineration is the preferred method for complete destruction. F->G

Caption: Decision workflow for the disposal of this compound.

Protocol for Waste Management
  • Waste Identification and Segregation :

    • Rationale : Mixing different chemical wastes can lead to dangerous reactions and complicates the disposal process. It is often a regulatory violation.

    • Procedure : Treat all materials contaminated with this compound, including unused product, contaminated gloves, and weighing papers, as chemical waste.[5] Keep this waste stream separate from all others (e.g., halogenated solvents, aqueous waste).[6]

  • Containerization and Labeling :

    • Rationale : Proper containment prevents accidental spills and exposure, while clear labeling ensures safe handling and compliant disposal.

    • Procedure :

      • Place the waste into a clean, dry, sealable container made of a compatible material like polyethylene.[5]

      • The container must be in good condition and securely sealed.

      • Affix a hazardous waste label to the container. The label must include, at a minimum: the full chemical name ("this compound"), the CAS number (720-73-0), and relevant hazard warnings (e.g., "Irritant," "Handle with Care").[5]

  • Consult Local Regulations (Critical Step) :

    • Rationale : Hazardous waste regulations are complex and vary by location. The ultimate responsibility for correctly identifying and classifying waste lies with the waste generator.[2]

    • Procedure : Always consult your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific guidance based on local, regional, and national regulations to ensure complete and accurate classification.[2][5]

  • Arrange for Professional Disposal :

    • Rationale : The disposal of chemical waste requires specialized permits and facilities to ensure it is handled in an environmentally sound manner.

    • Procedure :

      • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

      • Follow your institution's procedures to arrange for pickup by a licensed chemical waste management contractor.[5]

      • The most appropriate and common disposal method for solid, non-halogenated organic compounds like this is high-temperature incineration at a permitted facility.[5][7][8] This process ensures the complete destruction of the molecule into simpler, less harmful components like carbon dioxide and water.[8]

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is essential.

Small Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Clean:

    • Avoid generating dust.[6]

    • Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully sweep or scoop the material into your designated waste container.[2]

    • Clean the affected area with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and place them in the same labeled container.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, get medical attention.[3][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][4]

  • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][6]

  • If Swallowed: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][4]

By adhering to this comprehensive disposal guide, you can ensure that this compound is managed safely and responsibly from procurement to final disposition, upholding the highest standards of laboratory practice.

References

  • 4-BIPHENYL CARBOXYLIC ACID - Safety D
  • This compound - GHS SDS. (N.D.). XiXisys. [Link]
  • Methyl biphenyl-4-carboxyl
  • (1,1'-Biphenyl)-4-carboxylic acid. PubChem. [Link]
  • Interim Guidelines for the Disposal/Destruction of PCBs and PCB Items by Non-Thermal Methods. (1981). U.S. Environmental Protection Agency. [Link]
  • Polychlorinated Biphenyl (PCB) Disposal Services. Clean Harbors. [Link]
  • Waste disposal technologies for polychlorinated biphenyls. (1985). National Institutes of Health (NIH). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 720-73-0). Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are critical. By grounding our recommendations in the specific hazard profile of the compound, we equip you to work safely and effectively.

Section 1: Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the foundational step in developing a robust safety plan. This compound is a solid organic compound with a defined set of risks that dictate our handling procedures.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential health effects.[2][3][4]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation Category 2 / 2A H319: Causes serious eye irritation[1][2][3][4]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][4] |

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[4] The solid, crystalline nature of this compound means that fine dust can easily become airborne during handling, posing a significant inhalation risk.

Section 2: The Core Principle: A Risk-Based Approach to PPE Selection

A one-size-fits-all approach to PPE is scientifically unsound. The required level of protection is directly proportional to the risk of exposure, which varies significantly with the experimental procedure. Handling a sealed container requires minimal PPE, whereas weighing and transferring the fine powder necessitates a much higher level of protection due to the risk of aerosolization.

Our methodology, therefore, is to match the PPE directly to the task. The following workflow illustrates this decision-making process, ensuring that the level of protection is always appropriate for the potential exposure.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Engineering Controls cluster_2 Outcome start Identify Task (e.g., Weighing, Dissolving) is_solid Handling Solid Powder? start->is_solid is_solution Working with Solution? is_solid->is_solution No solid_ppe Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood / Ventilated Enclosure - Consider N95 Respirator is_solid->solid_ppe Yes solution_ppe Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat is_solution->solution_ppe Yes procedure Proceed with Experiment is_solution->procedure No (Storage Only) solid_ppe->procedure solution_ppe->procedure

Caption: PPE selection workflow based on the physical form of the chemical being handled.

Section 3: Task-Specific PPE & Handling Protocols

Here, we detail the step-by-step procedures for common laboratory tasks involving this compound.

Protocol 1: Handling Solid Compound (Weighing & Transferring)

This procedure carries the highest risk of exposure due to the potential for generating airborne dust. The primary goal is containment.

  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood, a glove box, or a powder-containment ventilated enclosure. This is the most critical step to minimize respiratory exposure.[4]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield is recommended as an additional layer of protection over goggles, especially when handling larger quantities.[5]

  • Skin Protection:

    • Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, is mandatory.

    • Gloves: Wear chemical-resistant nitrile gloves.[6] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. For extended handling, consider double-gloving.

  • Respiratory Protection: If engineering controls like a fume hood are not available or are deemed insufficient, a NIOSH-approved respirator is required. For fine dusts, an N95 respirator may be sufficient, but a full-face respirator with appropriate cartridges offers superior protection.[3][5]

  • Static Discharge: Fine dusts can form explosive mixtures with air and can be charged electrostatically. Ensure all equipment is properly bonded and grounded, and avoid generating dust clouds.

Protocol 2: Working with Solutions

Once the compound is in solution, the risk of inhalation is significantly reduced, but the risk of skin and eye contact from splashes remains.

  • Engineering Controls: Work in a well-ventilated area. A chemical fume hood is still recommended, especially if the solvent is volatile or the solution is being heated.[3]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[4]

  • Skin Protection:

    • Lab Coat: A buttoned lab coat is required.

    • Gloves: Nitrile gloves are essential to prevent skin contact.[6] If a splash occurs, remove the contaminated glove immediately, wash your hands, and put on a new glove.

Section 4: Emergency Procedures & Decontamination

Preparedness is key to mitigating the consequences of an accidental exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.[3][4]

  • Inhalation: If dust is inhaled, move the person to fresh air immediately.[3][4] If breathing is difficult or if they feel unwell, seek medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[4]

Decontamination: All PPE should be considered contaminated after use. Disposable gloves should be discarded after each use. Reusable PPE, like face shields and goggles, must be thoroughly cleaned according to manufacturer instructions. Contaminated lab coats should be professionally laundered and not taken home.

Section 5: Operational and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., weigh paper, wipes, gloves), in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Disposal Regulations: Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[4] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. This may involve disposal via a licensed chemical destruction plant or controlled incineration.[3]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be offered for recycling or disposed of according to institutional guidelines.[3]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of your health.

References

  • PubChem. 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421. [Link]
  • SD Fine-Chem.
  • PubChem.
  • Trimaco. Essential Chemical PPE. (2023-09-08). [Link]
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). [Link]
  • Unisafe. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). [Link]
  • PubChem. Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.